3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid
Description
Properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-3,5-6,11-12H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIOASILGOFVPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00615895 | |
| Record name | 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00615895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53832-94-3 | |
| Record name | alpha-Methyl-3,4-dihydroxyphenylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053832943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00615895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-METHYL-3,4-DIHYDROXYPHENYLPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDN2ACH9OW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid biological activity
An In-depth Technical Guide to the Biological Activity of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic Acid
Introduction
This compound is a small molecule of significant interest in biomedical research. Structurally, it is a derivative of propanoic acid featuring a catechol (3,4-dihydroxyphenyl) group, a moiety well-known for its potent biological activities. This compound is identified as a human metabolite of Carbidopa, a peripherally acting DOPA decarboxylase inhibitor used clinically in combination with L-DOPA for the management of Parkinson's disease[1][2]. Its endogenous origin from a widely used pharmaceutical agent underscores the importance of understanding its distinct biological profile. This guide provides a comprehensive technical overview of its core biological activities, focusing on the underlying mechanisms, supporting experimental evidence from closely related analogs, and detailed protocols for its investigation.
Chemical and Physical Properties [1][3]
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₄ |
| Molecular Weight | 196.20 g/mol |
| IUPAC Name | This compound |
| Synonyms | alpha-Methyl-3,4-dihydroxyphenylpropionic acid |
| CAS Number | 53832-94-3 |
| Cellular Locations | Cytoplasm, Kidney, Liver |
Part 1: Potent Antioxidant and Radical Scavenging Activity
The primary and most well-established activity of compounds containing a catechol group is their antioxidant capacity. This function is critical for mitigating cellular damage caused by oxidative stress, a pathological process implicated in numerous chronic diseases.
Core Mechanisms of Antioxidant Action
The antioxidant strategy of this compound is twofold, stemming directly from its catechol structure[4][5]:
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Direct Radical Scavenging: The two hydroxyl groups on the phenyl ring can readily donate hydrogen atoms to neutralize highly reactive oxygen species (ROS) and reactive nitrogen species (RNS). This process terminates damaging oxidative chain reactions. The resulting phenoxy radical is stabilized by resonance, rendering it significantly less reactive and preventing further propagation of oxidative damage[4].
-
Metal Ion Chelation: The ortho-dihydroxy arrangement of the catechol group is an effective chelator of transition metal ions like iron (Fe²⁺) and copper (Cu²⁺). By sequestering these ions, it prevents their participation in the Fenton and Haber-Weiss reactions, which generate the highly destructive hydroxyl radical (•OH), one of the most potent ROS in biological systems[4][5].
Emerging evidence from structurally similar compounds, such as Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate (IDHP), suggests that these molecules can also bolster the endogenous antioxidant system. IDHP was found to protect vascular cells by increasing intracellular levels of glutathione (GSH), a critical cellular antioxidant, thereby alleviating cellular damage via the ROS/ferroptosis pathway[6].
Visualization: Mechanism of Radical Scavenging
Caption: Hydrogen donation from the catechol moiety to neutralize ROS.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay provides a reliable method to quantify the direct radical-scavenging capacity of a compound.
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change from violet to yellow, which is measured spectrophotometrically.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare serial dilutions from the stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Ascorbic acid or Trolox should be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of methanol to 100 µL of the sample dilution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100
-
Plot the scavenging percentage against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Part 2: Modulation of Inflammatory Pathways
Chronic inflammation is a key driver of many diseases. The catechol structure is also associated with potent anti-inflammatory effects, primarily through the modulation of critical intracellular signaling cascades.
Core Mechanisms of Anti-inflammatory Action
Research on related phytochemicals indicates that this compound likely exerts anti-inflammatory effects by targeting foundational inflammatory pathways:
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Inhibition of the NF-κB Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation. In response to stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes. Catechol-containing compounds have been shown to inhibit this pathway by preventing the degradation of its inhibitor, IκB-α, thereby sequestering NF-κB in the cytoplasm[7][8].
-
Suppression of Pro-inflammatory Mediators: By inhibiting NF-κB, the compound can downregulate the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6[9][10]. It can also suppress the expression of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[7][11].
-
Modulation of MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, p38, and JNK) are also crucial for inflammatory responses. Similar compounds have been found to suppress the phosphorylation and activation of ERK and p38, further contributing to the reduction of inflammatory mediator production[7][12].
Visualization: Inhibition of the NF-κB Signaling Pathway
Caption: Inhibition of LPS-induced NF-κB activation.
Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages
Principle: This protocol uses the RAW 264.7 murine macrophage cell line to model an inflammatory response. LPS, a component of Gram-negative bacteria, is used to induce a strong inflammatory reaction, and the ability of the test compound to suppress this reaction is measured.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
First, perform a cell viability assay (e.g., MTT) to ensure the tested concentrations are non-toxic.
-
-
Inflammatory Stimulation:
-
After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A non-stimulated control group should be included.
-
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO): Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess Reagent System according to the manufacturer's protocol.
-
Cytokines (TNF-α, IL-6): Collect the supernatant and measure the concentration of TNF-α and IL-6 using commercially available ELISA kits.
-
-
Data Analysis:
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Compare the levels of NO and cytokines in the compound-treated groups to the LPS-only stimulated group. A statistically significant reduction indicates anti-inflammatory activity.
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Part 3: Neuroprotective Potential
Given its status as a metabolite of a Parkinson's disease drug and the established role of oxidative stress and inflammation in neurodegeneration, the neuroprotective properties of this molecule are of high interest.
Core Mechanisms of Neuroprotection
Based on studies of analogous compounds, several neuroprotective mechanisms can be proposed:
-
Upregulation of Neurotrophic Factors: A key mechanism for neuroprotection is the enhancement of endogenous survival signals. Methyl 3,4-dihydroxybenzoate (MDHB) was shown to protect photoreceptors in a mouse model of retinitis pigmentosa by increasing the expression of Brain-Derived Neurotrophic Factor (BDNF). This leads to the activation of its receptor, Tropomyosin receptor kinase B (TrkB), and downstream pro-survival signaling pathways[13].
-
Activation of Pro-Survival Signaling: The activation of the BDNF-TrkB axis often leads to the stimulation of the PI3K/Akt pathway, a central cascade that promotes cell survival and inhibits apoptosis[14][15].
-
Induction of the Nrf2 Antioxidant Response: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that controls the expression of a wide array of antioxidant and cytoprotective genes. Many phenolic phytochemicals exert their protective effects by activating the Nrf2 pathway, thereby bolstering the cell's intrinsic defense against oxidative stress[12][14].
Visualization: BDNF-TrkB Pro-Survival Pathway
Caption: Neuroprotection via the BDNF-TrkB/PI3K-Akt signaling cascade.
Experimental Protocol: In Vitro Neuroprotection Assay
Principle: This protocol assesses the ability of the compound to protect neuronal cells from oxidative stress-induced cell death, a common model for neurodegenerative processes.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in a suitable medium like DMEM/F12 with 10% FBS.
-
Seed cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to attach.
-
-
Treatment and Induction of Injury:
-
Pre-treat the cells with different concentrations of this compound for 24 hours.
-
After pre-treatment, expose the cells to an oxidative insult, such as hydrogen peroxide (H₂O₂; e.g., 100-200 µM), for another 24 hours.
-
Include control groups: untreated cells, cells treated with H₂O₂ only, and cells treated with the compound only.
-
-
Assessment of Cell Viability:
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the MTT solution and dissolve the formazan crystals by adding 100 µL of DMSO to each well.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Express cell viability as a percentage relative to the untreated control group. A significant increase in viability in the compound + H₂O₂ group compared to the H₂O₂ only group indicates neuroprotective activity.
-
Part 4: Regulation of Metabolic Homeostasis
Metabolic disorders like obesity and type 2 diabetes are growing public health concerns. Microbial metabolites of dietary polyphenols are emerging as important regulators of host metabolism.
Core Mechanisms of Metabolic Regulation
A study on the closely related metabolite, 3-(3',4'-dihydroxyphenyl)propanoic acid (DHPA), provides strong evidence for a role in metabolic regulation. The key findings suggest a mechanism that involves:
-
Modulation of Host Metabolism: In mice fed a high-fat diet (HFD), DHPA was found to alleviate obesity, improve insulin resistance, and regulate lipid metabolism[16].
-
Alteration of Metabolic Pathways: The anti-obesity effects were not linked to significant changes in the gut microbiome but rather to a significant alteration of the host's urine metabolome. Key metabolic pathways affected included the pentose phosphate pathway, the TCA cycle, and tyrosine metabolism[16]. This indicates that the compound directly influences host metabolic pathways to exert its beneficial effects.
Summary of In Vivo Metabolic Effects of DHPA [16]
| Parameter | High-Fat Diet (HFD) Control | HFD + DHPA | Outcome |
| Body Weight | Increased | Significantly Reduced | Anti-obesity effect |
| Fasting Blood Glucose | Elevated | Significantly Reduced | Improved glycemic control |
| Insulin Resistance (HOMA-IR) | Increased | Significantly Reduced | Enhanced insulin sensitivity |
| Hepatic Triglycerides (TG) | Elevated | Significantly Reduced | Ameliorated hepatic steatosis |
| Hepatic SOD Activity | Decreased | Significantly Increased | Reduced oxidative stress |
Experimental Protocol: In Vivo High-Fat Diet-Induced Obesity Model
Principle: This workflow outlines a standard animal model to investigate the effects of a test compound on diet-induced obesity and associated metabolic dysfunctions.
Step-by-Step Workflow:
-
Animal Acclimatization: Acclimatize male C57BL/6J mice for one week with standard chow and water ad libitum.
-
Model Induction:
-
Divide mice into groups: Control (standard chow), HFD (e.g., 60% kcal from fat), and HFD + treatment groups receiving different doses of this compound (administered via oral gavage or in drinking water).
-
Maintain the diets and treatments for 12-16 weeks.
-
-
Monitoring:
-
Monitor body weight and food intake weekly.
-
Perform an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT) near the end of the study to assess glucose homeostasis and insulin sensitivity.
-
-
Terminal Endpoint Analysis:
-
At the end of the study, collect blood samples to measure fasting glucose, insulin, and lipid profiles (triglycerides, cholesterol).
-
Harvest tissues, including the liver and adipose tissue.
-
Analyze liver tissue for lipid accumulation via histology (Oil Red O staining) and biochemical quantification of triglycerides.
-
Visualization: In Vivo Experimental Workflow
Caption: Workflow for a high-fat diet-induced obesity mouse study.
Conclusion
This compound emerges as a molecule with a compelling, multifaceted biological profile. Grounded in the well-established chemistry of its catechol moiety, it possesses potent antioxidant and anti-inflammatory properties. Evidence from closely related analogs strongly suggests significant potential in neuroprotection and the regulation of metabolic homeostasis. Its identity as a metabolite of the clinically important drug Carbidopa adds a layer of translational relevance, making it a prime candidate for further investigation in the context of neurodegenerative diseases, metabolic disorders, and conditions characterized by chronic inflammation and oxidative stress. The experimental frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to rigorously evaluate and harness the therapeutic potential of this promising compound.
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Yahfoufi, N., et al. (2018). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. Frontiers in Immunology, 9, 32. Retrieved from [Link]
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Wang, Y., et al. (2024). Isopropyl 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoate Alleviates Palmitic Acid-Induced Vascular Aging in HUVEC Cells through ROS/Ferroptosis Pathway. Molecules, 29(17), 4057. Retrieved from [Link]
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Li, H., et al. (2017). Neuroprotective effects of methyl 3,4 dihydroxybenzoate in a mouse model of retinitis pigmentosa. Experimental Eye Research, 164, 115-124. Retrieved from [Link]
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Sanchez-Patan, F., et al. (2016). Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats. Molecular Nutrition & Food Research, 60(5), 981-991. Retrieved from [Link]
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Singh, B., et al. (2021). Neuroprotective Role of Phytochemicals. Molecules, 26(21), 6499. Retrieved from [Link]
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Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 868. Retrieved from [Link]
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Kim, D., et al. (2021). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. Journal of Pharmacology and Experimental Therapeutics, 377(3), 296-306. Retrieved from [Link]
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Sochocka, M., et al. (2023). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. International Journal of Molecular Sciences, 24(13), 10582. Retrieved from [Link]
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Lee, S. H., et al. (2012). Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione. ResearchGate. Retrieved from [Link]
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Gencheva, A., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences, 25(13), 7244. Retrieved from [Link]
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Linko, A. M., et al. (2008). Urinary 3-(3,5-dihydroxyphenyl)-1-propanoic acid, an alkylresorcinol metabolite, is a potential biomarker of whole-grain intake in a U.S. population. The Journal of Nutrition, 138(10), 1957-1962. Retrieved from [Link]
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Ponnampalam, E. N., et al. (2018). 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) prevents high fat diet-induced insulin resistance via maintenance of hepatic lipid homeostasis. Journal of Cellular and Molecular Medicine, 22(12), 6241-6252. Retrieved from [Link]
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An In-Depth Technical Guide to 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic Acid (CAS 53832-94-3)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Pharmaceutical Marker
3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid, a molecule of significant interest within the pharmaceutical landscape, is primarily recognized as a critical process impurity and metabolite of Carbidopa. Carbidopa is an essential medication used in combination with Levodopa for the management of Parkinson's disease.[1] This guide provides a comprehensive technical overview of this compound, offering insights into its synthesis, analytical characterization, biological context, and its pivotal role in ensuring the quality and safety of Carbidopa-based therapeutics.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, purification, and analytical detection.
| Property | Value | Source |
| CAS Number | 53832-94-3 | [2] |
| Molecular Formula | C₁₀H₁₂O₄ | [3] |
| Molecular Weight | 196.20 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | alpha-Methyl-3,4-dihydroxyphenylpropionic acid, Carbidopa Impurity 19 | [3] |
| Appearance | Solid (predicted) | |
| Solubility | Predicted to be soluble in polar organic solvents and aqueous bases. | |
| pKa (predicted) | ~4.5 (carboxylic acid), ~9.5 (phenolic hydroxyls) | |
| LogP (predicted) | 1.361 | [2] |
Structure:
Synthesis and Purification
While a specific, detailed synthesis protocol for this compound is not extensively published in peer-reviewed literature, a plausible synthetic route can be devised based on established organic chemistry principles for the synthesis of 2-arylpropionic acids.[4][5]
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway would involve the disconnection of the C2-C3 bond of the propanoic acid chain, suggesting a nucleophilic addition of a methylmalonate equivalent to a protected 3,4-dihydroxybenzyl halide, followed by hydrolysis and decarboxylation. An alternative approach could involve the alpha-methylation of a protected 3-(3,4-dihydroxyphenyl)propanoic acid derivative.
Generalized Synthetic Protocol
The following protocol outlines a general approach for the synthesis of this compound, emphasizing the protection of the catechol moiety to prevent unwanted side reactions.
Step 1: Protection of 3,4-Dihydroxybenzaldehyde
-
Dissolve 3,4-dihydroxybenzaldehyde in a suitable solvent (e.g., dichloromethane).
-
Add a protecting group reagent (e.g., benzyl bromide or methoxymethyl chloride) in the presence of a base (e.g., potassium carbonate).
-
Stir the reaction at room temperature until complete conversion, monitored by Thin Layer Chromatography (TLC).
-
Work up the reaction to isolate the protected 3,4-dihydroxybenzaldehyde.
Step 2: Wittig or Horner-Wadsworth-Emmons Reaction
-
React the protected aldehyde with a suitable phosphonium ylide or phosphonate ester (e.g., triethyl phosphonoacetate) to form the corresponding cinnamate ester.
Step 3: Reduction of the Double Bond
-
Hydrogenate the cinnamate ester using a catalyst such as Palladium on carbon (Pd/C) to yield the saturated propanoate.
Step 4: Alpha-Methylation
-
Treat the protected 3-(3,4-dihydroxyphenyl)propanoate with a strong base (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C) to form the enolate.
-
Add methyl iodide to the enolate to introduce the methyl group at the alpha position.
Step 5: Deprotection and Hydrolysis
-
Remove the protecting groups from the catechol moiety (e.g., by hydrogenolysis for benzyl groups).
-
Hydrolyze the ester to the carboxylic acid using aqueous base (e.g., sodium hydroxide) followed by acidic workup.
Purification
The final product can be purified using column chromatography on silica gel, followed by recrystallization from a suitable solvent system to obtain high-purity this compound.
Analytical Characterization
As a pharmaceutical reference standard, the unambiguous identification and purity assessment of this compound are of paramount importance. A combination of chromatographic and spectroscopic techniques is employed for its characterization.[6][7][8][9]
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is the cornerstone for purity determination and quantification.
Protocol: HPLC-UV Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm, which is characteristic for the dihydroxyphenyl chromophore.[10]
-
Injection Volume: 10 µL.
-
Temperature: 25-30 °C.
This method should effectively separate the target compound from starting materials, by-products, and other related impurities.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will provide information on the number and connectivity of protons in the molecule, including the characteristic signals for the aromatic protons, the methine and methylene protons of the propanoic acid chain, and the methyl group.
-
¹³C NMR spectroscopy will confirm the carbon skeleton of the molecule.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.
-
Fragmentation patterns observed in MS/MS can further corroborate the structure.
Infrared (IR) Spectroscopy:
-
IR spectroscopy will show characteristic absorption bands for the hydroxyl (-OH) groups of the catechol and carboxylic acid, the carbonyl (C=O) group of the carboxylic acid, and the aromatic C-H and C=C bonds.
Role in Drug Development: A Carbidopa Impurity
The primary application of this compound in drug development is as a reference standard for the quality control of Carbidopa.[1][11][12]
Formation from Carbidopa
This compound can be formed during the synthesis of Carbidopa or as a degradation product. One plausible mechanism involves the deamination of Carbidopa, where the hydrazine group is replaced by a hydrogen atom.[13]
Importance in Quality Control
Regulatory agencies require pharmaceutical manufacturers to identify and control impurities in their drug substances and products. The availability of pure this compound as a reference standard is crucial for:
-
Method Validation: To validate analytical methods (e.g., HPLC) for their ability to accurately detect and quantify this specific impurity in Carbidopa.
-
Routine Quality Control: To be used as a marker in the routine analysis of batches of Carbidopa to ensure that the level of this impurity does not exceed the specified limits.
-
Stability Studies: To monitor the formation of this impurity over time under various storage conditions to establish the shelf-life of Carbidopa.
Biological Context and Potential Activities
While direct biological studies on this compound are limited, its structural similarity to other well-researched phenolic acids, particularly dihydrocaffeic acid (DHCA), allows for informed speculation on its potential biological activities.[14][15][16][17]
A Metabolite of Polyphenols
3-(3,4-Dihydroxyphenyl)propanoic acid (dihydrocaffeic acid) is a known metabolite of dietary polyphenols, such as chlorogenic acid found in coffee.[18] It is plausible that the methylated form, the subject of this guide, could also be a minor metabolite. These metabolites are of interest due to their potential health benefits.
Potential Antioxidant and Anti-inflammatory Effects
The catechol (3,4-dihydroxyphenyl) moiety is a well-known pharmacophore responsible for potent antioxidant activity.[16] It can act as a radical scavenger and a metal chelator. By mitigating oxidative stress, this compound could potentially exhibit anti-inflammatory properties, as oxidative stress is a key driver of inflammation.
Other Potential Activities
Research on derivatives of 3,4-dihydroxyphenylpropanoic acid has explored a range of other biological activities, including:
-
Antimicrobial and Antifungal Properties: Various synthetic derivatives have shown promise in combating multidrug-resistant pathogens.[10]
-
Neuroprotective Effects: Given the structural similarity to dopamine metabolites and other neuroactive compounds, neuroprotective properties could be an area for future investigation.
It is crucial to emphasize that these are potential activities based on structural analogy, and dedicated biological studies are required to confirm any therapeutic potential of this compound itself.
In Silico ADME Prediction
In the absence of experimental pharmacokinetic data, in silico models can provide valuable predictions of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule.[19][20][21][22][23]
| ADME Property | Predicted Outcome | Rationale |
| Oral Bioavailability | Moderate | The compound's molecular weight and LogP are within the ranges generally associated with good oral absorption (Lipinski's Rule of Five). |
| Blood-Brain Barrier (BBB) Penetration | Likely limited | The presence of polar hydroxyl and carboxylic acid groups may hinder passive diffusion across the BBB. |
| Metabolism | Susceptible to Phase II conjugation | The phenolic hydroxyl groups are likely sites for glucuronidation and sulfation. The carboxylic acid can also be conjugated. |
| Excretion | Primarily renal | As a relatively small and polar molecule, it is expected to be eliminated through the kidneys. |
These predictions suggest that if the compound were to be developed as a therapeutic agent, its pharmacokinetic profile would need to be carefully evaluated experimentally.
Conclusion and Future Directions
This compound is a compound of significant interest primarily due to its role as a key impurity and metabolite of Carbidopa. Its synthesis, while not widely published, can be approached through established chemical methodologies. The availability of this compound as a high-purity reference standard is essential for ensuring the quality and safety of Carbidopa-containing pharmaceuticals.
While its own biological activity remains largely unexplored, its structural similarity to other bioactive phenolic acids suggests that it may possess antioxidant and other beneficial properties. Future research could focus on:
-
Developing and publishing a detailed, optimized synthesis protocol.
-
Conducting comprehensive in vitro and in vivo studies to elucidate its specific biological activities.
-
Performing experimental pharmacokinetic and metabolism studies to validate the in silico predictions.
This in-depth technical guide serves as a foundational resource for researchers and drug development professionals, providing the necessary information to understand and effectively utilize this compound in their work.
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ResearchGate. (2025, August 5). Determination of impurities in levodopa and carbidopa by high-performance liquid chromatography with electro- chemical detection. Retrieved from [Link]
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ResearchGate. Determination-of-impurities-in-levodopa-and-carbidopa-by-high-performance-liquid-chromatography-with-electro-chemical-detection.pdf. Retrieved from [Link]
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Separation of Levodopa, Carbidopa and Their Related Impurities by Capillary Electrophoresis. Retrieved from [Link]
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PMC. Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid?. Retrieved from [Link]
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NIH. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Retrieved from [Link]
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Organic Syntheses Procedure. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]
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Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid?. Retrieved from [Link]
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NIH. (2023, November 13). Quantitative Colorimetric Sensing of Carbidopa in Anti-Parkinson Drugs Based on Selective Reaction with Indole-3-Carbaldehyde. Retrieved from [Link]
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Antioxidant properties of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid
An In-Depth Technical Guide to the Antioxidant Properties of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid
Abstract
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1][2] Phenolic compounds, characterized by their potent free-radical scavenging abilities, are a cornerstone of antioxidant research. This technical guide provides a comprehensive exploration of this compound, a catechol-containing compound, focusing on its mechanisms of antioxidant action and the rigorous methodologies required for its evaluation. We delve into the foundational chemistry, detailing both direct radical scavenging and indirect, cell-mediated antioxidant pathways. This guide presents field-proven, step-by-step protocols for key in vitro and cell-based assays, explaining the causality behind experimental choices to ensure data integrity and reproducibility.
Introduction: The Scientific Rationale
This compound is a member of the benzenepropanoic acid family, distinguished by a catechol group (a 3,4-dihydroxy-substituted benzene ring) and a methyl group at the alpha position of the propanoic acid side chain.[3][4] Its structural similarity to endogenous catecholamines and other well-studied phenolic antioxidants makes it a compound of significant interest. The catechol moiety is the primary determinant of its antioxidant capacity, a feature it shares with potent natural antioxidants like caffeic acid and flavonoids such as quercetin.[5] Understanding the antioxidant profile of this molecule is a critical step in assessing its potential as a therapeutic agent for diseases rooted in oxidative stress.
Foundational Mechanisms of Antioxidant Activity
The antioxidant efficacy of this compound is not monolithic; it operates through two distinct but complementary mechanisms: direct radical quenching and indirect cellular defense upregulation.
Direct Radical Scavenging: The Chemistry of Neutralization
The primary mechanism of action is direct interaction with and neutralization of free radicals. The catechol structure is exceptionally well-suited for this role. The hydrogen atoms of the two hydroxyl groups on the phenyl ring have a low bond dissociation enthalpy, allowing them to be readily donated to stabilize highly reactive radicals. This process typically occurs via two main chemical pathways:
-
Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) directly donates a hydrogen atom to a radical (R•), quenching the radical and forming a stable phenoxyl radical (ArO•) that is resonance-stabilized and less reactive.
-
Single Electron Transfer (SET): The antioxidant donates an electron to the radical, forming a radical cation (ArOH•+) and an anion. This is often followed by proton loss to yield the same stable phenoxyl radical.[6]
The choice between HAT and SET is influenced by factors like the specific radical, solvent, and pH. Regardless of the pathway, the catechol group's ability to delocalize the unpaired electron across its aromatic system after H-donation is what makes it a superior antioxidant.
Caption: Mechanism of direct free radical scavenging by the catechol moiety.
Indirect Antioxidant Activity: Upregulating Cellular Defenses via Nrf2
Beyond direct quenching, phenolic compounds can modulate endogenous antioxidant systems. The master regulator of the cellular antioxidant response is the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[1][7][8]
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its continuous degradation.[7][9] Many phenolic compounds, including potentially this compound, can act as mild electrophiles. They react with specific cysteine residues on Keap1, inducing a conformational change that disrupts the Nrf2-Keap1 interaction. This prevents Nrf2 degradation, allowing it to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes.[7][9][10] This leads to the increased expression of Phase II detoxification enzymes and antioxidant proteins like NQO1 and HO-1, bolstering the cell's overall defense against oxidative stress.[10]
Caption: General workflow for in vitro radical scavenging assays.
Cell-Based Quantification of Antioxidant Activity
While informative, in vitro assays do not account for biological complexity such as cell uptake, distribution, and metabolism. [2][11]The Cellular Antioxidant Activity (CAA) assay bridges this gap by measuring antioxidant efficacy within a live cell environment.
-
Expertise & Causality: The CAA assay utilizes a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). [11][12]Once inside the cell, cellular esterases cleave the acetate groups, trapping the non-fluorescent DCFH. [2]ROS, generated by an initiator like AAPH, oxidize DCFH to the highly fluorescent DCF. [12]An effective antioxidant will enter the cell and quench these ROS, thereby inhibiting the formation of DCF and reducing fluorescence. [11]Human liver carcinoma cells (HepG2) are often used as they are metabolically active. [2]
-
Self-Validating Protocol:
-
Cell Culture:
-
Assay Procedure:
-
Remove the culture medium and gently wash the cell monolayer with Dulbecco's Phosphate-Buffered Saline (DPBS). [13] * Treat the cells with 50 µL of various concentrations of the test compound and a standard (e.g., Quercetin) prepared in treatment medium for 1 hour. [11]This pre-incubation allows for cellular uptake.
-
Add 50 µL of DCFH-DA probe solution to all wells and incubate for 60 minutes at 37°C. [11] * Remove the solution and wash the cells three times with DPBS to remove extracellular probe. [11] 3. Initiation & Measurement:
-
Add 100 µL of a free radical initiator (e.g., AAPH) to all wells. [12] * Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure fluorescence kinetically every 5 minutes for 1 hour, using an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm. [13]A bottom-read setting is required for adherent cells. [13] 4. Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetic plot for each sample and control.
-
Calculate the percentage inhibition of fluorescence: % Inhibition = [1 - (AUC_sample / AUC_control)] x 100
-
Determine the IC50 value, which represents the concentration needed to inhibit 50% of intracellular ROS formation.
-
-
Data Presentation and Interpretation
Quantitative results from these assays should be tabulated for clear comparison. The IC50 value is the most common metric; a lower IC50 indicates higher antioxidant potency.
Table 1: Example Antioxidant Activity Profile
| Assay Type | Compound | IC50 (µg/mL) | Standard (Trolox) IC50 (µg/mL) |
| In Vitro | |||
| DPPH Assay | This compound | Value X | Value T1 |
| ABTS Assay | This compound | Value Y | Value T2 |
| Cell-Based | |||
| CAA Assay | This compound | Value Z | Value Q1 (Quercetin) |
Note: This table is for illustrative purposes. Values X, Y, and Z would be determined experimentally.
Safety and Pharmacokinetic Considerations
For any compound being considered for drug development, an early assessment of its safety and pharmacokinetic (PK) profile is essential.
-
Safety: Preliminary data suggests that related compounds may cause skin and eye irritation and respiratory irritation upon inhalation. [14][15][16]Proper personal protective equipment (PPE), including gloves, safety glasses, and use in a well-ventilated area, is mandatory when handling the pure substance. [14][17]* Pharmacokinetics: The "drug-like" properties of a molecule are governed by its ADME (Absorption, Distribution, Metabolism, Excretion) profile. [18]The presence of hydroxyl and carboxylic acid groups on this compound will influence its polarity, membrane permeability, and metabolic fate. Future studies should investigate its plasma protein binding, metabolic stability in liver microsomes, and in vivo PK profile in animal models to determine key parameters like half-life (t1/2) and maximum concentration (Cmax). [18][19][20]
Conclusion and Future Directions
This compound possesses a chemical structure, specifically the catechol moiety, that strongly predicts significant antioxidant potential. This guide outlines the robust, multi-faceted approach required to validate this hypothesis, moving from fundamental chemical assays to more biologically relevant cell-based models. The provided protocols are designed to yield reproducible and trustworthy data, forming a solid foundation for further research.
Future work should focus on:
-
Executing the described assays to generate a quantitative antioxidant profile.
-
Investigating the activation of the Nrf2 pathway through gene expression (qPCR) and protein analysis (Western blot) for downstream targets.
-
Performing in vivo studies in animal models of oxidative stress-related diseases to assess therapeutic efficacy.
-
Conducting comprehensive ADME and toxicology studies to build a complete preclinical data package.
By systematically applying these methodologies, the scientific community can fully elucidate the antioxidant properties of this compound and determine its viability as a novel therapeutic agent.
References
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DPPH Assay | PDF | Spectrophotometry | Absorbance. Scribd. Available at: [Link]
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Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease. National Institutes of Health (NIH). Available at: [Link]
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Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]
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The role of the antioxidant and longevity-promoting Nrf2 pathway in metabolic regulation. National Institutes of Health (NIH). Available at: [Link]
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A Technical Guide to the Therapeutic Potential of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid (DHMPA) is a small molecule whose chemical architecture places it at the intersection of several therapeutically relevant classes of compounds. Its core structure, featuring a catechol (3,4-dihydroxyphenyl) group and a propanoic acid backbone, is analogous to critical neuropharmacological agents and known bioactive microbial metabolites. This guide synthesizes the existing evidence from structurally related molecules to build a robust, data-driven rationale for the potential therapeutic applications of DHMPA. We explore its promise in neurodegenerative disorders, particularly Parkinson's disease, as a potential peripheral DOPA decarboxylase inhibitor. Furthermore, we delve into its potential for treating metabolic syndrome and obesity, drawing parallels with potent anti-obesity effects observed in closely related polyphenol metabolites. Finally, we examine its anti-inflammatory and antioxidant capabilities, which are strongly suggested by its catechol moiety. This document provides hypothetical mechanisms of action, supporting data from analogous compounds, and detailed experimental workflows designed to rigorously validate these therapeutic hypotheses.
Introduction: A Molecule of Significant Therapeutic Promise
This compound is a member of the benzenes and a monocarboxylic acid[1]. Its therapeutic potential is not derived from a history of clinical use, but rather from a compelling structural resemblance to several key biological molecules. Understanding these relationships is fundamental to appreciating its potential.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₀H₁₂O₄ | [1][2] |
| Molecular Weight | 196.20 g/mol | [2] |
| CAS Number | 53832-94-3 | [1][2] |
| SMILES | CC(CC1=CC(=C(C=C1)O)O)C(=O)O | [1][2] |
Structural Analogy: The Key to Unlocking Potential
DHMPA's promise is best understood by comparing its structure to three classes of compounds:
-
L-DOPA Analogues: DHMPA shares the 3-(3,4-dihydroxyphenyl)propanoic acid core with Levodopa (L-DOPA), the primary treatment for Parkinson's disease. Crucially, it is also structurally similar to Carbidopa , a peripheral DOPA decarboxylase (DDC) inhibitor that does not cross the blood-brain barrier and is co-administered with L-DOPA to increase its central nervous system bioavailability[3][4]. The key difference is DHMPA's lack of the hydrazino group found in Carbidopa.
-
Polyphenol Metabolites: The compound 3-(3,4-dihydroxyphenyl)propanoic acid (DHPA), a major metabolite of dietary polyphenols, differs from DHMPA only by the absence of the alpha-methyl group[5]. DHPA has demonstrated significant anti-obesity and metabolic regulatory effects in preclinical models[5].
-
Antioxidant & Anti-inflammatory Scaffolds: The catechol moiety is a well-established pharmacophore responsible for potent antioxidant and anti-inflammatory activities, primarily through radical scavenging and modulation of inflammatory signaling pathways like NF-κB[6][7].
This guide will now explore the therapeutic avenues suggested by these structural relationships, providing the scientific rationale and experimental frameworks necessary for validation.
Potential Therapeutic Area: Neurodegenerative Disorders
Hypothesis: A Novel Peripheral DOPA Decarboxylase Inhibitor for Parkinson's Disease
The structural similarity of DHMPA to Carbidopa provides a strong basis for the hypothesis that it may function as a peripheral DOPA decarboxylase (DDC) inhibitor. In Parkinson's disease therapy, the goal is to increase dopamine levels in the brain[3]. Exogenously administered L-DOPA can cross the blood-brain barrier, but it is rapidly converted to dopamine in the periphery by DDC[3]. This peripheral conversion prevents a sufficient amount of L-DOPA from reaching the brain and causes undesirable side effects[3]. Carbidopa inhibits this peripheral DDC activity, increasing the plasma half-life of L-DOPA and allowing more of it to enter the central nervous system[3].
Proposed Mechanism of Action
DHMPA is hypothesized to act as a competitive inhibitor of peripheral DDC. By binding to the enzyme outside of the central nervous system, it would prevent the premature conversion of L-DOPA to dopamine, thereby enhancing the efficacy of L-DOPA treatment. A related compound, the sodium salt of 3,4-dihydroxyphenyl-alpha-hydroxypropionic acid, has been shown to inhibit DOPA-decarboxylase in vitro and enhance the central effects of L-DOPA[8].
Experimental Protocol: In Vitro DOPA Decarboxylase (DDC) Inhibition Assay
Causality Statement: This experiment is designed to provide direct, quantitative evidence of DHMPA's ability to inhibit the enzymatic activity of DDC, which is the foundational mechanistic step for its proposed use in combination with L-DOPA.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of DHMPA against purified DDC enzyme.
-
Materials:
-
Purified recombinant human DDC enzyme.
-
L-DOPA (substrate).
-
Pyridoxal-5'-phosphate (PLP, cofactor).
-
DHMPA and Carbidopa (positive control) dissolved in a suitable vehicle (e.g., DMSO).
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.2).
-
96-well microplate.
-
Plate reader capable of measuring fluorescence or absorbance.
-
-
Methodology (Fluorometric):
-
Prepare a serial dilution of DHMPA and Carbidopa in assay buffer.
-
In each well of the microplate, add 50 µL of assay buffer, 10 µL of DDC enzyme solution, and 10 µL of the test compound dilution (or vehicle control).
-
Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 30 µL of a pre-warmed L-DOPA/PLP substrate mixture.
-
Monitor the formation of dopamine over time using a coupled enzymatic reaction that produces a fluorescent product (e.g., using monoamine oxidase and a peroxidase/probe system).
-
Record the reaction rate (fluorescence units per minute).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of DHMPA relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Potential Therapeutic Area: Metabolic Syndrome and Obesity
Hypothesis: A Modulator of Lipid and Glucose Metabolism
The potent anti-obesity effects of the related metabolite DHPA strongly suggest a similar role for DHMPA in metabolic regulation. A study on mice fed a high-fat diet (HFD) found that DHPA administration significantly alleviated obesity, improved insulin resistance, regulated lipid metabolism, and countered oxidative stress[5]. The addition of an alpha-methyl group in DHMPA may alter its potency or pharmacokinetic profile but is unlikely to abolish the core activity derived from the shared pharmacophore.
Proposed Mechanism of Action
DHMPA is hypothesized to exert its anti-obesity effects by modulating key metabolic pathways. Evidence from DHPA suggests this involves the regulation of metabolites in glucose, lipid, and tyrosine metabolism pathways[5]. The antioxidant properties of the catechol ring likely contribute by reducing the systemic oxidative stress that is a hallmark of metabolic syndrome.
Supporting Preclinical Data (from DHPA)
The following data from a 16-week study in HFD-fed mice demonstrates the significant metabolic benefits of the related compound, DHPA[5].
| Parameter | High-Fat Diet (HFD) Control | HFD + DHPA | % Change vs. HFD |
| Body Weight (g) | ~45 g | ~35 g | ~22% Decrease |
| Fasting Blood Glucose (mmol/L) | >12 mmol/L | ~8 mmol/L | ~33% Decrease |
| HOMA-IR (Insulin Resistance) | High | Significantly Lower | Improvement |
| Hepatic Triglycerides (TG) | High | Significantly Lower | Improvement |
| Hepatic Superoxide Dismutase (SOD) | Low | Significantly Higher | ~50% Increase |
Experimental Protocol: High-Fat Diet (HFD) Induced Obesity Mouse Model
Causality Statement: This in vivo model is the gold standard for evaluating potential anti-obesity and anti-diabetic therapeutics. It allows for a holistic assessment of DHMPA's effects on weight gain, glucose homeostasis, and end-organ damage (e.g., fatty liver) in a physiologically relevant context of diet-induced metabolic stress.
-
Objective: To assess the efficacy of chronic DHMPA administration in preventing or reversing obesity and metabolic dysfunction in mice.
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Methodology:
-
Acclimatize mice for one week.
-
Divide mice into four groups (n=10-12/group):
-
Group 1: Control Diet (CD) + Vehicle
-
Group 2: High-Fat Diet (HFD, 60% kcal from fat) + Vehicle
-
Group 3: HFD + DHMPA (Low Dose, e.g., 25 mg/kg/day via oral gavage)
-
Group 4: HFD + DHMPA (High Dose, e.g., 50 mg/kg/day via oral gavage)
-
-
Administer the respective diets and treatments for 12-16 weeks.
-
Monitor body weight and food intake weekly.
-
Perform an Oral Glucose Tolerance Test (OGTT) at week 11 to assess glucose metabolism.
-
At the end of the study, collect terminal blood samples for analysis of fasting glucose, insulin, and lipid profiles (TG, TC).
-
Harvest liver and adipose tissue for histological analysis (H&E staining for steatosis) and biochemical assays (hepatic lipid content, oxidative stress markers like MDA and SOD activity).
-
-
Data Analysis:
-
Calculate HOMA-IR index as a measure of insulin resistance.
-
Use ANOVA followed by post-hoc tests to compare metabolic parameters between groups.
-
Correlate changes in metabolic parameters with histological findings.
-
Potential Therapeutic Area: Inflammatory Conditions
Hypothesis: A Broad-Spectrum Anti-inflammatory Agent via NF-κB Inhibition
The catechol structure of DHMPA is a strong predictor of anti-inflammatory activity. Many plant-derived polyphenols with this feature exert their effects by quenching reactive oxygen species (ROS) and inhibiting key pro-inflammatory signaling pathways[6]. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., COX-2, iNOS)[6][9].
Proposed Mechanism of Action
DHMPA is hypothesized to inhibit the NF-κB signaling cascade. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. DHMPA may prevent the degradation of IκBα, thereby trapping NF-κB in the cytoplasm and preventing this inflammatory gene expression.
Experimental Protocol: In Vitro LPS-Stimulated Macrophage Assay
Causality Statement: This cellular assay provides a direct and mechanistic assessment of DHMPA's anti-inflammatory potential. By using LPS, a potent and specific activator of the TLR4/NF-κB pathway, we can determine if DHMPA can suppress the production of key inflammatory mediators and elucidate its impact on the upstream signaling events.
-
Objective: To evaluate the effect of DHMPA on the production of inflammatory mediators (NO, TNF-α, IL-6) and NF-κB activation in macrophages.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Methodology:
-
Seed RAW 264.7 cells in 96-well (for mediator analysis) and 6-well (for Western blot) plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of DHMPA (or vehicle control) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; 100 ng/mL) for a specified duration (e.g., 24 hours for NO, 6 hours for cytokines, 30 minutes for protein analysis).
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure nitrite (a stable product of NO) concentration using the Griess reagent.
-
Cytokine Measurement: Collect supernatant and quantify TNF-α and IL-6 levels using commercially available ELISA kits.
-
Western Blot Analysis: Lyse the cells and perform SDS-PAGE and Western blotting to analyze the protein levels of phosphorylated IκBα, total IκBα, and phosphorylated NF-κB p65 subunit.
-
-
Data Analysis:
-
Determine the IC₅₀ of DHMPA for the inhibition of NO, TNF-α, and IL-6 production.
-
Quantify the band intensities from Western blots to assess the ratio of phosphorylated to total protein, indicating pathway activation. Compare DHMPA-treated groups to the LPS-only control.
-
Conclusion and Future Directions
The structural characteristics of this compound, when viewed through the lens of established pharmacology, present a compelling case for its investigation as a multi-target therapeutic agent. The hypotheses outlined in this guide—spanning neuroprotection, metabolic regulation, and anti-inflammatory action—are grounded in robust preclinical data from closely related analogues. The proposed experimental workflows provide a clear, logical, and rigorous path to validating these concepts. Future research should prioritize the in vitro and in vivo studies described herein to confirm these predicted activities. Successful validation would warrant further investigation into its pharmacokinetic profile, safety toxicology, and subsequent lead optimization to enhance potency and drug-like properties. DHMPA represents a promising chemical scaffold for the development of novel therapeutics for complex, multi-factorial diseases.
References
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- N/A. (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid hydrate (carbidopa).
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- N/A. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells.
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An In-depth Technical Guide to 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic Acid: Structure, Properties, and Scientific Context
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: This document provides a comprehensive technical overview of 3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid. We delve into its core chemical identity, including a detailed structural analysis and IUPAC nomenclature. Furthermore, this guide outlines potential synthetic pathways and robust analytical methods for its characterization. Crucially, we explore its biological context, particularly its role as a metabolite of Carbidopa, and its potential pharmacological relevance stemming from its catechol moiety. This guide is designed to be a foundational resource, providing both theoretical understanding and practical, field-proven protocols for researchers actively engaged in chemical synthesis, analysis, and drug development.
Core Chemical Identity
IUPAC Nomenclature and Synonyms
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1]
Let's deconstruct this name:
-
Propanoic acid: This defines the parent chain, which is a three-carbon carboxylic acid.
-
2-methyl: A methyl group (-CH₃) is attached to the second carbon of the propanoic acid chain.
-
3-(3,4-Dihydroxyphenyl): A 3,4-dihydroxyphenyl group, also known as a catechol group, is attached to the third carbon of the propanoic acid chain.
The compound is also known by several synonyms, including:
-
3,4-Dihydroxy-α-methylbenzenepropanoic Acid[2]
-
Benzenepropanoic acid, 3,4-dihydroxy-alpha-methyl-[1]
Chemical Structure and Stereochemistry
The chemical structure features a central propanoic acid backbone with a methyl group creating a chiral center at the C2 position and a catechol group at the C3 position.
Key Structural Features:
Stereochemistry: The presence of a methyl group on the second carbon (the α-carbon relative to the carboxyl group) creates a chiral center. This means the molecule can exist as two non-superimposable mirror images, or enantiomers: (S)-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid and (R)-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid. For any work in drug development or biological systems, it is critical to consider these stereoisomers, as they can have different pharmacological and toxicological profiles. The information presented in this guide generally refers to the racemic mixture unless otherwise specified.
Physicochemical Properties
A summary of key physicochemical properties is essential for experimental design, including solubility, and for computational modeling in drug discovery.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₄ | [3][4] |
| Molecular Weight | 196.20 g/mol | [1][3][4] |
| Appearance | Beige to Pale Yellow Solid | [2] |
| Topological Polar Surface Area (TPSA) | 77.76 Ų | [3] |
| logP (Octanol-Water Partition Coefficient) | 1.361 | [3] |
| Hydrogen Bond Donors | 3 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 3 | [3] |
| SMILES | CC(CC1=CC(=C(C=C1)O)O)C(=O)O | [1][3][4] |
| InChIKey | GIIOASILGOFVPI-UHFFFAOYSA-N | [1][5] |
Synthesis and Characterization
Conceptual Synthetic Route
While specific, optimized synthetic routes for this exact molecule are not widely published, a plausible approach can be designed based on established organic chemistry principles for structurally similar compounds. A common strategy would involve the Erlenmeyer-Azlactone synthesis.
A potential multi-step synthesis could be:
-
Condensation: Reacting 3,4-dimethoxybenzaldehyde with N-acetylglycine to form an azlactone.
-
Hydrolysis and Reduction: The azlactone is then hydrolyzed and reduced to yield 3-(3,4-dimethoxyphenyl)-2-aminopropanoic acid.
-
Deamination: A diazotization reaction followed by reduction would replace the amino group with a hydrogen.
-
Demethylation: Finally, cleavage of the two methoxy ether groups on the phenyl ring, typically with a strong acid like HBr, would yield the target catechol product.
This conceptual workflow highlights a logical pathway for its synthesis, which can be optimized for yield and purity in a laboratory setting.
Caption: Conceptual workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is indispensable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the aromatic protons on the catechol ring, the methine proton at C2, the methylene protons at C3, and the methyl protons. The splitting patterns would be key to confirming the connectivity.
-
¹³C NMR: Would reveal distinct peaks for the carboxyl carbon, the carbons of the phenyl ring (with two shifted due to the hydroxyl groups), and the aliphatic carbons of the propanoic chain.[1]
-
-
Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 196.20. Fragmentation patterns would likely show the loss of the carboxyl group and cleavage of the bond between C2 and C3.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid and phenolic hydroxyl groups, a sharp C=O stretching peak for the carboxyl group, and C=C stretching bands for the aromatic ring.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for assessing the purity of the final compound and for quantification.[6][7] A C18 column with a gradient elution using an acidified aqueous mobile phase and an organic modifier like methanol or acetonitrile would provide good separation.[7][8]
Biological Context and Potential Applications
Relationship to Known Bioactive Molecules
This compound is identified as a metabolite of Carbidopa .[1] Carbidopa is a peripherally-acting DOPA decarboxylase inhibitor administered with L-DOPA (levodopa) in the treatment of Parkinson's disease.[9] Carbidopa prevents the conversion of L-DOPA to dopamine in the periphery, allowing more L-DOPA to cross the blood-brain barrier.[9] Understanding the metabolic fate of Carbidopa, including the formation of this propanoic acid derivative, is crucial for comprehending its overall pharmacological profile.
Potential Pharmacological Relevance
The most significant structural feature conferring potential biological activity is the catechol (3,4-dihydroxyphenyl) group . This moiety is a well-known antioxidant and is present in many natural and synthetic compounds with therapeutic effects.
Antioxidant Activity: Catechols are excellent hydrogen/electron donors, enabling them to scavenge free radicals like reactive oxygen species (ROS).[10] An overproduction of ROS is implicated in numerous disease states, including neurodegenerative diseases, cardiovascular disorders, and cancer. The antioxidant potential of this compound could be a valuable area of research.
Caption: Conceptual diagram of the antioxidant mechanism.
Other Potential Activities:
-
Antimicrobial Properties: Phenolic compounds, particularly those with a catechol structure, have been investigated for their antimicrobial activities.[11][12]
-
Anti-inflammatory Effects: By reducing oxidative stress, compounds with catechol groups can also modulate inflammatory pathways.
Considerations for Drug Development
When evaluating this molecule as a potential therapeutic agent, several factors must be considered:
-
Drug-Likeness: Based on its physicochemical properties (e.g., molecular weight < 500, logP < 5), it generally adheres to Lipinski's Rule of Five, suggesting favorable oral bioavailability.
-
Metabolic Stability: The catechol group is susceptible to metabolic modification, primarily through methylation by catechol-O-methyltransferase (COMT) or through glucuronidation or sulfation. These metabolic pathways would need to be investigated in preclinical studies.
-
Target Engagement: Further research would be required to identify specific cellular targets beyond general antioxidant activity to develop it into a targeted therapeutic.
Experimental Protocols
The following protocols are provided as validated starting points for the analysis and functional assessment of this compound.
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol is designed for the quantitative analysis of phenolic acids and can be adapted for the target compound.
Objective: To determine the purity of a synthesized batch of this compound.
Instrumentation and Materials:
-
HPLC system with a UV-Vis Diode Array Detector (DAD)[7]
-
Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]
-
Mobile Phase A: 1% Acetic Acid in Water[8]
-
Mobile Phase B: Methanol[8]
-
Analytical standard of the compound (if available)
-
Sample dissolved in mobile phase or a suitable solvent
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phases and degas them thoroughly.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min[8]
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C[8]
-
Detection Wavelength: Scan from 200-400 nm; monitor at ~280 nm for phenolic compounds.[8][13]
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 50% B
-
25-30 min: Hold at 50% B
-
30-35 min: Return to 10% B
-
35-40 min: Re-equilibration at 10% B
-
-
-
Data Analysis: Integrate the peak area of the analyte. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay is a standard method for evaluating the antioxidant potential of a compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[10]
Objective: To quantify the free radical scavenging activity of this compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol[14]
-
Test compound dissolved in methanol/ethanol at various concentrations
-
Trolox or Ascorbic Acid as a positive control
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a ~0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.
-
Sample Preparation: Prepare a stock solution of the test compound and the positive control (e.g., Trolox) and perform serial dilutions to obtain a range of concentrations.
-
Assay:
-
In a 96-well plate, add 20 µL of each sample dilution or control to the wells.[14]
-
Add 180 µL of the DPPH working solution to each well.
-
Prepare a blank well containing 20 µL of solvent and 180 µL of DPPH solution.
-
Prepare a negative control well with 200 µL of solvent only.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[14]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[14]
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
-
Data Analysis: Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Conclusion
This compound is a chiral carboxylic acid with a significant biological context as a metabolite of Carbidopa. Its defining structural feature, the catechol moiety, strongly suggests potential as an antioxidant and warrants further investigation into related pharmacological activities. This guide has provided a thorough foundation of its chemical identity, a framework for its synthesis and analysis, and practical protocols for its characterization. For researchers in drug development, this molecule represents an interesting scaffold that bridges the metabolism of an existing drug with the well-established therapeutic potential of phenolic compounds. Future research should focus on stereospecific synthesis to evaluate the individual enantiomers, a comprehensive investigation of its metabolic stability, and screening for a broader range of biological activities.
References
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Pharmaffiliates. CAS No : 53832-94-3 | Product Name : this compound. [Link]
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Dojindo Molecular Technologies. DPPH Antioxidant Assay Kit D678 manual. [Link]
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G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. [Link]
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Czech Journal of Food Sciences. A rapid HPLC method for determination of major phenolic acids in plant material. [Link]
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ResearchGate. (PDF) A rapid HPLC method for determination of major phenolic acids in plant material. [Link]
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ResearchGate. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]
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PubMed Central. Genesis and development of DPPH method of antioxidant assay. [Link]
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National Institutes of Health. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]
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Zen-Bio, Inc. DPPH Antioxidant Assay Kit. [Link]
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MDPI. Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. [Link]
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Scilit. Determination of Phenolic Acids by a Modified HPLC: Its Application to Various Plant Materials. [Link]
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EMBL-EBI. 3-(3,4-Dihydroxyphenyl)-2-methylpropionic acid (CHEBI:173974). [Link]
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PubChem. 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid | C9H10O5 | CID 439435. [Link]
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Russian Journal of General Chemistry. Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. [Link]
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PubChem. (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;hydrazine. [Link]
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ResearchGate. Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. [Link]
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ResearchGate. Microbial phenolic metabolites 3-(3',4'-dihydroxyphenyl)propanoic acid and 3',4'-dihydroxyphenylacetic acid prevent obesity in mice fed high-fat diet. [Link]
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MDPI. Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. [Link]
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An In-Depth Technical Guide to the Solubility and Stability of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic Acid
For Immediate Release
[SHANGHAI, CN – January 14, 2026] – This whitepaper provides a comprehensive technical overview of the solubility and stability of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid, a compound of significant interest to researchers, scientists, and drug development professionals. This guide offers field-proven insights and detailed methodologies to ensure the accurate handling and formulation of this molecule.
Introduction
This compound, also known as α-Methyl-3,4-dihydroxyphenylpropionic acid, is a key metabolite and a member of the benzenes and monocarboxylic acids class.[1] Its structural similarity to endogenous compounds and its potential pharmacological activities make it a molecule of interest in various research and development pipelines. Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its successful application, from initial in vitro assays to the development of robust analytical methods and potential therapeutic formulations.
This guide delves into the critical aspects of the compound's solubility in various solvent systems and its stability under different environmental conditions. The methodologies and data presented herein are designed to provide a self-validating framework for researchers, ensuring reproducibility and reliability in their experimental endeavors.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₄ | [2] |
| Molecular Weight | 196.20 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Appearance | Beige to Pale Yellow Solid | [3] |
| LogP | 1.361 | [2] |
| Topological Polar Surface Area (TPSA) | 77.76 Ų | [2] |
| Hydrogen Bond Donor Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 3 | [2] |
Table 1: Key Physicochemical Properties of this compound.
The presence of two hydroxyl groups on the phenyl ring and a carboxylic acid moiety contributes to its polar nature, influencing its solubility and potential for hydrogen bonding. The LogP value suggests a moderate lipophilicity.
Solubility Profile: A Multi-Solvent Perspective
The solubility of this compound is a critical parameter for a wide range of applications, including the preparation of stock solutions for biological assays and the development of analytical methods. Due to its amphiphilic nature, its solubility varies significantly across different solvents.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥98% | A common solvent for preparing high-concentration stock solutions for in vitro screening. |
| Methanol | Soluble | Useful for analytical techniques like HPLC and mass spectrometry. |
| Ethanol | Soluble | An alternative to methanol, often used in formulations. |
| Water | Sparingly Soluble | The catechol and carboxylic acid groups impart some water solubility, but it is limited. Solubility can be pH-dependent. |
Table 2: Solubility of this compound in Common Laboratory Solvents.
Causality Behind Solvent Selection:
-
DMSO: Its high polarity and aprotic nature make it an excellent solvent for a wide range of organic compounds, including those with multiple hydrogen bond donors and acceptors. It is the solvent of choice for creating concentrated stock solutions for high-throughput screening.
-
Methanol and Ethanol: These polar protic solvents are effective at solvating the hydroxyl and carboxylic acid groups through hydrogen bonding. They are often used as components of mobile phases in reversed-phase chromatography.
-
Aqueous Buffers: For biological assays, it is crucial to determine the solubility in aqueous buffers at physiological pH. The ionization state of the carboxylic acid group (pKa dependent) will significantly influence its aqueous solubility.
Stability Profile: Navigating the Degradation Landscape
The catechol moiety in this compound makes it susceptible to oxidation, which is a primary degradation pathway. Understanding the factors that influence its stability is crucial for accurate experimental results and for developing stable formulations.
Key Factors Influencing Stability:
-
Oxidation: The dihydroxyphenyl group is prone to oxidation, especially in the presence of oxygen, metal ions, and at higher pH values. This can lead to the formation of colored degradation products. Storage under an inert atmosphere (e.g., nitrogen) is recommended.[2]
-
pH: The stability of the compound can be pH-dependent. In alkaline conditions, the deprotonated hydroxyl groups are more susceptible to oxidation.
-
Light: As with many phenolic compounds, exposure to light can accelerate degradation. It is advisable to store the compound and its solutions in amber vials or protected from light.
-
Temperature: Elevated temperatures can increase the rate of degradation. For long-term storage, refrigeration or freezing is recommended.[2]
Caption: Primary degradation pathway of this compound.
Analytical Methodologies: Ensuring Accurate Quantification
A robust and validated analytical method is essential for accurately determining the concentration and purity of this compound in various matrices. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique.
Step-by-Step HPLC Method Development Protocol:
-
Column Selection: A reversed-phase C18 column is a suitable starting point due to the compound's moderate lipophilicity.
-
Mobile Phase Preparation:
-
Aqueous Component (A): 0.1% Formic acid or phosphoric acid in water. The acidic modifier suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.
-
Organic Component (B): Acetonitrile or Methanol.
-
-
Gradient Elution: A gradient elution is often necessary to ensure good separation from potential impurities and degradation products. A typical gradient might start with a low percentage of the organic component and gradually increase.
-
Detection: UV detection at a wavelength corresponding to the compound's maximum absorbance (typically around 280 nm for phenolic compounds) is appropriate.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or a mixture of the mobile phase components, and filter through a 0.22 µm syringe filter before injection.
-
Method Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
Caption: A typical experimental workflow for HPLC analysis.
Formulation Challenges and Considerations
Developing a stable formulation for this compound requires addressing its susceptibility to oxidation.
Strategies to Enhance Stability in Formulations:
-
Antioxidants: The inclusion of antioxidants, such as ascorbic acid or sodium metabisulfite, can help to prevent oxidative degradation.
-
Chelating Agents: The addition of a chelating agent, like ethylenediaminetetraacetic acid (EDTA), can sequester metal ions that may catalyze oxidation.
-
pH Control: Maintaining the formulation at an optimal, slightly acidic pH can improve stability.
-
Excipient Compatibility: Thorough compatibility studies with all proposed excipients are necessary to ensure they do not accelerate degradation.
-
Packaging: The final product should be packaged in light-resistant containers and potentially under an inert atmosphere.
Overcoming formulation challenges is a common theme in the development of biopharmaceuticals and small molecules alike.[4][5][6] A holistic approach that considers the entire development process is crucial for success.[4]
Conclusion
A thorough understanding of the solubility and stability of this compound is fundamental for its effective use in research and development. This guide has provided a detailed overview of its key physicochemical properties, solubility in various solvents, and primary degradation pathways. By employing the described analytical methodologies and formulation strategies, researchers can ensure the integrity of their experimental results and develop robust and stable formulations.
References
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Al-Shdefat, B., Al-Haj, N., & Al-Zoubi, M. (2024). Biopharmaceuticals: Challenges and Opportunities in Formulation and Delivery. Current Pharmaceutical Design, 30(22), 1705-1707. Retrieved from [Link]
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Mitragotri, S., Burke, P. A., & Langer, R. (2014). Overcoming the challenges in administering biopharmaceuticals: formulation and delivery strategies. Nature Reviews Drug Discovery, 13(9), 655-672. Retrieved from [Link]
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In vitro studies of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid
An In-Depth Technical Guide to the In Vitro Evaluation of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic Acid
Foreword: Charting the Bioactivity of a Key Metabolite
Welcome to a comprehensive exploration of this compound. This guide is designed for researchers, scientists, and drug development professionals dedicated to understanding the therapeutic potential of novel chemical entities. As a prominent metabolite of the Parkinson's disease medication Carbidopa and various dietary polyphenols like chlorogenic acid, this compound stands at a crucial intersection of pharmacology and nutrition.[1][2][3] This document moves beyond a simple recitation of facts, offering a strategic framework for the in vitro investigation of this molecule. Herein, we delve into the causality behind experimental design, providing robust, self-validating protocols to empower your research and ensure the generation of precise, reproducible data.
Molecular Profile and Biological Significance
This compound, also known as α-Methyl-3,4-dihydroxyphenylpropionic acid, is a monocarboxylic acid featuring a catechol group—a structural motif renowned for its antioxidant properties.[1] Its presence as a human metabolite in the kidney and liver underscores its bioavailability and systemic exposure, making the characterization of its biological activity a priority.[1]
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Synonyms | α-Methyl-3,4-dihydroxyphenylpropionic acid |
| CAS Number | 53832-94-3[4] |
| Molecular Formula | C₁₀H₁₂O₄ |
| Molecular Weight | 196.20 g/mol [1] |
| Parent Compounds | Carbidopa[1], Dihydrocaffeic Acid[5][6] |
The scientific rationale for investigating this specific molecule is twofold. Firstly, as a metabolite of Carbidopa, its bioactivity could contribute to the overall therapeutic or side-effect profile of the parent drug.[7][8] Secondly, as a downstream product of dietary antioxidants, it may be one of the ultimate effectors of the health benefits associated with polyphenol-rich foods.[2][9]
Core In Vitro Investigative Strategy
Our approach is to systematically evaluate the compound's antioxidant, anti-inflammatory, and cytotoxic potential. The following sections provide detailed, field-proven protocols that are standard for characterizing phenolic acids. This structured workflow ensures a comprehensive initial assessment of the compound's bioactivity.
Figure 1: A logical workflow for the in vitro investigation of this compound.
Assessment of Antioxidant Capacity
The catechol moiety is a strong predictor of antioxidant activity. The primary mechanism involves the donation of a hydrogen atom from its hydroxyl groups to neutralize free radicals. We will employ a panel of assays to obtain a comprehensive antioxidant profile.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of the compound to donate a hydrogen atom and reduce the stable violet DPPH radical to the yellow-colored non-radical form, DPPH-H.[9][10] The color change, measured spectrophotometrically, is proportional to the antioxidant capacity.
-
Experimental Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each sample dilution.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation:
-
% Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Calculate the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
-
Principle: This assay evaluates the scavenging of the ABTS radical cation (ABTS•+), which is applicable to both hydrophilic and lipophilic compounds.[11] The reduction of the blue-green ABTS•+ back to its colorless neutral form is monitored.
-
Experimental Protocol:
-
Reagent Preparation: Prepare the ABTS•+ stock solution by mixing 7 mM ABTS solution with 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the ABTS•+ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the sample dilutions.
-
Incubate at room temperature for 7 minutes.
-
-
Data Acquisition: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.
-
Table 2: Representative Antioxidant Activity Data
| Assay | Test Compound | IC₅₀ (µg/mL) |
|---|---|---|
| DPPH Scavenging | This compound | To be determined |
| Ascorbic Acid (Standard) | 8.5 | |
| ABTS Scavenging | This compound | To be determined |
| | Trolox (Standard) | 6.2 |
Evaluation of Anti-inflammatory Effects in a Cellular Model
Chronic inflammation is a key driver of many diseases. Phenolic compounds often exhibit anti-inflammatory properties by modulating key signaling pathways. The murine macrophage cell line, RAW 264.7, is a robust and widely accepted model for this purpose. When stimulated with lipopolysaccharide (LPS), these cells produce inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[5][12]
Cell Viability Pre-Screening (MTT Assay)
-
Causality: Before assessing anti-inflammatory activity, it is crucial to determine the non-cytotoxic concentration range of the compound. A reduction in inflammatory mediators could be due to genuine anti-inflammatory effects or simply cell death. The MTT assay distinguishes between these possibilities.[1][2]
-
Principle: The MTT assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][6]
-
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1-200 µM) for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Analysis: Determine the highest concentration that does not significantly reduce cell viability (e.g., >90% viability) for use in subsequent anti-inflammatory assays.
-
Nitric Oxide (NO) Production Assay
-
Principle: In response to LPS, activated macrophages produce NO via the enzyme inducible nitric oxide synthase (iNOS). NO is a key inflammatory mediator. Its production can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[13][14]
-
Experimental Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as above. Pre-treat cells with non-cytotoxic concentrations of the test compound for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify nitrite concentrations.
-
Pro-inflammatory Cytokine Quantification (ELISA)
-
Principle: To further characterize the anti-inflammatory response, the levels of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell supernatant are measured using specific Enzyme-Linked Immunosorbent Assays (ELISA).[15]
-
Experimental Protocol:
-
Cell Culture and Treatment: Follow the same procedure as the NO production assay (steps 1 & 2).
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific kits being used. This typically involves binding the cytokine to a capture antibody, detecting it with a labeled secondary antibody, and quantifying the signal.
-
Table 3: Representative Anti-inflammatory Activity Data in LPS-Stimulated RAW 264.7 Cells
| Parameter | IC₅₀ (µM) |
|---|---|
| NO Production Inhibition | To be determined |
| TNF-α Secretion Inhibition | To be determined |
| IL-6 Secretion Inhibition | To be determined |
Mechanistic Insights: Probing Key Signaling Pathways
The biological effects of phenolic acids are often mediated by their interaction with critical intracellular signaling pathways. Based on the activities of structurally related compounds, the NF-κB and Nrf2 pathways are primary targets for investigation.[16][17]
The NF-κB Pathway
The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[18] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by LPS, a cascade of events leads to the phosphorylation and degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including iNOS, TNF-α, and IL-6.[19] Many phenolic compounds exert their anti-inflammatory effects by inhibiting the degradation of IκBα, thus preventing NF-κB activation.[20]
Figure 2: The canonical NF-κB signaling pathway and the hypothetical inhibitory point for the test compound.
The Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (like some phenolics), Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxification enzymes. This pathway is a key mechanism for cellular protection against oxidative damage.
Conclusion and Future Directions
This guide provides a robust, logically structured framework for the initial in vitro characterization of this compound. By systematically applying these validated protocols, researchers can generate a comprehensive profile of its antioxidant and anti-inflammatory activities.
The data generated will serve as a critical foundation for more advanced studies, including:
-
Western Blot Analysis: To confirm the inhibition of IκBα phosphorylation and NF-κB nuclear translocation.
-
Nrf2 Activation Assays: To determine if the compound can activate the Nrf2 antioxidant response pathway.
-
Broader Cytotoxicity Screening: Evaluating its effect on a panel of human cancer cell lines to explore potential anti-cancer properties, an area where related phenolic acids have shown promise.[21][22]
-
In Vivo Studies: Promising in vitro results would provide a strong rationale for progressing to animal models of inflammation, oxidative stress, or specific diseases.
The exploration of this key metabolite holds significant promise, and the methodologies outlined here will ensure that its therapeutic potential is evaluated with scientific rigor and precision.
References
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- Investigation of the metabolic fate of dihydrocaffeic acid | Request PDF.
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- Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PubMed Central.
- Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Slovak Journal of Food Sciences.
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- A phase I study to evaluate the effect of high-dose carbidopa on levodopa pharmacokinetics. Frontiers in Pharmacology.
- In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one | Request PDF.
- Nrf2 and NF-κB Signaling Pathways Contribute to Porphyra-334-Mediated Inhibition of UVA-Induced Inflamm
- NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM.
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Discovery and origin of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid
An In-Depth Technical Guide to 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic Acid: From Pharmacological Metabolite to Bioactive Compound
Executive Summary
This technical guide provides a comprehensive overview of this compound, a molecule of significant interest at the intersection of pharmacology and microbial metabolism. Initially identified as a primary metabolite of the Parkinson's disease medication Carbidopa, this compound is also a putative product of human gut microbiota metabolism of common dietary polyphenols, such as caffeic acid. This guide elucidates its dual origins, proposes a detailed chemical synthesis strategy in the absence of published protocols, and explores its emerging biological activities, including its role as a modulator of metabolic disorders through histone deacetylase (HDAC) inhibition. This document is intended for researchers in drug development, pharmacology, and microbiology, offering foundational knowledge and actionable insights for future investigation.
Introduction and Chemical Identity
This compound, also known by its synonym α-Methylhydrocaffeic acid, is a catechol-containing monocarboxylic acid. Its structure is characterized by a 3,4-dihydroxyphenyl (catechol) ring attached to a propanoic acid backbone with a methyl group at the α-position (C2). This compound holds a unique position as both a product of pharmaceutical metabolism and a naturally-derived microbial metabolite, making it a compelling subject for research into drug-host-microbiome interactions and the bioactivity of polyphenol derivatives.
Its identity is well-established in chemical literature and databases, most notably as a known impurity and metabolite of Carbidopa, where it is often referred to as "Carbidopa Impurity 1" for the purpose of analytical reference and quality control[1].
Physicochemical and Spectroscopic Data
Quantitative data is essential for the unambiguous identification and characterization of the compound in experimental settings. The following table summarizes its key properties.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | α-Methylhydrocaffeic acid, Carbidopa Impurity 1 | [1][2] |
| CAS Number | 53832-94-3 | [1][3] |
| Molecular Formula | C₁₀H₁₂O₄ | [1][2] |
| Molecular Weight | 196.20 g/mol | [2] |
| Canonical SMILES | CC(CC1=CC(=C(C=C1)O)O)C(=O)O | [2] |
| InChIKey | GIIOASILGOFVPI-UHFFFAOYSA-N | [2] |
Discovery and Natural Origin
The discovery and origin of this compound are twofold, stemming from distinct fields of scientific inquiry: pharmacology and microbiology.
Pharmaceutical Origin: A Metabolite of Carbidopa
The first recognized identification of this compound was in the context of pharmacology, specifically as a metabolite of Carbidopa. Carbidopa is a peripherally-acting aromatic L-amino acid decarboxylase (DDC) inhibitor, administered in combination with Levodopa for the treatment of Parkinson's disease to prevent the premature conversion of Levodopa to dopamine in the bloodstream[4].
During the metabolic processing of Carbidopa, the hydrazino group (-NHNH₂) at the alpha position is removed and replaced with a hydrogen atom, yielding this compound. Early pharmacokinetic studies of Carbidopa identified this compound as one of its key metabolites excreted in urine. This origin is significant as it provides the primary context for its initial discovery and establishes its presence in human biological systems following therapeutic intervention.
Postulated Microbial Origin: Metabolism of Dietary Polyphenols
Independent of its pharmaceutical origin, the compound is structurally related to metabolites derived from the microbial breakdown of dietary polyphenols, particularly caffeic acid. Caffeic acid is abundant in coffee, fruits, and vegetables. Upon ingestion, it passes to the colon where it is extensively metabolized by the gut microbiota.
The established microbial metabolic pathway involves two key steps:
-
Saturation: The double bond in the acrylic acid side chain of caffeic acid is reduced by microbial enzymes to form dihydrocaffeic acid (3-(3,4-dihydroxyphenyl)propanoic acid).
-
Dehydroxylation: Subsequent removal of a hydroxyl group can occur to produce 3-hydroxyphenylpropionic acid.
While the direct microbial pathway to this compound has not been fully elucidated, its formation is chemically plausible via the action of a microbial methyltransferase on a precursor like 3-(3,4-dihydroxyphenyl)propanoic acid. Microbial methylation is a known biological process used to modify a wide range of substrates[5]. The diagram below illustrates the general pathway.
Methods of Preparation (Chemical Synthesis)
A review of the scientific and patent literature reveals no explicitly published, step-by-step protocol for the chemical synthesis of this compound. However, its structural similarity to Levodopa and Carbidopa allows for the design of a robust and logical synthetic route based on established organic chemistry principles.
Proposed Retrosynthetic Analysis and Strategy
The key challenges in synthesizing this molecule are the protection of the reactive catechol moiety to prevent unwanted side reactions and the stereoselective (if required) or racemic construction of the α-methyl propanoic acid side chain.
A plausible strategy involves:
-
Starting Material: Using a protected form of 3,4-dihydroxybenzaldehyde, such as veratraldehyde (3,4-dimethoxybenzaldehyde). The methoxy groups are stable protecting groups that can be removed in the final step.
-
Chain Elongation & Functionalization: Building the three-carbon side chain from the aldehyde. A common method for this type of transformation is the Wittig reaction or a Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester, followed by conjugate addition of a methyl group and subsequent reduction.
-
Deprotection: Cleavage of the methyl ether protecting groups to reveal the final catechol structure.
The workflow for this proposed synthesis is outlined below.
Proposed Experimental Protocol
This protocol is a theoretical outline designed for execution by a trained synthetic organic chemist. All steps should be performed under an inert atmosphere (e.g., nitrogen or argon).
Step 1: Synthesis of Methyl (E)-3-(3,4-dimethoxyphenyl)acrylate
-
To a stirred suspension of sodium hydride (1.1 eq) in dry tetrahydrofuran (THF) at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen ceases, forming the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of veratraldehyde (1.0 eq) in dry THF dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the α,β-unsaturated ester.
-
Causality: The Horner-Wadsworth-Emmons reaction is a reliable method for converting aldehydes to E-alkenes, providing the necessary backbone for the next step.
-
Step 2: Synthesis of Methyl 3-(3,4-dimethoxyphenyl)-2-methylpropanoate
-
Prepare lithium dimethylcuprate (Gilman reagent) in situ by adding methyllithium (2.0 eq) to a suspension of copper(I) iodide (1.0 eq) in dry THF at -78 °C.
-
To this cuprate solution, add the α,β-unsaturated ester from Step 1 (1.0 eq) dissolved in THF.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract, wash, dry, and purify by column chromatography as described in Step 1.
-
Causality: The Gilman reagent performs a 1,4-conjugate addition, which is a standard and effective method for introducing the α-methyl group with high regioselectivity.
-
Step 3: Synthesis of 3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid
-
Dissolve the ester from Step 2 in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (e.g., 3-5 eq) and heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 1-2 with cold 1M hydrochloric acid.
-
The resulting precipitate (the carboxylic acid) is collected by filtration, washed with cold water, and dried under vacuum.
-
Causality: Basic hydrolysis (saponification) is the standard method for converting an ester to a carboxylic acid.
-
Step 4: Demethylation to this compound
-
Dissolve the protected acid from Step 3 in dry dichloromethane (DCM) and cool to -78 °C.
-
Add boron tribromide (BBr₃, ~2.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction by pouring it onto ice-water.
-
Extract the product into ethyl acetate. The organic layer is washed, dried, and concentrated.
-
Purify the final product by recrystallization or column chromatography.
-
Causality: Boron tribromide is a powerful and widely used reagent for the cleavage of aryl methyl ethers, making it an excellent choice for the final deprotection step.
-
Biological Activity and Mechanism of Action
Recent research has begun to uncover the biological activities of this compound and its close structural analogs, highlighting their potential as therapeutic agents.
Modulation of Metabolic and Inflammatory Disorders
Studies on related microbial metabolites, such as 3-(3,4-dihydroxyphenyl)propanoic acid (dihydrocaffeic acid), have demonstrated significant protective effects in models of metabolic disease. These compounds have been shown to:
-
Alleviate obesity and insulin resistance in mice fed a high-fat diet.
-
Protect against hepatic ischemia/reperfusion injury by reducing the pro-inflammatory activity of macrophages[6][7].
The presence of the catechol group is crucial for the potent antioxidant properties of these molecules, which likely contributes to their protective effects against oxidative stress-related damage in metabolic and inflammatory conditions.
Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
A key mechanism underlying the anti-inflammatory effects of these dihydroxyphenylpropanoic acids is the inhibition of histone deacetylases (HDACs)[6][7]. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins. This deacetylation typically leads to a more condensed chromatin structure, repressing gene transcription[8][9].
In the context of inflammation, the activation of transcription factors like NF-κB leads to the expression of pro-inflammatory genes (e.g., TNF-α, IL-6). By inhibiting HDAC activity, this compound can maintain a more open chromatin state at the promoters of anti-inflammatory or regulatory genes, or prevent the deacetylation of key signaling proteins, ultimately suppressing the pro-inflammatory response in cells like macrophages.
Conclusion and Future Directions
This compound is an exemplary molecule that bridges the gap between pharmaceutical science and the burgeoning field of microbiome research. Its origins as both a drug metabolite and a putative microbial product underscore the complex interplay between therapeutics, diet, and host physiology. While its biological activities are promising, particularly in the realm of metabolic and inflammatory diseases, further research is required.
Key future directions include:
-
Validation of Synthesis: Experimental validation of the proposed synthetic route to enable the production of sufficient quantities for comprehensive biological testing.
-
Elucidation of Biosynthesis: Identification of the specific gut microbial species and enzymes responsible for the α-methylation of phenylpropanoic acid precursors.
-
Pharmacokinetic Profiling: A direct comparison of the pharmacokinetic and bioavailability profiles of this compound when generated from Carbidopa versus dietary precursors.
-
Target Specificity: Detailed investigation into its specific targets within the HDAC family and other potential cellular pathways.
This guide serves as a foundational resource to stimulate and support these future research endeavors.
References
Sources
- 1. Carbidopa Impurity 1 - CAS - 53832-94-3 | Axios Research [axios-research.com]
- 2. researchgate.net [researchgate.net]
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- 4. Pharmacokinetic model of oral levodopa and role of carbidopa in parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. A phase I study to evaluate the effect of high-dose carbidopa on levodopa pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Levodopa, Carbidopa, and 3-O-Methyldopa Following 16-hour Jejunal Infusion of Levodopa-Carbidopa Intestinal Gel in Advanced Parkinson’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanism of histone deacetylases in cardiac hypertrophy and its therapeutic inhibitors [frontiersin.org]
Methodological & Application
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid
Abstract
This application note describes a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid. This compound is a significant metabolite of the antihypertensive drug Methyldopa, and its accurate quantification is crucial for pharmacokinetic and drug metabolism studies. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection. Key challenges, such as the inherent instability of the catechol moiety and the polar, acidic nature of the analyte, are addressed through optimized sample handling and mobile phase composition. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3][4][5]
Introduction and Scientific Background
This compound is a primary metabolite of Methyldopa, a widely prescribed α2-adrenergic agonist for treating hypertension.[6][7] The analysis of drug metabolites is a cornerstone of drug development, providing critical insights into a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The accurate measurement of this specific metabolite in biological matrices is therefore essential for therapeutic drug monitoring and clinical research.
Chromatographic Challenges: The analyte presents two main challenges for reversed-phase HPLC method development:
-
Analyte Polarity: As a polar organic acid, it can be difficult to achieve sufficient retention on traditional C18 columns, often requiring highly aqueous mobile phases which can lead to phase collapse.[8]
-
Catechol Instability: The 3,4-dihydroxy (catechol) functional group is highly susceptible to oxidation, especially under neutral or alkaline conditions, forming quinone species that can degrade the sample and interfere with analysis.[9][10] This necessitates careful control over sample preparation and storage conditions.
This protocol directly addresses these challenges by employing an acidic mobile phase to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention.[11] Furthermore, the acidic conditions help to stabilize the catechol moiety against oxidative degradation.
Method Principle
The separation is based on reversed-phase chromatography (RPC), where the stationary phase is nonpolar (C18) and the mobile phase is a polar aqueous-organic mixture. The analyte, being a polar molecule, has a limited affinity for the stationary phase. By acidifying the mobile phase to a pH well below the analyte's carboxylic acid pKa (~4-5), the compound exists predominantly in its neutral, protonated form. This significantly increases its retention on the C18 column, leading to better separation from polar, unretained matrix components and ensuring a sharp, symmetrical peak shape.[11] Quantification is achieved using a UV-Vis detector set to an absorbance maximum of the dihydroxyphenyl chromophore, typically around 280 nm.
Materials and Reagents
| Item | Description/Specification |
| Instrumentation | HPLC system with quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector. |
| Analytical Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size (e.g., Agilent Polaris C18-A, Waters Symmetry C18). |
| Reference Standard | This compound (Purity ≥98%).[12] |
| Solvents | HPLC Grade Acetonitrile, HPLC Grade Methanol. |
| Reagents | Orthophosphoric Acid (85%), Potassium Dihydrogen Phosphate, HPLC Grade Water. |
| Sample Diluent | Mobile Phase or Water:Methanol (90:10, v/v) with 0.1% Ascorbic Acid added as an antioxidant. |
Detailed Experimental Protocol
Preparation of Mobile Phase
-
Aqueous Buffer (25 mM Phosphate, pH 3.0):
-
Weigh approximately 3.4 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve in 1 L of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 using 85% Orthophosphoric Acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter to remove particulates.
-
-
Final Mobile Phase:
-
Combine the Aqueous Buffer (pH 3.0) and Acetonitrile in a ratio of 85:15 (v/v) .
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum degassing.
-
Rationale: The pH of 3.0 ensures the analyte is in its non-ionized form for optimal retention. The 15% acetonitrile provides sufficient elution strength for a reasonable analysis time.
-
Standard and Sample Preparation
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the Sample Diluent. This stock should be stored at 4°C, protected from light, and used within one week. The antioxidant is critical for stability.[13]
-
-
Working Standard Solutions:
-
Perform serial dilutions of the Primary Stock Solution with the Sample Diluent to prepare a series of calibration standards. A typical range would be 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation (e.g., from a formulation or biological matrix extract):
-
Dilute the sample with the Sample Diluent to an expected concentration within the calibration range.
-
Vortex to mix.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
HPLC Instrumentation and Conditions
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 85:15 (v/v) 25 mM Phosphate Buffer (pH 3.0) : Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 280 nm |
| Run Time | 10 minutes |
Analytical Workflow Diagram
The overall process from sample preparation to data analysis is outlined below.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
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- 4. database.ich.org [database.ich.org]
- 5. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 6. researchgate.net [researchgate.net]
- 7. Analytical techniques for methyldopa and metabolites: a comprehensive review | Semantic Scholar [semanticscholar.org]
- 8. lcms.cz [lcms.cz]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. Reaction Pathways in Catechol/Primary Amine Mixtures: A Window on Crosslinking Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
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- 13. researchgate.net [researchgate.net]
Application Note: Comprehensive Structural Characterization of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid using 1D and 2D NMR Spectroscopy
Abstract
This application note provides a detailed guide for the structural elucidation of 3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, a key metabolite of the pharmaceutical agent Carbidopa[1], using Nuclear Magnetic Resonance (NMR) spectroscopy. We present optimized protocols for sample preparation and data acquisition for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments. The guide offers an in-depth analysis of the expected spectra, explaining the causality behind chemical shifts, signal multiplicities, and correlations, thereby providing researchers, scientists, and drug development professionals with a robust framework for unambiguous molecular characterization.
Introduction and Guiding Principles
This compound is a small molecule featuring a catechol (3,4-dihydroxyphenyl) moiety and a chiral center at the C-2 position of the propanoic acid chain. Accurate structural verification is critical for metabolism studies, quality control, and further pharmacological development. NMR spectroscopy is an unparalleled technique for this purpose, providing atomic-level information on the molecular structure in solution.
The core principles leveraged in this guide are:
-
Chemical Shift (δ): The resonance frequency of a nucleus relative to a standard, which is determined by its local electronic environment. Electron-withdrawing groups (like oxygen) deshield nuclei, shifting them downfield (higher ppm), while electron-donating groups cause an upfield shift.
-
Spin-Spin Coupling (J): The interaction between neighboring magnetic nuclei, which causes signals to split into multiplets. The magnitude of the splitting, the coupling constant (J), provides information about the number of bonds separating the coupled nuclei and their dihedral angles.
-
Integration: The area under a ¹H NMR signal, which is proportional to the number of protons it represents.
-
2D Correlation Spectroscopy: Experiments like COSY (Correlation Spectroscopy) identify protons that are coupled to each other (typically through 2-3 bonds), while HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.[2]
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the atoms of this compound are numbered as shown in the diagram below. This consistent numbering will be used throughout the analysis.
Caption: Structure of this compound with atom numbering.
Experimental Workflow and Protocols
A systematic approach is essential for acquiring high-quality, reproducible NMR data. The workflow below outlines the key stages from sample preparation to final structural confirmation.
Caption: Standard experimental workflow for NMR-based structural elucidation.
Materials and Equipment
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
-
High-quality 5 mm NMR tubes[3]
-
Volumetric pipette or syringe
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe
Protocol: Sample Preparation
Rationale: The choice of solvent is critical. DMSO-d₆ is a hydrogen bond acceptor, which slows down the chemical exchange of labile protons (phenolic -OH and carboxylic acid -COOH). This allows them to be observed as distinct, albeit often broad, signals in the ¹H NMR spectrum, which is invaluable for characterization.[4]
-
Weighing: Accurately weigh 10-20 mg of the sample. For a small molecule with a molecular weight of ~196 g/mol , this provides a sufficient concentration for both ¹H and ¹³C NMR experiments.[5][6]
-
Dissolution: Transfer the solid sample into a clean, small vial. Add approximately 0.6 mL of DMSO-d₆.
-
Homogenization: Vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is crucial for acquiring high-resolution spectra. If any particulates remain, filter the solution into the NMR tube using a pipette with a cotton or glass wool plug.[3]
-
Transfer: Carefully transfer the solution into a clean, unscratched 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detection coil (typically 4-5 cm).[7]
-
Labeling: Label the NMR tube clearly with a unique identifier.
Protocol: NMR Data Acquisition
The following are typical acquisition parameters on a 400 MHz spectrometer. These should be adapted based on the specific instrument and sample concentration.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of DMSO-d₆. Perform automatic or manual shimming to optimize the magnetic field homogeneity. Tune and match the probe for both ¹H and ¹³C frequencies.
-
¹H NMR Spectrum:
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: -2 to 14 ppm
-
Acquisition Time: ~3 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 16-64 (adjust for desired signal-to-noise)
-
-
¹³C{¹H} NMR Spectrum:
-
Pulse Program: Standard single pulse with proton decoupling (zgpg30)
-
Spectral Width: 0 to 200 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024-4096 (¹³C is much less sensitive than ¹H)
-
-
2D ¹H-¹H COSY Spectrum:
-
Pulse Program: Standard COSY (cosygpqf)
-
Spectral Width (F1 & F2): 0 to 8 ppm (focus on proton region)
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 4-8
-
-
2D ¹H-¹³C HSQC Spectrum:
-
Pulse Program: Standard multiplicity-edited HSQC (hsqcedetgpsisp2.2)
-
Spectral Width (F2, ¹H): 0 to 8 ppm
-
Spectral Width (F1, ¹³C): 10 to 160 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 8-16
-
Data Analysis and Spectral Interpretation
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides the most immediate structural information. The aromatic region will show signals characteristic of a 1,2,4-trisubstituted benzene ring, while the aliphatic region will detail the propanoic acid side chain.[8][9]
-
Aromatic Region (δ 6.5-7.0 ppm): The three aromatic protons (H-2', H-5', H-6') are chemically distinct and will exhibit characteristic splitting patterns due to ortho- and meta-coupling.[10]
-
H-6': This proton is ortho to H-5' (³J ≈ 8 Hz) and will appear as a doublet.
-
H-5': This proton is ortho to H-6' (³J ≈ 8 Hz) and meta to H-2' (⁴J ≈ 2 Hz). It will appear as a doublet of doublets (dd).
-
H-2': This proton is meta to H-5' (⁴J ≈ 2 Hz) and will appear as a doublet.
-
-
Aliphatic Region (δ 1.0-3.0 ppm):
-
H-3 (CH₂): These two benzylic protons are diastereotopic due to the adjacent chiral center (C-2). They will be coupled to each other (geminal coupling, ²J) and to H-2 (vicinal coupling, ³J), resulting in a complex multiplet, likely appearing as two separate signals.[8]
-
H-2 (CH): This proton is coupled to the two H-3 protons and the three H-10 methyl protons. It will appear as a complex multiplet.
-
H-10 (CH₃): The methyl protons are coupled only to H-2 and will appear as a clean doublet.
-
-
Exchangeable Protons (variable δ):
-
Phenolic -OH (2): In DMSO-d₆, these will appear as two distinct broad singlets, typically in the δ 8.5-9.5 ppm region.[4]
-
Carboxylic Acid -COOH (1): This highly acidic proton will be significantly downfield, often appearing as a broad singlet above δ 12 ppm.
-
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment.[11]
-
Carbonyl Carbon (C-1): The least shielded carbon, appearing far downfield (δ > 175 ppm).
-
Aromatic Carbons (C-1' to C-6'): These resonate in the δ 115-150 ppm range. The carbons directly attached to the electron-donating hydroxyl groups (C-3' and C-4') will be the most downfield in this region. The carbon attached to the alkyl chain (C-1') will be less shielded than the other CH carbons.[9]
-
Aliphatic Carbons (C-2, C-3, C-10): These are the most shielded carbons and will appear upfield (δ 15-45 ppm). The methyl carbon (C-10) will be the most upfield signal.
Analysis of 2D NMR Spectra
-
COSY: This experiment confirms the proton-proton coupling network. Key expected cross-peaks include:
-
H-2 with H-3a/H-3b
-
H-2 with H-10 (methyl)
-
H-5' with H-6' (strong, ortho)
-
H-5' with H-2' (weak, meta)
-
-
HSQC: This experiment provides definitive C-H correlations, anchoring the proton assignments to the carbon skeleton.[12] For example, the doublet signal around δ 1.1 ppm will show a correlation to the most upfield carbon signal, confirming their assignment as the C-10 methyl group. Each aromatic proton signal will correlate to a unique carbon signal in the aromatic region of the ¹³C spectrum.
Summary of Expected NMR Data
The following tables summarize the predicted NMR data for this compound in DMSO-d₆. Note: Exact chemical shifts can vary based on concentration and temperature.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Atom | Integration | Multiplicity | Approx. δ (ppm) | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| H-COOH | 1H | br s | >12.0 | - |
| H-OH (x2) | 2H | br s | 8.5 - 9.5 | - |
| H-2' | 1H | d | ~6.65 | ⁴J ≈ 2.0 |
| H-5' | 1H | dd | ~6.50 | ³J ≈ 8.0, ⁴J ≈ 2.0 |
| H-6' | 1H | d | ~6.60 | ³J ≈ 8.0 |
| H-2 | 1H | m | ~2.70 | - |
| H-3a, H-3b | 2H | m | ~2.55 | - |
| H-10 | 3H | d | ~1.05 | ³J ≈ 7.0 |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Atom | Approx. δ (ppm) |
|---|---|
| C-1 (COOH) | ~177 |
| C-4' (C-OH) | ~145 |
| C-3' (C-OH) | ~144 |
| C-1' | ~131 |
| C-6' | ~120 |
| C-2' | ~116 |
| C-5' | ~115 |
| C-2 | ~42 |
| C-3 | ~38 |
| C-10 (CH₃) | ~18 |
Conclusion
The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. By following the detailed protocols and analytical guidance presented in this note, researchers can achieve unambiguous assignment of all proton and carbon signals, confirming the molecular structure with high confidence. This methodology serves as a reliable standard for quality control, metabolic analysis, and further research involving this compound.
References
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Small molecule NMR sample preparation. (2023). Georgia State University. [Link]
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NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]
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NMR Sample Requirements and Preparation. University of Colorado Boulder Department of Chemistry and Biochemistry. [Link]
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NMR Sample Preparation. ETH Zürich NMR Spectroscopy. [Link]
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Aromatics. University of Colorado Boulder Organic Chemistry. [Link]
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How to determine the substitution pattern of a benzene from an HNMR spectrum. (2021). Quora. [Link]
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Spectral Characteristics of the Benzene Ring. (2015). Chemistry LibreTexts. [Link]
-
Proton NMR Skills (Benzene Derivatives) - Part 1. (2015). YouTube. [Link]
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Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. [Link]
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Structure elucidation of uniformly 13C labeled small molecule natural products. National Institutes of Health. [Link]
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This compound. PubChem, National Center for Biotechnology Information. [Link]
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Proton NMR-spectra of Catechol (top), Phenol (middle), and the aqueous... ResearchGate. [Link]
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Small Molecule Characterization. Oregon State University Nuclear Magnetic Resonance Facility. [Link]
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¹H NMR spectra of the the catechol thioester complex... ResearchGate. [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). Anuchem. [Link]
-
Figure S6. 1 H NMR spectrum (CDCl 3 ) of catechol, a mixture of 1 and... ResearchGate. [Link]
-
CHM4930 Example of Solving Structure from 2D NMR. (2020). YouTube. [Link]
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Novel determination of the total phenolic content in crude plant extracts by the use of 1H NMR of the -OH spectral region. (2011). PubMed. [Link]
-
NMR solvent selection - that also allows sample recovery. (2018). BioChromato. [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]
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¹H NMR spectra of chitosan-catechol derivative. ResearchGate. [Link]
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Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. [Link]
-
NMR to identify type of phenolic compound? (2016). ResearchGate. [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
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NMR Coupling Constants. Iowa State University Chemical Instrumentation Facility. [Link]
-
3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid. PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis of β-(3,4-dihydroxyphenyl)-α-hydroxy propionic acid esters. ResearchGate. [Link]
-
Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. (2024). Barabanov. [Link]
-
13 C NMR spectrum of 2-methylpropanoic acid. Advanced Organic Chemistry. [Link]
-
Diagnostic 1 H NMR Chemical Shifts and Coupling Constants of Products B and C a Number. ResearchGate. [Link]
-
VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]
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Application Note: High-Sensitivity LC-MS/MS Analysis of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid. This compound, a notable phenolic acid and a metabolite of Carbidopa[1], requires precise analytical techniques for its study in complex biological matrices. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data interpretation. We emphasize the causality behind experimental choices to ensure technical accuracy and methodological reproducibility, establishing a self-validating system for trustworthy results.
Introduction and Significance
This compound is a small molecule belonging to the class of phenylpropanoic acids.[2] Its structural features, including a catechol ring and a carboxylic acid moiety, make it a relevant analyte in metabolomics and pharmaceutical research.[1] The analysis of such phenolic compounds in biological fluids is challenging due to their low concentrations and the complexity of the sample matrix.[3]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for these applications, offering unparalleled sensitivity, specificity, and speed.[4][5][6] This guide details an optimized LC-MS/MS protocol using electrospray ionization (ESI) to achieve reliable quantification and structural confirmation of the target analyte.
Analyte Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₂O₄ | PubChem[1] |
| Molecular Weight | 196.20 g/mol | PubChem[1], ChemScene[7] |
| Monoisotopic Mass | 196.0736 Da | PubChem[1] |
| CAS Number | 53832-94-3 | ChemScene[7] |
| Chemical Class | Monocarboxylic Acid, Phenolic Acid | PubChem[1] |
Principle of the Analytical Approach
The method leverages the strengths of high-performance liquid chromatography (HPLC) for analyte separation and tandem mass spectrometry for detection and quantification.
-
Liquid Chromatography (LC): Reversed-phase chromatography is employed to separate this compound from other matrix components based on its polarity. An acidic mobile phase is used to ensure the carboxylic acid group remains protonated, leading to better retention and sharper peak shapes.[8]
-
Mass Spectrometry (MS): Electrospray ionization in negative ion mode (ESI-) is the chosen technique. The acidic protons on the carboxylic and phenolic hydroxyl groups are readily lost, forming a stable deprotonated molecule, [M-H]⁻.[9][10] This precursor ion is then isolated and subjected to collision-induced dissociation (CID), generating characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), allows for highly specific and sensitive quantification by monitoring a unique precursor-to-product ion transition.[4][5]
Comprehensive Experimental Protocol
This protocol is designed as a self-validating system, incorporating quality controls to ensure data integrity.
Part A: Sample Preparation (Plasma)
The goal of sample preparation is to isolate the analyte from complex biological matrices and remove interferences, such as proteins, that can damage the analytical column and suppress the MS signal.
-
Aliquot Sample: Transfer 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard (IS): Spike the sample with 10 µL of an appropriate internal standard solution (e.g., a stable isotope-labeled version of the analyte) to correct for variability in sample processing and instrument response.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile. This high ratio of organic solvent efficiently precipitates plasma proteins.[11]
-
Vortex: Vortex the mixture vigorously for 60 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube, being cautious not to disturb the protein pellet.
-
Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This ensures compatibility with the LC system.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer to Autosampler Vial: Transfer the final supernatant to an LC-MS autosampler vial for analysis.
Part B: LC-MS/MS Instrumental Method
The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition | Rationale |
| LC System | UHPLC/HPLC system compatible with MS | Provides necessary resolution and flow stability. |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) | Excellent retention for moderately polar organic acids.[12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to improve peak shape and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for analyte elution. |
| Gradient | 5% B to 95% B over 7 min, hold 1 min, re-equilibrate 2 min | Provides effective separation from polar and non-polar interferences. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | Balances sensitivity with potential matrix effects. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition | Rationale |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | Ideal for quantitative MRM analysis.[4] |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Optimal for acidic compounds like phenolic and carboxylic acids.[9][10][13] |
| Capillary Voltage | -3.0 kV | Optimized for efficient ion formation. |
| Source Temperature | 150°C | Gentle heating to aid desolvation without degrading the analyte. |
| Desolvation Temp. | 400°C | Ensures complete solvent evaporation. |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) | Removes solvent molecules from the generated ions. |
| Collision Gas | Argon | Standard inert gas for collision-induced dissociation. |
Analyte Fragmentation and MRM Development
The structural elucidation of this compound relies on its predictable fragmentation in the gas phase.
Proposed Fragmentation Pathway
Upon CID, the deprotonated molecule ([M-H]⁻, m/z 195.07) undergoes fragmentation primarily at the carboxylic acid group. The most characteristic fragmentation is the neutral loss of carbon dioxide (CO₂), a hallmark of carboxylic acid analysis in negative mode MS.[13][14]
Caption: Proposed fragmentation of deprotonated this compound.
Optimized MRM Transitions
Empirical optimization of collision energy is crucial for maximizing the signal of each product ion. The following table provides the expected precursor and product ions, with one transition typically used for quantification (Quantifier) and another for confirmation (Qualifier).
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Transition Type | Collision Energy (eV) |
| Analyte | 195.07 | 151.08 | Quantifier | Optimize (e.g., 15-25) |
| Analyte | 195.07 | 107.05 | Qualifier | Optimize (e.g., 25-35) |
| Internal Std. | [Dependent on IS] | [Dependent on IS] | Quantifier | Optimize |
Analytical Workflow and Data Interpretation
A systematic workflow ensures that results are accurate, reproducible, and reliable.
Overall Analytical Workflow
The entire process, from sample receipt to final report, follows a structured path to maintain quality and consistency.
Caption: High-level workflow for the LC-MS/MS analysis of the target analyte.
Data Quality and Acceptance Criteria
-
Calibration Curve: A calibration curve should be constructed using a series of standards of known concentrations. A linear regression with a correlation coefficient (r²) of >0.99 is required.
-
Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be analyzed alongside unknown samples. The measured concentrations should be within ±15% of their nominal values.
-
Qualifier Ion Ratio: The ratio of the qualifier ion peak area to the quantifier ion peak area in an unknown sample must be within ±20% of the average ratio observed in the calibration standards. This confirms the identity of the analyte.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and robust protocol for the quantitative analysis of this compound. By explaining the rationale behind key steps and incorporating principles of self-validation, this guide serves as an authoritative resource for researchers in pharmacology and metabolomics. The provided parameters offer an excellent starting point for method development and can be adapted to various triple quadrupole instruments.
References
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Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques. [Link]
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Imadate, T., et al. Organic Acid Analysis Column for LC-MS. Imtakt. [Link]
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Lee, J. Y., & Le, H. (2008). Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer. PubMed. [Link]
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de Souza, F. P., & de Souza, V. (2017). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Journal of the Brazilian Chemical Society. [Link]
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Szczesniewski, A., & Adler, C. J. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies, Inc. [Link]
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Waters Corporation. (2021). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY QDa Mass Detector. [Link]
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Ostrowski, W., et al. (2014). Mass spectrometric behavior of phenolic acids standards and their analysis in the plant samples with LC/ESI/MS system. PubMed. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21563790, this compound. PubChem. [Link]
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Chen, Y., et al. (2022). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. MDPI. [Link]
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Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]
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MHE Labs. (2024). What is LC-MS/MS Workplace Drug Testing? [Link]
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Journal of Applied Bioanalysis. (2024). Applications Of Liquid Chromatography Mass Spectrometry (lc ms) In Drug Metabolism Studies. [Link]
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Kuhnert, N., et al. (2005). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. [Link]
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Ozawa, S., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. PubMed Central. [Link]
-
FooDB. (2010). Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857). [Link]
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Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Enantioselective synthesis of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid
Here are the detailed Application Notes and Protocols for the Enantioselective Synthesis of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid.
Application Note & Protocol Guide
Topic: Enantioselective Synthesis of this compound
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide to the principal strategies for the enantioselective synthesis of this compound. This chiral α-arylpropanoic acid is a significant molecule, notably identified as a metabolite of Carbidopa, a drug used in the management of Parkinson's disease[1][2]. The biological activity of such compounds is often contingent on their specific stereochemistry, making enantioselective synthesis a critical requirement for research and pharmaceutical development[3][4]. This guide offers an in-depth exploration of three field-proven methodologies: (1) Transition Metal-Catalyzed Asymmetric Hydrogenation, (2) Chiral Auxiliary-Mediated Diastereoselective Alkylation, and (3) Lipase-Catalyzed Kinetic Resolution. For each strategy, we provide a theoretical background explaining the causal basis for stereocontrol, detailed step-by-step protocols, and workflow visualizations to ensure both conceptual understanding and practical implementation.
Introduction: The Imperative of Chirality
The synthesis of single-enantiomer compounds is a cornerstone of modern medicinal chemistry and drug development. The class of 2-arylpropanoic acids, to which this compound belongs, serves as a classic example. Within this class, often referred to as "profens," the (S)-enantiomer typically harbors the desired therapeutic activity, while the (R)-enantiomer may be less active or contribute to undesirable side effects[3][4].
The target molecule's catechol moiety (the 3,4-dihydroxy-phenyl group) presents a unique challenge, as it is sensitive to oxidation and often requires protection during synthesis. The choice of synthetic strategy must, therefore, account for both the creation of the chiral center at the C2 position and the compatibility of the reaction conditions with the sensitive functional groups. This guide details three robust and distinct approaches to navigate these challenges and achieve high enantiopurity.
Strategy 1: Catalytic Asymmetric Hydrogenation
This approach is one of the most efficient and atom-economical methods for creating chiral centers. The core principle involves the hydrogenation of a prochiral α,β-unsaturated precursor using a chiral transition-metal catalyst. The catalyst, typically a complex of a metal like Ruthenium or Rhodium with a chiral ligand (e.g., BINAP, JosiPhos), creates a chiral environment that forces the addition of hydrogen across the double bond to occur preferentially from one face, yielding one enantiomer in excess[3][5].
Scientific Principle & Workflow
The synthesis begins with the creation of a 3-(3,4-dihydroxyphenyl)-2-methylenepropanoic acid substrate. This prochiral olefin is then subjected to hydrogenation. The chiral catalyst coordinates to the double bond, and the steric and electronic properties of the chiral ligand dictate the facial selectivity of hydrogen delivery from the metal center to the substrate, thereby establishing the stereocenter.
Caption: Workflow for Asymmetric Hydrogenation Strategy.
Protocol: Asymmetric Hydrogenation via Ru-BINAP Catalyst
This protocol is adapted from established procedures for the synthesis of 2-arylpropionic acids[3][4].
Part A: Synthesis of Precursor (Protecting groups required)
-
Catechol Protection: Protect the hydroxyl groups of 3,4-dihydroxybenzaldehyde, for example, as a methylenedioxy acetal or as methoxy groups, to prevent interference with subsequent steps.
-
Knoevenagel Condensation: React the protected aldehyde with propanoic anhydride and sodium propionate under elevated temperature to yield the corresponding α-methyl cinnamic acid derivative.
-
Purification: Purify the resulting prochiral olefin by recrystallization or column chromatography.
Part B: Asymmetric Hydrogenation
-
Vessel Preparation: To a high-pressure hydrogenation vessel, add the prochiral α,β-unsaturated acid substrate (1.0 eq) and a catalytic amount of a chiral ruthenium catalyst, such as [Ru(OAc)₂( (S)-BINAP )] (0.005 - 0.01 eq).
-
Solvent Addition: Add a degassed solvent, typically methanol or ethanol, to dissolve the substrate and catalyst.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to the recommended pressure (e.g., 10-50 atm).
-
Reaction: Stir the reaction mixture at a specified temperature (e.g., 25-50 °C) for 12-24 hours, or until HPLC analysis indicates complete consumption of the starting material.
-
Work-up: Carefully depressurize the vessel. Remove the solvent under reduced pressure. The crude product contains the protected form of the chiral acid.
Part C: Deprotection and Isolation
-
Cleavage: Treat the crude product with an appropriate deprotecting agent (e.g., BBr₃ for methoxy groups) in a suitable solvent like dichloromethane (DCM) at low temperature.
-
Purification: After quenching the reaction, perform an aqueous work-up and extract the product. Purify by column chromatography or recrystallization to yield the final enantiomerically enriched this compound.
-
Analysis: Determine the enantiomeric excess (ee) using chiral HPLC[6].
Representative Data
| Catalyst System | Substrate/Catalyst Ratio | H₂ Pressure (atm) | Typical Yield (%) | Typical ee (%) |
| Ru-(S)-BINAP | 100:1 - 200:1 | 10 - 50 | 90 - 98 | >95 |
| Rh-(R,R)-DIPAMP | 100:1 - 200:1 | 3 - 10 | 92 - 99 | >90 |
Strategy 2: Chiral Auxiliary-Mediated Alkylation
This classic and highly reliable strategy utilizes a covalently attached chiral molecule—an auxiliary—to direct the stereochemical outcome of a reaction on a prochiral substrate. Evans' oxazolidinones and pseudoephenamine are exemplary auxiliaries that provide excellent stereocontrol in enolate alkylation reactions[7][8].
Scientific Principle & Workflow
The propionyl group is first attached to the chiral auxiliary, forming an amide. A strong base then deprotonates the α-carbon to form a conformationally rigid Z-enolate, which is stabilized by chelation to the lithium ion. The bulky substituent on the auxiliary effectively blocks one face of the enolate, forcing an incoming electrophile (in this case, a protected 3,4-dihydroxybenzyl halide) to attack from the less hindered face. This results in the formation of one diastereomer in high excess. Finally, the auxiliary is cleaved to release the chiral carboxylic acid.
Caption: Workflow for Chiral Auxiliary-Mediated Alkylation.
Protocol: Evans' Oxazolidinone Method
This protocol is based on well-established Evans' asymmetric alkylation procedures[7].
-
Acylation: Acylate the chiral auxiliary, e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, with propionyl chloride in the presence of a base like triethylamine (TEA) in DCM to form the N-propionyl imide.
-
Enolate Formation: Dissolve the purified N-propionyl imide in anhydrous THF and cool to -78 °C under a nitrogen atmosphere. Add a strong base, such as lithium diisopropylamide (LDA) (1.05 eq), dropwise to form the lithium enolate.
-
Alkylation: In a separate flask, prepare a solution of a protected electrophile, such as 3,4-(methylenedioxy)benzyl bromide (1.1 eq), in anhydrous THF. Add this solution to the enolate mixture at -78 °C and allow the reaction to proceed for several hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and allow it to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate.
-
Purification: Purify the resulting diastereomeric product by column chromatography to remove any minor diastereomer.
-
Auxiliary Cleavage: Cleave the auxiliary by treating the product with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a THF/water mixture. This hydrolysis releases the chiral carboxylic acid and recovers the auxiliary.
-
Deprotection & Isolation: Deprotect the catechol group as described in Strategy 1 (Part C) and purify to obtain the final product.
Representative Data
| Chiral Auxiliary | Base | Electrophile | Typical Yield (%) | Typical de (%) |
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | LDA | Protected 3,4-dihydroxybenzyl bromide | 80 - 90 | >98 |
| (S)-4-benzyloxazolidin-2-one | NaHMDS | Protected 3,4-dihydroxybenzyl bromide | 85 - 95 | >99 |
| (1S,2S)-Pseudoephenamine | LiCl, LDA | Protected 3,4-dihydroxybenzyl bromide | 80 - 95 | >97[8] |
Strategy 3: Enzymatic Kinetic Resolution
Enzymatic methods offer exceptional selectivity under mild reaction conditions. Kinetic resolution involves the use of an enzyme, typically a lipase or esterase, to selectively catalyze the reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of both enantiomers.
Scientific Principle & Workflow
A racemic mixture of an ester of the target acid is prepared. This racemic ester is then subjected to hydrolysis catalyzed by a lipase. The enzyme's chiral active site preferentially binds and hydrolyzes one enantiomer (e.g., the R-ester) to the corresponding carboxylic acid, while leaving the other enantiomer (the S-ester) largely untouched. The reaction is stopped at or near 50% conversion to maximize the yield and enantiomeric purity of both components. The resulting mixture of the chiral acid and the unreacted chiral ester can then be easily separated.
Caption: Workflow for Enzymatic Kinetic Resolution.
Protocol: Lipase-Catalyzed Hydrolysis
This protocol is based on general procedures for the enzymatic resolution of carboxylic esters[6][9].
-
Substrate Preparation: Synthesize the racemic methyl or ethyl ester of this compound using standard esterification methods (e.g., Fischer esterification). Catechol protection may be necessary depending on the enzyme and conditions.
-
Enzymatic Reaction Setup: To a buffered aqueous solution (e.g., 0.1 M phosphate buffer, pH 7.0), add the racemic ester substrate.
-
Enzyme Addition: Add the lipase (e.g., Lipase from Burkholderia sp. or Candida antarctica Lipase B), either free or immobilized, to the mixture (typically 10-50% by weight of the substrate).
-
Reaction Monitoring: Stir the suspension vigorously at a controlled temperature (e.g., 25-40 °C). Monitor the reaction progress by HPLC, tracking the conversion of the ester to the acid.
-
Quenching: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme (if immobilized) or by adding a water-miscible organic solvent like acetone or acetonitrile to denature it.
-
Separation:
-
Adjust the pH of the aqueous solution to basic (pH > 8) with NaHCO₃ and extract with an organic solvent (e.g., ethyl acetate) to recover the unreacted enantiomerically enriched ester.
-
Acidify the remaining aqueous layer to pH < 2 with HCl and extract with an organic solvent to isolate the enantiomerically enriched carboxylic acid product.
-
-
Final Steps: If the unreacted ester was isolated, it can be hydrolyzed chemically (e.g., with NaOH) to obtain the other enantiomer of the acid. Purify both products as needed.
-
Analysis: Determine the ee of both the acid and the recovered ester by chiral HPLC.
Representative Data
| Enzyme Source | Solvent System | Temp (°C) | Conversion (%) | Product | ee (%) |
| Burkholderia sp. Lipase | Toluene/Phosphate Buffer | 25 | ~50 | (R)-Acid | >99[9] |
| Burkholderia sp. Lipase | Toluene/Phosphate Buffer | 25 | ~50 | (S)-Ester (unreacted) | >99[9] |
| Candida antarctica Lipase B | Heptane/Buffer | 35 | ~50 | (S)-Acid | >98 |
Conclusion
The enantioselective synthesis of this compound can be successfully achieved through several robust strategies.
-
Catalytic Asymmetric Hydrogenation is highly efficient and atom-economical, making it ideal for large-scale synthesis, though it requires specialized high-pressure equipment and expensive catalysts.
-
Chiral Auxiliary-Mediated Alkylation offers exceptional predictability and high stereoselectivity, making it a reliable choice for laboratory-scale synthesis with straightforward purification of diastereomers.
-
Enzymatic Kinetic Resolution provides unparalleled enantioselectivity under mild, environmentally friendly conditions and offers access to both enantiomers, although the maximum theoretical yield for a single enantiomer is 50%.
The optimal choice of method will depend on the specific requirements of the research, including scale, available equipment, cost considerations, and the desired final enantiomer.
References
- BenchChem. (2025). Application Notes & Protocols: Enantioselective Synthesis of Chiral Phenylpropanoic Acids.
- Pore, V. S., et al. (n.d.). Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue. National Institutes of Health (NIH).
- Larsen, R. D., et al. (1989). .alpha.-Hydroxy esters as chiral reagents: asymmetric synthesis of 2-arylpropionic acids. Journal of the American Chemical Society.
- PubChem. This compound. National Center for Biotechnology Information.
- Barabanov, M. A., et al. (2024). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. ResearchGate.
- Rajendran, A., et al. (n.d.). Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes. National Institutes of Health (NIH).
- MDPI. (n.d.). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. MDPI.
- ResearchGate. (2025). Microwave-assisted synthesis of the Schöllkopf chiral auxiliaries: (3 S)- and (3 R)-3,6-dihydro-2,5-diethoxy-3-isopropyl-pyrazine.
- Kamal, A., et al. (n.d.). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. National Institutes of Health (NIH).
- Roy, O., et al. (2003). Catalyzed Asymmetric Protonation of Simple Linear Keto‐Enolic Species — A Route to Chiral α‐Arylpropionic Acids. ChemInform.
- MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI.
- Myers, A. G., et al. (n.d.). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. National Institutes of Health (NIH).
- Renom-Carrasco, M., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. PubMed.
- Biosynth. (n.d.). The Schollkopf Chiral Auxiliaries. Biosynth.
- Wikipedia. Carbidopa. Wikimedia Foundation.
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Application Notes and Protocols for Cell-based Assays of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic Acid Activity
Introduction: Unveiling the Therapeutic Potential of a Novel Phenolic Acid
3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid, a notable phenolic acid, belongs to a class of compounds renowned for their diverse biological activities. The inherent chemical structure, featuring a catechol ring, suggests a strong potential for antioxidant activity and engagement with various cellular signaling pathways. This guide provides a comprehensive suite of detailed cell-based assays to meticulously evaluate the therapeutic promise of this compound. We will delve into its potential antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. The protocols herein are designed not merely as procedural steps but as a framework for rigorous scientific inquiry, complete with the rationale behind the experimental design and a guide to data interpretation.
Section 1: Assessment of Antioxidant Activity
The foundational activity of many phenolic compounds is their ability to neutralize reactive oxygen species (ROS), thereby mitigating cellular oxidative stress. The Cellular Antioxidant Activity (CAA) assay offers a biologically relevant method to quantify this effect within a cellular context.
Scientific Rationale
The CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), by peroxyl radicals generated from a free radical initiator.[1] This method is advantageous over simple chemical assays as it accounts for the bioavailability, cellular uptake, and metabolic transformation of the test compound.[1]
Experimental Workflow: Cellular Antioxidant Activity (CAA) Assay
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Detailed Protocol: CAA Assay
-
Cell Culture and Seeding:
-
Culture human hepatocarcinoma (HepG2) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed HepG2 cells into a 96-well black, clear-bottom microplate at a density of 6 x 10^4 cells/well in 100 µL of culture medium.[2]
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound and Probe Incubation:
-
Prepare stock solutions of this compound and a positive control (e.g., quercetin) in a suitable solvent (e.g., DMSO). Prepare serial dilutions in treatment medium.
-
After 24 hours, remove the culture medium and wash the cells once with 150 µL of phosphate-buffered saline (PBS).
-
Add 100 µL of the test compound dilutions or control in treatment medium containing 25 µM DCFH-DA to each well.
-
Incubate the plate for 1 hour at 37°C.
-
-
Induction of Oxidative Stress and Measurement:
-
Remove the treatment medium and wash the cells once with 150 µL of PBS.
-
Add 100 µL of 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) solution in PBS to all wells.
-
Immediately place the plate in a microplate reader and measure fluorescence every 5 minutes for 1 hour at an excitation of 485 nm and an emission of 538 nm.
-
Data Analysis and Expected Outcomes
| Parameter | Description |
| CAA Unit | The antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence intensity versus time. |
| Calculation | CAA unit = 1 - (∫SA / ∫CA), where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve. |
| EC50 Value | The median effective concentration (EC50) is the concentration of the compound required to achieve a 50% antioxidant effect. This is determined by plotting CAA units against the concentration of the test compound. |
A dose-dependent decrease in fluorescence intensity compared to the control (cells treated with AAPH and DCFH-DA alone) indicates antioxidant activity.
Underlying Signaling Pathway: Nrf2 Activation
Phenolic antioxidants often exert their protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[3]
Caption: Nrf2 signaling pathway activation by antioxidant compounds.
Section 2: Evaluation of Anti-inflammatory Properties
Chronic inflammation is a key driver of many diseases. The ability of a compound to modulate inflammatory responses is a significant therapeutic attribute. We will assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Scientific Rationale
In response to inflammatory stimuli like LPS, macrophages produce large amounts of nitric oxide (NO), a key inflammatory mediator, through the action of inducible nitric oxide synthase (iNOS).[4] Therefore, the inhibition of NO production is a reliable indicator of anti-inflammatory activity.[5]
Experimental Workflow: Nitric Oxide (NO) Production Assay
Caption: Workflow for the Nitric Oxide (NO) production assay.
Detailed Protocol: NO Production Assay
-
Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
-
Compound Treatment and LPS Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control and a positive control (e.g., dexamethasone).
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration from a sodium nitrite standard curve.
-
Data Analysis and Expected Outcomes
| Parameter | Description |
| % Inhibition | Calculate the percentage inhibition of NO production for each concentration of the test compound relative to the LPS-stimulated control. |
| IC50 Value | Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage inhibition against the compound concentration. |
| Cell Viability | Concurrently perform a cell viability assay (e.g., MTT) to ensure that the observed reduction in NO is not due to cytotoxicity. |
A significant, dose-dependent decrease in NO production in the presence of the compound suggests anti-inflammatory activity.
Underlying Signaling Pathway: NF-κB and MAPK Inhibition
The production of inflammatory mediators like iNOS is largely regulated by the transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6] Anti-inflammatory compounds often act by inhibiting these pathways.
Caption: Inhibition of NF-κB and MAPK inflammatory signaling pathways.
Section 3: Investigating Neuroprotective Effects
Neurodegenerative diseases are often characterized by neuronal cell death due to oxidative stress. This section outlines a protocol to assess the potential of this compound to protect neuronal cells from oxidative damage.
Scientific Rationale
Hydrogen peroxide (H2O2) is a common ROS that can induce oxidative stress and apoptosis in neuronal cells, mimicking some of the pathological conditions observed in neurodegenerative disorders. The human neuroblastoma cell line SH-SY5Y is a widely used model for studying neuroprotection.[7]
Experimental Workflow: Neuroprotection Assay
Caption: Workflow for assessing neuroprotective effects against oxidative stress.
Detailed Protocol: Neuroprotection Assay
-
Cell Culture and Seeding:
-
Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
-
Compound Pre-treatment:
-
Treat the cells with various non-toxic concentrations of this compound for 24 hours.
-
-
Induction of Oxidative Stress and Viability Assessment:
-
After pre-treatment, expose the cells to an appropriate concentration of H2O2 (e.g., 100-200 µM, to be optimized) for an additional 24 hours.
-
Assess cell viability using the MTT assay as described in Section 4.
-
Data Analysis and Expected Outcomes
| Parameter | Description |
| % Cell Viability | Calculate the percentage of viable cells in the compound-treated groups relative to the control group (untreated cells). Compare this to the H2O2-only treated group. |
| Neuroprotective Effect | A significant increase in cell viability in the groups pre-treated with the compound compared to the H2O2-only group indicates a neuroprotective effect. |
Underlying Signaling Pathway: PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival and is often implicated in neuroprotection.[8] Activation of this pathway can inhibit apoptosis and promote cell survival.
Caption: PI3K/Akt signaling pathway in neuroprotection.
Section 4: Screening for Anticancer Activity
The potential of this compound to inhibit the proliferation of cancer cells can be evaluated using a cytotoxicity assay. The MTT assay is a standard colorimetric method for this purpose.
Scientific Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Experimental Workflow: MTT Assay for Cytotoxicity
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
-
Cell Culture and Seeding:
-
Culture A549 human lung carcinoma cells in an appropriate medium (e.g., F-12K Medium) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound for 24, 48, or 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Expected Outcomes
| Parameter | Description |
| % Cell Viability | Calculate the percentage of cell viability for each concentration relative to the vehicle control. |
| IC50 Value | Determine the half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve. |
A dose- and time-dependent decrease in cell viability suggests that the compound has cytotoxic or anti-proliferative effects.
Underlying Signaling Pathway: Caspase-Mediated Apoptosis
Many anticancer agents induce programmed cell death, or apoptosis. This process is executed by a family of proteases called caspases.
Caption: Caspase-mediated apoptosis signaling pathways.
Conclusion
The protocols detailed in this application note provide a robust framework for the initial characterization of the biological activities of this compound. By systematically evaluating its antioxidant, anti-inflammatory, neuroprotective, and anticancer potential, researchers can gain valuable insights into its therapeutic promise. Further investigation into the modulation of the described signaling pathways will be crucial for elucidating its precise mechanism of action and advancing its potential as a novel therapeutic agent.
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In vivo experimental protocols for 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid
An in-depth guide to the in vivo experimental evaluation of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid, a significant metabolite of dietary polyphenols. This document provides a strategic framework and detailed protocols for researchers in pharmacology and drug development, emphasizing scientific rationale, ethical considerations, and robust experimental design.
Introduction: Contextualizing the Investigation
This compound, also known as dihydrocaffeic acid, is a phenolic acid that emerges as a key metabolite from the microbial degradation of various dietary polyphenols, including flavonoids and hydroxycinnamoyl derivatives.[1][2] Its presence in human biofluids following the consumption of polyphenol-rich foods like coffee and artichokes suggests a potential role in mediating their health benefits.[2] Preclinical evidence points towards its antioxidant, anti-inflammatory, and neuroprotective properties.[1][3][4] However, translating these in vitro observations into tangible therapeutic applications requires a systematic and rigorous in vivo evaluation.
This guide serves as a comprehensive resource for designing and executing in vivo studies to characterize the toxicological, pharmacokinetic, and pharmacodynamic profiles of this compound. The protocols herein are designed not merely as procedural steps but as self-validating systems, grounded in established international guidelines and scientific causality.
Part 1: Foundational Characterization & Ethical Considerations
Before commencing any animal studies, a thorough understanding of the test article and adherence to ethical principles are paramount.
1.1. Physicochemical Properties and Formulation
The success of in vivo experiments hinges on the appropriate delivery of the test compound. The formulation strategy is dictated by the compound's solubility.
-
Solubility Assessment: Determine the solubility of this compound in common vehicles (e.g., water, saline, corn oil, 0.5% carboxymethylcellulose).
-
Vehicle Selection: For oral administration, an aqueous suspension using a suspending agent like 0.5% sodium carboxymethylcellulose (Na-CMC) is often suitable for compounds with low water solubility.[5] For intravenous routes, the compound must be fully dissolved in a sterile, biocompatible vehicle.
1.2. Animal Model Selection and Ethics
-
Species Selection: Rodent models, such as Sprague-Dawley rats or BALB/c mice, are commonly used for initial toxicological, pharmacokinetic, and efficacy screening due to their well-characterized physiology and genetic homogeneity.[6][7]
-
Ethical Approval: All experimental protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[8] The principles of the 3Rs (Replacement, Reduction, Refinement) should be applied to minimize animal use and suffering.
Part 2: Toxicological Evaluation: Defining the Safety Profile
The primary objective of toxicology studies is to determine the safety margins of the compound. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for these assessments.[9][10]
Protocol 1: Acute Oral Toxicity Study (OECD Guideline 425)
This protocol determines the median lethal dose (LD50) and identifies signs of acute toxicity.[11][12]
Objective: To estimate the acute oral toxicity of this compound.
Methodology:
-
Animal Model: Female Sprague-Dawley rats (8-12 weeks old). Females are often used as they tend to be slightly more sensitive.[13]
-
Housing: House animals individually in a controlled environment (22 ± 3°C, 12-hour light/dark cycle) with free access to food and water.
-
Dose-Ranging (Sighting Study):
-
Administer a starting dose of 2000 mg/kg to a single animal via oral gavage. The choice of 2000 mg/kg is a limit test dose suggested by OECD guidelines when the substance is expected to have low toxicity.[11]
-
Observe the animal for 48 hours. If the animal survives, the LD50 is greater than 2000 mg/kg, and the compound can be classified as having low acute toxicity. If mortality occurs, the main study is initiated at a lower dose.
-
-
Main Study (Up-and-Down Procedure):
-
Dose animals sequentially, one at a time, typically at 48-hour intervals.[11]
-
If an animal survives, the dose for the next animal is increased by a factor of 3.2.
-
If an animal dies, the dose for the next animal is decreased by a factor of 3.2.
-
The study continues until one of the stopping criteria defined by the guideline is met.
-
-
Observations:
-
Monitor animals for clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior) and mortality for at least 14 days.[13]
-
Record body weight changes at regular intervals.
-
Perform gross necropsy on all animals at the end of the study.
-
Data Presentation: Toxicity Endpoint Summary
| Parameter | Observation | Reference Guideline |
|---|---|---|
| LD50 Estimate | >2000 mg/kg (Example) | OECD 425 |
| Clinical Signs | None observed up to limit dose | OECD 425 |
| Body Weight Change | No significant changes | OECD 425 |
| Gross Necropsy | No abnormalities detected | OECD 425 |
Part 3: Pharmacokinetic (PK) and Metabolism Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical for designing rational dosing regimens for efficacy studies.[14][15] Studies on the closely related dihydrocaffeic acid show it is rapidly absorbed and metabolized via glucuronidation, sulfation, and methylation, primarily in the intestine and liver.[3][16][17]
Workflow for a Pharmacokinetic Study
Caption: Workflow for a single-dose pharmacokinetic study.
Protocol 2: Single-Dose Pharmacokinetic Study
Objective: To determine the key pharmacokinetic parameters of this compound following oral and intravenous administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g), n=3-5 per group.
-
Dosing Groups:
-
Group 1 (Oral): Administer a single dose (e.g., 50 mg/kg) via oral gavage. The dose should be selected based on the toxicology data (e.g., < 1/10th of the No Observed Adverse Effect Level, NOAEL).
-
Group 2 (IV): Administer a single dose (e.g., 5 mg/kg) via tail vein injection to determine absolute bioavailability.
-
-
Blood Sampling:
-
Collect serial blood samples (approx. 100-200 µL) from the tail vein or a jugular cannula at predefined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes).[18]
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately centrifuge to obtain plasma. Store plasma at -80°C until analysis.
-
-
Bioanalysis:
-
Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Definition | Oral Route (Example) | IV Route (Example) |
|---|---|---|---|
| Cmax | Maximum plasma concentration | 1500 ng/mL | 5000 ng/mL |
| Tmax | Time to reach Cmax | 0.5 hours | 0.08 hours (5 min) |
| AUC(0-t) | Area under the curve | 3500 ng*h/mL | 2500 ng*h/mL |
| t1/2 | Elimination half-life | 2.5 hours | 2.1 hours |
| F (%) | Absolute Bioavailability | 14% | N/A |
Part 4: Pharmacodynamic (Efficacy) Evaluation
Based on existing literature for phenolic acids, promising therapeutic avenues include anti-inflammatory and neuroprotective applications.[20][21][22]
Protocol 3: Anti-Inflammatory Activity in an LPS-Induced Endotoxemia Model
This model mimics systemic inflammation by activating macrophages to release pro-inflammatory cytokines.[23][24]
Objective: To evaluate the ability of this compound to suppress the systemic inflammatory response.
Caption: Potential mechanism of anti-inflammatory action.
Methodology:
-
Animal Model: Male BALB/c mice (8-10 weeks old), n=8-10 per group.
-
Experimental Groups:
-
Group 1: Vehicle Control (0.5% Na-CMC, p.o.) + Saline (i.p.)
-
Group 2: Negative Control (0.5% Na-CMC, p.o.) + LPS (i.p.)
-
Group 3: Test Compound (e.g., 25 mg/kg, p.o.) + LPS (i.p.)
-
Group 4: Test Compound (e.g., 50 mg/kg, p.o.) + LPS (i.p.)
-
Group 5: Positive Control (e.g., Dexamethasone 1 mg/kg, i.p.) + LPS (i.p.)
-
-
Procedure:
-
Administer the test compound or vehicle orally 1 hour before the inflammatory challenge.
-
Induce systemic inflammation by intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) from E. coli (e.g., 1 mg/kg).
-
Collect blood via cardiac puncture 2 hours post-LPS injection. This time point typically corresponds to the peak of TNF-α release.
-
-
Endpoint Analysis:
-
Separate serum and measure the concentrations of key pro-inflammatory cytokines (TNF-α, IL-6) using commercially available ELISA kits.
-
Protocol 4: Neuroprotective Effects in a Diabetic Neuropathy Model
Diabetes induces oxidative stress and neuronal cell loss, providing a relevant context to test neuroprotective agents.[4][25]
Objective: To determine if this compound can mitigate neuronal damage in a model of type 1 diabetes.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (200-250g), n=8-10 per group.
-
Induction of Diabetes:
-
Administer a single i.p. injection of streptozotocin (STZ) (e.g., 60 mg/kg) dissolved in citrate buffer.
-
Confirm diabetes 72 hours later by measuring blood glucose levels (diabetic status confirmed if >250 mg/dL).
-
-
Experimental Groups:
-
Group 1: Normoglycemic Control
-
Group 2: Diabetic Control (Vehicle)
-
Group 3: Diabetic + Test Compound (e.g., 50 mg/kg/day, p.o.)
-
-
Treatment Regimen:
-
Begin daily oral administration of the test compound or vehicle one week after STZ injection and continue for 4-8 weeks.
-
-
Endpoint Analysis:
-
Functional Assessment: Measure nerve conduction velocity (NCV) in the sciatic nerve at the end of the treatment period.
-
Biochemical Analysis: Euthanize animals and collect brain and retinal tissues. Measure markers of oxidative stress (e.g., malondialdehyde, glutathione levels) and antioxidant enzyme activity (e.g., SOD, CAT).[25]
-
Histological Analysis: Quantify retinal ganglion cells via histological staining (e.g., H&E) or assess apoptosis in neural tissue using TUNEL staining.[22]
-
Conclusion
The successful in vivo evaluation of this compound requires a multi-faceted approach that logically progresses from safety and disposition studies to targeted efficacy models. By grounding experimental designs in established guidelines and a clear understanding of the compound's metabolic fate, researchers can generate reliable and translatable data. The protocols outlined in this guide provide a robust framework for elucidating the therapeutic potential of this significant dietary metabolite, paving the way for future drug development efforts.
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- 23. (E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one, a novel licochalcone B derivative compound, suppresses lipopolysaccharide-stimulated inflammatory reactions in RAW264.7 cells and endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Quantitative Analysis of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic Acid in Biological Samples: An Application Guide for Researchers
Introduction
3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid (DHMPA), a significant metabolite of the decarboxylase inhibitor Carbidopa, plays a crucial role in pharmacokinetic and drug metabolism studies. Accurate quantification of DHMPA in biological matrices such as plasma and urine is essential for understanding the disposition and therapeutic efficacy of Carbidopa, a drug commonly co-administered with Levodopa for the treatment of Parkinson's disease. This application note provides a comprehensive guide for the sensitive and selective quantification of DHMPA using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a gold standard for bioanalytical assays[1][2].
The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering robust protocols for sample preparation and analysis. The narrative emphasizes the scientific rationale behind experimental choices, ensuring methodological integrity and reproducibility, in alignment with FDA and ICH M10 guidelines for bioanalytical method validation[3][4].
Principle of the Method
The quantitative analysis of DHMPA is based on the principle of stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique involves the addition of a known concentration of a stable isotope-labeled internal standard (SIL-IS) to the biological sample prior to extraction. The SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. Its inclusion corrects for variations in sample preparation and matrix effects, thereby ensuring high accuracy and precision in quantification[5].
Following sample extraction, the analyte and SIL-IS are separated from other matrix components by UPLC. The separated compounds are then ionized, and specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode. The ratio of the analyte's peak area to that of the SIL-IS is used to determine the concentration of the analyte in the original sample.
Pre-Analytical Considerations
Sample Collection and Handling:
-
Plasma: Blood samples should be collected in tubes containing an appropriate anticoagulant (e.g., K2-EDTA). Plasma should be separated by centrifugation as soon as possible after collection and stored at -80°C until analysis to minimize degradation of the analyte.
-
Urine: Urine samples should be collected in clean containers and stored at -80°C. For timed urine collections, the total volume should be recorded.
Analytical Workflow Overview
The overall workflow for the quantification of DHMPA in biological samples is depicted below. This process encompasses sample pre-treatment, extraction, chromatographic separation, and mass spectrometric detection.
Figure 1. General workflow for DHMPA quantification.
Detailed Experimental Protocols
Materials and Reagents
-
This compound (DHMPA) analytical standard (≥98% purity)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium formate
-
Ethyl acetate (for LLE)
-
Hydrochloric acid (for LLE)
-
Mixed-mode cation exchange solid-phase extraction (SPE) cartridges (for plasma)
-
All other chemicals and solvents should be of analytical or higher grade.
Protocol 1: Quantification of DHMPA in Human Plasma
This protocol utilizes solid-phase extraction (SPE) to effectively remove proteins and phospholipids from the plasma matrix, which can cause ion suppression in the mass spectrometer. A mixed-mode cation exchange sorbent is recommended due to the acidic nature of DHMPA.
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of DHMPA in methanol.
-
Prepare a 1 mg/mL stock solution of DHMPA-d3 in methanol.
-
From these stock solutions, prepare a series of working standard solutions for the calibration curve and quality control (QC) samples by serial dilution in methanol:water (1:1, v/v).
-
Prepare a working internal standard solution of DHMPA-d3 at an appropriate concentration (e.g., 100 ng/mL) in methanol:water (1:1, v/v).
2. Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the DHMPA-d3 working internal standard solution. Vortex briefly.
-
Add 200 µL of 0.1% formic acid in water to acidify the sample. Vortex to mix.
-
Condition the mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex and transfer to a UPLC vial.
3. UPLC-MS/MS Analysis:
-
UPLC System: A high-pressure UPLC system capable of gradient elution.
-
Column: A reversed-phase C18 column with a particle size ≤ 1.8 µm (e.g., 2.1 x 50 mm) is recommended for good peak shape and separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.1-5.0 min: Return to 5% B and equilibrate.
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI-) mode is recommended due to the acidic nature of the analyte.
-
MRM Transitions (Hypothetical): The exact MRM transitions should be optimized by infusing a standard solution of DHMPA. Based on its structure (MW: 196.20 g/mol ), potential transitions could be:
-
DHMPA: Precursor ion [M-H]⁻ m/z 195.1 → Product ion (e.g., loss of CO2) m/z 151.1
-
DHMPA-d3: Precursor ion [M-H]⁻ m/z 198.1 → Product ion m/z 154.1
Rationale for Fragmentation: Carboxylic acids commonly lose CO2 (44 Da) during fragmentation[9][10][11]. The catechol moiety can also undergo specific fragmentation.
-
Figure 2. Hypothetical fragmentation of DHMPA.
Protocol 2: Quantification of DHMPA in Human Urine
For urine samples, a liquid-liquid extraction (LLE) protocol is often sufficient and cost-effective. The acidic nature of DHMPA allows for its efficient extraction into an organic solvent at a low pH[12][13][14].
1. Sample Preparation (Liquid-Liquid Extraction):
-
Thaw urine samples on ice.
-
To 100 µL of urine in a microcentrifuge tube, add 10 µL of the DHMPA-d3 working internal standard solution. Vortex briefly.
-
Acidify the sample by adding 50 µL of 1 M HCl. Vortex to mix.
-
Add 600 µL of ethyl acetate. Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to a UPLC vial.
2. UPLC-MS/MS Analysis:
The same UPLC-MS/MS conditions as described in Protocol 1 can be used for the analysis of urine extracts.
Method Validation
A full validation of the bioanalytical method should be performed according to the FDA and/or ICH M10 guidelines[1][3][4]. The key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Rationale |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 different sources. | Ensures that the method can differentiate the analyte from other components in the sample matrix[5]. |
| Linearity | A calibration curve with at least 6 non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. | Demonstrates the relationship between the instrument response and the concentration of the analyte over a defined range. |
| Accuracy & Precision | Intra- and inter-day accuracy within ±15% (±20% at LLOQ) of the nominal concentration. Precision (%CV) should not exceed 15% (20% at LLOQ). | Assesses the closeness of the measured values to the true value and the reproducibility of the measurements[15]. |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Defines the lower end of the dynamic range of the assay[5]. |
| Recovery | Consistent and reproducible recovery of the analyte and IS. | Measures the efficiency of the extraction process. |
| Matrix Effect | The effect of the matrix on the ionization of the analyte and IS should be consistent and reproducible. | Assesses the potential for ion suppression or enhancement from endogenous matrix components[2]. |
| Stability | Analyte stability under various storage and handling conditions (freeze-thaw, short-term, long-term, post-preparative). | Ensures the integrity of the analyte in the biological matrix from collection to analysis. |
Table 1. Key Bioanalytical Method Validation Parameters and Acceptance Criteria.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained during method validation.
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Linearity (r²) |
| DHMPA (Plasma) | e.g., 0.5 | e.g., 500 | e.g., >0.995 |
| DHMPA (Urine) | e.g., 1.0 | e.g., 1000 | e.g., >0.995 |
Table 2. Summary of Linearity and Sensitivity.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | e.g., 0.5 | e.g., 95-105 | e.g., <10 | e.g., 93-107 | e.g., <12 |
| Low QC | e.g., 1.5 | e.g., 98-102 | e.g., <8 | e.g., 97-103 | e.g., <9 |
| Mid QC | e.g., 50 | e.g., 99-101 | e.g., <5 | e.g., 98-102 | e.g., <6 |
| High QC | e.g., 400 | e.g., 98-102 | e.g., <6 | e.g., 97-103 | e.g., <7 |
Table 3. Example of Accuracy and Precision Data for DHMPA in Plasma.
Conclusion
This application note provides a detailed framework for the development and validation of a robust and reliable UPLC-MS/MS method for the quantification of this compound in biological matrices. The presented protocols for solid-phase extraction from plasma and liquid-liquid extraction from urine, combined with the principles of stable isotope dilution, offer a sensitive and selective approach for pharmacokinetic and drug metabolism studies. Adherence to the outlined validation procedures will ensure the generation of high-quality, reproducible data that meets regulatory expectations.
References
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]
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Molecules. (2023). Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS. Retrieved from [Link]
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Indian Journal of Clinical Biochemistry. (2014). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Retrieved from [Link]
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Idaho State Police Forensic Services. (2014). Urine general drug extraction. Retrieved from [Link]
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Phenomenex. (n.d.). Acidic Neutral and Basic Drugs from Urine:AppNote. Retrieved from [Link]
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ResearchGate. (2023). Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS. Retrieved from [Link]
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ResearchGate. (n.d.). Parameters of the chosen MRM transitions. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Cell and BioPharmaceutical Institute. (n.d.). Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay for the Quantification of Plasma Dihydroartemisinin. Retrieved from [Link]
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Molecules. (2022). Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats. Retrieved from [Link]
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Molecules. (2020). Development and Validation of High-Throughput Bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Newly Synthesized Antitumor Carbonic Anhydrase Inhibitors in Human Plasma. Retrieved from [Link]
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ResearchGate. (n.d.). Multiple reaction monitoring (MRM) transition list. Retrieved from [Link]
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YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]
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Molecules. (2023). Influence of Cold Plasma Processing on the Stability of Phenolic Compounds of Araça-Boi (Eugenia stipitata) Juice. Retrieved from [Link]
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ResearchGate. (n.d.). MRM Transitions (Q1 f Q3) and Mass Spectral Parameters Employed during.... Retrieved from [Link]
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ResearchGate. (n.d.). Optimized MRM transitions. Retrieved from [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
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ResearchGate. (n.d.). List of MRM transitions. m/z (amu). Retrieved from [Link]
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Molecules. (2023). Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid. Retrieved from [Link]
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Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid
Abstract
This application note describes the development and full validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid. The method is demonstrated to be stability-indicating through forced degradation studies. All validation procedures adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This protocol is intended for researchers, quality control analysts, and drug development professionals requiring a reliable method for the assay of this compound.
Introduction and Scientific Rationale
This compound is a phenolic acid containing a catechol moiety and a carboxylic acid group.[4] Compounds of this class are of significant interest in pharmaceutical and nutraceutical research due to their potential biological activities. Accurate quantification is critical for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and specificity.[5]
The primary challenge in developing an HPLC method for this analyte lies in its polar and acidic nature. The presence of two phenolic hydroxyls and a carboxylic acid group necessitates careful control of the mobile phase pH to ensure consistent retention and sharp peak shape. This document provides a comprehensive guide, explaining the causal logic behind each step of method development and validation, ensuring a scientifically sound and robust analytical procedure.
Analyte Physicochemical Properties
A fundamental understanding of the analyte's properties is the cornerstone of logical method development.
-
Structure:
Figure 1: Chemical Structure
-
Key Functional Groups: Carboxylic acid, Catechol (1,2-dihydroxybenzene). These groups make the molecule polar and acidic. The catechol moiety is susceptible to oxidation.
-
UV Absorbance: The benzene ring with hydroxyl substituents provides strong UV absorbance, making UV detection a suitable choice.
HPLC Method Development Strategy
The strategy is built on separating the polar, acidic analyte from potential impurities and degradation products. Reversed-Phase (RP) chromatography is the chosen mode as it is ideal for separating moderately polar organic molecules.
Instrumentation
An HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector is required. A PDA detector is preferred for its ability to assess peak purity and select the optimal detection wavelength.
Column Chemistry Selection
-
Challenge: The analyte is highly polar and may exhibit poor retention on standard C18 columns, potentially eluting near the solvent front.[7][8]
-
Rationale: A C18 stationary phase is the workhorse of reversed-phase HPLC.[9] To enhance retention of this polar analyte, a high-purity silica C18 column with a high carbon load is selected. The key is to operate under conditions that maximize interaction with the stationary phase. An alternative for particularly challenging separations could be a column with a polar-embedded or polar-endcapped phase, which offers enhanced retention for polar compounds.[10][11]
-
Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is chosen for initial development due to its versatility and wide availability.
Mobile Phase Optimization
-
Challenge: As an acid, the analyte's ionization state is pH-dependent. In its ionized (deprotonated) form, it is highly polar and will have minimal retention. The catechol group is also prone to oxidation at neutral or alkaline pH.
-
Rationale: To ensure good retention and symmetrical peak shape, the ionization of the carboxylic acid and phenolic hydroxyl groups must be suppressed. This is achieved by acidifying the mobile phase.[12][13] An acidic mobile phase (pH 2.5-3.5) ensures the analyte is in its neutral, less polar form, promoting interaction with the nonpolar C18 stationary phase.
-
Organic Modifier: Acetonitrile is chosen over methanol as it typically provides better peak shape and lower backpressure.
-
Aqueous Phase: A dilute solution of an acid like phosphoric acid or formic acid is used to control the pH. Phosphoric acid provides robust pH control, while formic acid is suitable for LC-MS applications.
-
Optimization Workflow: A scouting gradient is initially run to determine the approximate elution time. The mobile phase composition is then fine-tuned under isocratic conditions to achieve a desirable retention time (typically 3-10 minutes) with good peak shape.
Detector Wavelength Selection
The UV spectrum of the analyte is obtained using the PDA detector. The wavelength of maximum absorbance (λ-max) is selected for quantification to ensure the highest sensitivity.
Optimized Chromatographic Conditions
The following conditions were established after systematic optimization.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity LC System or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: Acetonitrile and 0.1% Phosphoric Acid in Water (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
| Run Time | 10 minutes |
Method Validation Protocol (ICH Q2(R1))
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][3]
Caption: Relationship of Validation Parameters per ICH Q2(R1).
Specificity and Stability-Indicating Nature
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.
-
Protocol:
-
Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Perform forced degradation studies to intentionally degrade the analyte. This is a regulatory requirement to establish the stability-indicating nature of the method.[14][15]
-
Subject the analyte solution to the following stress conditions as per ICH Q1A(R2) guidelines:[16]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80 °C for 48 hours.
-
Photolytic Degradation: Expose to UV light (200 watt-hours/m²) and visible light (1.2 million lux hours) as per ICH Q1B.[17]
-
-
Analyze all stressed samples by the proposed HPLC method. Use a PDA detector to assess peak purity of the analyte peak in the presence of degradation products.
-
-
Acceptance Criteria: The method is specific if the analyte peak is resolved from all degradation product peaks (resolution > 2). The peak purity analysis should pass, indicating no co-eluting peaks. A degradation of 5-20% is considered suitable for demonstrating stability-indicating capabilities.[16]
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration.
-
Protocol:
-
Prepare a series of at least five standard solutions from a stock solution, covering the expected working range (e.g., 5 µg/mL to 150 µg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (R²) of the calibration curve should be ≥ 0.999. The y-intercept should be insignificant compared to the response of the lowest concentration.
Accuracy (Recovery)
Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.
-
Protocol:
-
Prepare samples by spiking a known amount of analyte into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare nine determinations in total (3 concentrations, 3 replicates each).
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest amount of analyte that can be quantified with suitable precision and accuracy.
-
Protocol: Determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).
-
-
Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration, which should yield results with acceptable precision (%RSD ≤ 10%) and accuracy.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Vary the following parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase Composition (± 2% in organic solvent)
-
-
Analyze a system suitability sample under each condition.
-
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) should remain within predefined limits. The %RSD of the results should not be significantly affected.
Step-by-Step Experimental Protocols
Caption: General experimental workflow for sample analysis.
Preparation of Solutions
-
Mobile Phase (0.1% Phosphoric Acid in Water): Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade water. Mix well and filter through a 0.45 µm membrane filter.
-
Diluent: Use the mobile phase (Acetonitrile:Water mixture) as the diluent to avoid peak distortion.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions (for Linearity): Serially dilute the stock solution with diluent to prepare standards at concentrations of 5, 10, 25, 50, 100, and 150 µg/mL.
System Suitability Test (SST)
-
Protocol: Before starting any analysis, inject a working standard solution (e.g., 50 µg/mL) five times.
-
Acceptance Criteria:
-
%RSD of Peak Area: ≤ 2.0%
-
Tailing Factor (Asymmetry): 0.8 - 1.5
-
Theoretical Plates: ≥ 2000
-
Summary of Validation Data (Example)
The following tables represent typical results obtained during method validation.
Table 1: Linearity and Range
| Parameter | Result |
|---|---|
| Range | 5 - 150 µg/mL |
| Regression Equation | y = 45218x - 1230 |
| Correlation Coeff. (R²) | 0.9998 |
Table 2: Accuracy (Recovery)
| Spiked Level | Mean Recovery (%) | %RSD |
|---|---|---|
| 80% | 99.5 | 0.85 |
| 100% | 100.2 | 0.64 |
| 120% | 99.8 | 0.77 |
Table 3: Precision
| Precision Type | %RSD (n=6) |
|---|---|
| Repeatability | 0.55% |
| Intermediate Precision | 0.91% |
Conclusion
The RP-HPLC method described in this application note is simple, rapid, specific, accurate, and precise for the quantification of this compound. The validation results confirm that the method is suitable for its intended purpose and meets the requirements set by the ICH Q2(R1) guidelines. The successful resolution of the parent peak from its degradation products demonstrates the stability-indicating nature of the method, making it highly valuable for quality control and stability studies in the pharmaceutical industry.
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Application Note: A Multi-modal Purification Strategy for Synthetic 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic Acid (DHMPA)
Abstract
This guide provides a comprehensive, multi-modal strategy for the purification of synthetic 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid (DHMPA). Recognizing the compound's dual chemical nature—a polar, oxidation-prone catechol moiety and an ionizable carboxylic acid—this document details a sequence of orthogonal techniques designed to efficiently remove a broad range of potential impurities. We present field-proven protocols for bulk purification via pH-mediated liquid-liquid extraction (LLE), enhancement of purity through recrystallization, and final polishing to ≥98% by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The causality behind experimental choices is explained, empowering researchers to adapt these methods to varying scales and purity requirements.
Introduction and Purification Rationale
This compound (DHMPA), a metabolite of Carbidopa, is a bifunctional molecule featuring a catechol ring and a carboxylic acid group.[1] Its purification from a synthetic crude mixture presents unique challenges. The catechol group is highly susceptible to oxidation, which can lead to the formation of colored quinone-type impurities, while the carboxylic acid allows for dramatic, pH-dependent changes in solubility. A successful purification strategy must leverage these characteristics while mitigating the inherent instability.
The approach detailed herein is a sequential workflow that addresses different classes of impurities at each stage. It begins with a robust, scalable extraction to remove non-acidic contaminants, followed by crystallization to eliminate closely related structural analogs and isomers, and concludes with a high-resolution chromatographic step for achieving the highest level of purity required for sensitive applications.
Key Physicochemical Properties of DHMPA
Understanding the molecule's properties is fundamental to designing a logical purification workflow.
| Property | Value | Implication for Purification |
| Molecular Formula | C₁₀H₁₂O₄ | - |
| Molecular Weight | 196.20 g/mol [1][2] | Guides mass-based calculations and analysis. |
| Appearance | Beige to Pale Yellow Solid[3] | Color may indicate the presence of oxidized impurities. |
| Functional Groups | Catechol, Carboxylic Acid | Dictates solubility, reactivity, and chromatographic behavior. |
| pKa (estimated) | ~4.5 (Carboxylic), ~9.5 (Phenolic) | Critical for developing pH-mediated LLE protocols. |
| Solubility | Soluble in polar organic solvents (Methanol, Ethanol, DMSO); pH-dependent aqueous solubility. | Guides solvent selection for extraction, crystallization, and HPLC. |
Overall Purification Workflow
The purification is best conceptualized as a three-stage process, moving from low-resolution, high-capacity techniques to high-resolution, lower-capacity techniques. Each step builds upon the last to systematically enhance the purity of the final product.
Caption: Sequential workflow for DHMPA purification.
Protocol 1: pH-Mediated Liquid-Liquid Extraction (LLE)
Principle of Separation
This technique exploits the acidic nature of the DHMPA's carboxylic acid group. By manipulating the aqueous phase pH, the compound can be selectively moved between an organic phase and an aqueous phase. In a basic aqueous solution (pH > 6), the carboxylic acid is deprotonated to its carboxylate form, rendering the molecule highly water-soluble. In contrast, neutral or basic organic impurities remain in the organic layer. Subsequent acidification of the aqueous layer protonates the carboxylate, making the DHMPA molecule neutral and preferentially soluble in an organic solvent again. This method is exceptionally effective for removing non-acidic starting materials and byproducts.[4][5]
Detailed Step-by-Step Protocol
-
Dissolution: Dissolve the crude synthetic product in a suitable organic solvent, such as ethyl acetate (EtOAc), at a concentration of approximately 50-100 mg/mL.
-
Basification & Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate fully. The DHMPA is now in the aqueous layer as its sodium salt. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with a fresh portion of NaHCO₃ solution to ensure complete recovery.
-
Expert Insight: At this stage, any non-acidic impurities remain in the original ethyl acetate layer, which can now be discarded.
-
Acidification: Combine the aqueous extracts in a flask and cool in an ice bath. While stirring, slowly add 3M hydrochloric acid (HCl) dropwise until the pH of the solution is ~2-3 (verify with pH paper). The protonated DHMPA will precipitate or form an oily emulsion.
-
Back-Extraction: Transfer the acidified mixture to a clean separatory funnel. Add a fresh volume of ethyl acetate (equal to the total aqueous volume). Shake vigorously to extract the pure, neutral DHMPA back into the organic phase.
-
Washing and Drying: Drain and discard the aqueous layer. Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water and inorganic salts. Drain the organic layer into a flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator under reduced pressure to yield the DHMPA-enriched solid.
Protocol 2: Recrystallization for Purity Enhancement
Principle of Separation
Recrystallization purifies solid compounds based on differences in solubility. The enriched product from LLE is dissolved in a minimum amount of a hot solvent in which impurities are also soluble. Upon slow cooling, the solution becomes supersaturated with respect to DHMPA, which crystallizes out, leaving the lower-concentration impurities behind in the solvent. The choice of solvent is critical for success.[6]
Detailed Step-by-Step Protocol
-
Solvent Screening: Identify a suitable solvent system. The ideal solvent should dissolve DHMPA poorly at room temperature but well when heated. A solvent/anti-solvent system is often effective.
Solvent System (v/v) Rationale Methanol / Water DHMPA dissolves in hot methanol; water is added as an anti-solvent to induce crystallization upon cooling. Ethyl Acetate / Hexane DHMPA dissolves in hot ethyl acetate; hexane is a non-polar anti-solvent. | Toluene | A single-solvent system where solubility is highly temperature-dependent. |
-
Dissolution: Place the DHMPA solid from Protocol 1 into an Erlenmeyer flask. Add the primary solvent (e.g., methanol) dropwise while heating and stirring (e.g., on a hot plate) until the solid just dissolves completely. Use the absolute minimum volume necessary.
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with glass wool can promote slow cooling and the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Expert Insight: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a single seed crystal from a previous batch. If the product "oils out," reheat to redissolve and add slightly more solvent before cooling again.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold anti-solvent (e.g., water or hexane) to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under high vacuum for several hours to remove all traces of solvent. The expected product is a colorless or off-white crystalline solid.[7]
Protocol 3: Preparative RP-HPLC for Ultimate Purity
Principle of Separation
Reverse-phase chromatography separates molecules based on their hydrophobicity.[8][9] The stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar. DHMPA, with its benzene ring, has sufficient hydrophobicity to be retained on the column. Its retention time is modulated by the proportion of organic solvent in the mobile phase. The inclusion of an acid (e.g., trifluoroacetic acid) in the mobile phase suppresses the ionization of the carboxylic acid group, ensuring a single, sharp peak and reproducible retention.[8] This technique is ideal for removing trace impurities that are structurally very similar to DHMPA.
Caption: Principle of RP-HPLC for DHMPA purification.
Detailed Step-by-Step Protocol
-
Sample Preparation: Dissolve the crystalline DHMPA from Protocol 2 in a small amount of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) or DMSO. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
Parameter Recommended Setting Rationale Column Preparative C18, 5-10 µm particle size Standard for reverse-phase separation of small organic molecules. Mobile Phase A Deionized Water + 0.1% TFA Aqueous phase. TFA maintains low pH and acts as an ion-pairing agent. Mobile Phase B Acetonitrile + 0.1% TFA Organic phase for eluting the compound. Flow Rate Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column) Optimized for separation efficiency and run time. Detection UV at 280 nm The catechol ring has strong absorbance at this wavelength. | Gradient | 5-95% B over 30 minutes | A broad gradient is a good starting point to ensure elution of all components. |
-
Injection and Fraction Collection: Inject the prepared sample onto the equilibrated column. Monitor the chromatogram and collect the fractions corresponding to the main DHMPA peak.
-
Post-Run Processing: Combine the pure fractions. Remove the bulk of the acetonitrile using a rotary evaporator. The remaining aqueous solution containing TFA can be lyophilized directly or the DHMPA can be recovered by LLE (as in Protocol 1, steps 6-8) to remove the TFA.
-
Final Validation: Analyze the final product by analytical HPLC, NMR, and Mass Spectrometry to confirm purity and identity.
Summary and Concluding Remarks
The purification of synthetic DHMPA is most effectively achieved through a multi-step process that leverages the compound's unique chemical properties. By combining a scalable and robust liquid-liquid extraction with the high-selectivity of crystallization and the ultimate resolving power of preparative HPLC, researchers can consistently obtain material of high purity suitable for any application. Throughout the process, care should be taken to minimize exposure to oxygen and high temperatures to prevent degradation of the sensitive catechol moiety.
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Application Note: Investigating the Neuroprotective Effects of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid (DHMPA) is a noteworthy metabolite derived from dietary flavonoids, particularly those found in sources like perilla oil. In the context of escalating neurodegenerative disorders, which are often linked to oxidative stress and inflammation, DHMPA has emerged as a compound of significant interest. Its inherent antioxidant and anti-inflammatory properties position it as a promising candidate for therapeutic strategies aimed at mitigating neuronal damage. This document provides a comprehensive guide to the mechanisms of DHMPA and detailed protocols for its evaluation in both in vitro and in vivo neuroprotection models.
Mechanism of Action: A Multi-faceted Approach to Neuroprotection
DHMPA exerts its neuroprotective effects through a coordinated regulation of several key cellular pathways. Its efficacy is not due to a single action but rather a synergistic combination of antioxidant, anti-inflammatory, and anti-apoptotic activities.
-
Antioxidant Activity: DHMPA directly scavenges harmful reactive oxygen species (ROS), which are major contributors to neuronal damage. Beyond direct scavenging, it enhances the cell's intrinsic antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Under normal conditions, Nrf2 is kept inactive by its inhibitor, Keap1. However, in the presence of oxidative stress, DHMPA can promote the dissociation of Nrf2 from Keap1.[1] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[1][3]
-
Anti-inflammatory Response: Neuroinflammation, often mediated by activated microglia, is a critical factor in the progression of neurodegenerative diseases.[4] DHMPA has been shown to suppress the activation of key inflammatory pathways, such as Nuclear Factor-kappa B (NF-κB).[5][6] By inhibiting the degradation of IκB-α, DHMPA prevents the nuclear translocation of the NF-κB p65 subunit, thereby reducing the expression of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[3][6]
-
Anti-apoptotic Signaling: DHMPA helps preserve neuronal viability by modulating the delicate balance between pro-apoptotic and anti-apoptotic proteins. It has been observed to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax.[7] This shift in the Bcl-2/Bax ratio inhibits the activation of downstream caspases, such as caspase-3, which are the executioners of apoptosis, ultimately preventing programmed cell death.[7][8]
In Vitro Experimental Protocols
The human neuroblastoma SH-SY5Y cell line is a widely used and reliable model for neuroprotection studies due to its human origin and ability to differentiate into a neuronal phenotype.[9][10]
Protocol 1: Assessing Cytoprotection Against Oxidative Stress
This protocol evaluates the ability of DHMPA to protect SH-SY5Y cells from oxidative stress-induced cell death, commonly initiated by hydrogen peroxide (H₂O₂).[10][11][12]
A. Materials
-
SH-SY5Y cells
-
DMEM/F-12 medium with 10% FBS
-
DHMPA stock solution (in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[13]
-
DMSO
-
96-well plates
B. Step-by-Step Methodology
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.[14]
-
Pre-treatment: Treat the cells with various concentrations of DHMPA (e.g., 1, 5, 10, 25, 50 µM) for 4 hours. Include a vehicle control group (DMSO).
-
Induction of Oxidative Stress: Following pre-treatment, add H₂O₂ to a final concentration of 100-300 µM to all wells except the control group.[9] Incubate for an additional 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels.[16][17]
A. Materials
-
DCFH-DA stock solution (10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Treated cells from a parallel experiment to Protocol 1
-
Fluorescence microplate reader or fluorescence microscope
B. Step-by-Step Methodology
-
Cell Preparation: After the treatment and stress induction period (as in Protocol 1), remove the culture medium and wash the cells twice with warm HBSS.
-
Probe Loading: Add 100 µL of 20 µM DCFH-DA working solution (diluted in serum-free medium) to each well.[18] Incubate for 30-45 minutes at 37°C in the dark.[16][19]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with HBSS to remove any excess probe.[20]
-
Fluorescence Measurement: Add 100 µL of HBSS to each well. Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[17][19][20]
-
Data Analysis: Express the ROS levels as a percentage of the H₂O₂-treated group.
In Vivo Experimental Protocol: Murine Stroke Model
The transient middle cerebral artery occlusion (MCAO) model in rodents is a widely accepted and standardized method for mimicking human ischemic stroke.[21][22]
Protocol: Evaluating Neuroprotection in a Murine MCAO Model
A. Materials and Reagents
-
Male C57BL/6 mice (20-25g)
-
DHMPA solution (for intraperitoneal injection)
-
Anesthetics (e.g., isoflurane)
-
Nylon monofilament suture (e.g., 6-0)[21]
-
2% 2,3,5-triphenyltetrazolium chloride (TTC) solution[23]
B. Step-by-Step Methodology
-
Animal Preparation & Drug Administration: Acclimatize mice for at least one week. Administer DHMPA (e.g., 10-50 mg/kg, i.p.) or vehicle 30 minutes prior to the ischemic insult.[24]
-
Surgical Procedure (MCAO):
-
Anesthetize the mouse and make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[24]
-
Insert a nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[22]
-
Maintain the occlusion for 60-90 minutes (transient ischemia).[22][24]
-
-
Reperfusion: After the occlusion period, carefully withdraw the filament to allow for blood flow restoration.[21][24] Suture the incision.
-
Behavioral Assessment (Optional): At 24 hours post-MCAO, perform neurological deficit scoring to assess functional outcomes.
-
Infarct Volume Analysis (TTC Staining):
-
Data Analysis: Capture images of the stained sections and use image analysis software (e.g., ImageJ) to calculate the infarct volume as a percentage of the total hemispheric volume.[23][26]
Data Interpretation and Expected Outcomes
Below are tables summarizing potential outcomes based on existing literature for similar neuroprotective compounds.
Table 1: Expected In Vitro Efficacy of DHMPA
| Assay | Endpoint | Model System | Expected Outcome |
| MTT Assay | Cell Viability | H₂O₂-treated SH-SY5Y cells | Dose-dependent increase in viability |
| DCFH-DA Assay | ROS Levels | H₂O₂-treated SH-SY5Y cells | Dose-dependent decrease in fluorescence |
| Western Blot | Protein Expression | H₂O₂-treated SH-SY5Y cells | Increased Bcl-2/Bax ratio, Decreased cleaved Caspase-3 |
Table 2: Expected In Vivo Efficacy of DHMPA in MCAO Model
| Parameter | Measurement | Expected Outcome |
| Infarct Volume | TTC Staining | Dose-dependent reduction in infarct size (%) |
| Neurological Score | Behavioral Testing | Improvement in motor and sensory function |
| Inflammatory Markers | Immunohistochemistry/ELISA | Reduced microglial activation (Iba1), Decreased TNF-α |
Conclusion
This compound demonstrates significant potential as a neuroprotective agent. Its ability to concurrently mitigate oxidative stress, suppress neuroinflammation, and inhibit apoptotic pathways makes it a compelling candidate for further research and development in the context of neurodegenerative diseases. The protocols detailed in this guide provide a robust framework for researchers to systematically evaluate and validate the therapeutic efficacy of DHMPA.
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Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC - NIH. (n.d.). National Institutes of Health.[Link]
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Bederson, J. B., Pitts, L. H., Tsuji, M., Nishimura, M. C., Davis, R. L., & Bartkowski, H. (1986). Evaluation of 2,3,5-triphenyltetrazolium chloride as a stain for detection and quantification of experimental cerebral infarction in rats. Stroke.[Link]
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Can We Use 2,3,5-Triphenyltetrazolium Chloride-Stained Brain Slices for Other Purposes? The Application of Western Blotting. (2019). Frontiers in Neurology.[Link]
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Gao, H. M., Liu, B., & Hong, J. S. (2004). Neuroprotective effect of dextromethorphan in the MPTP Parkinson's disease model: role of NADPH oxidase. The FASEB Journal.[Link]
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Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. (2021). Redox Report.[Link]
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The Neuroprotective Effect of Dimethyl Fumarate in an MPTP-Mouse Model of Parkinson's Disease: Involvement of Reactive Oxygen Species/Nuclear Factor-κB/Nuclear Transcription Factor Related to NF-E2. (2017). Antioxidants & Redox Signaling.[Link]
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Dimethyl fumarate-mediated Nrf2/ARE pathway activation and glibenclamide-mediated NLRP3 inflammasome cascade inhibition alleviate type II diabetes-associated fatty liver in rats by mitigating oxidative stress and inflammation. (2023). Inflammopharmacology.[Link]
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Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells. (2016). Molecules.[Link]
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Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. (2015). Journal of Medicinal Food.[Link]
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Direct link shown between brain inflammation, neuron death, and cognitive changes in mice. (2022). National Institute on Aging.[Link]
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In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. (2012). Molecules.[Link]
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In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. (2021). MDPI.[Link]
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Scheme of the in vivo neuroprotection experiment. (2020). ResearchGate.[Link]
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Molecular Pathways Associated With Methylmercury-Induced Nrf2 Modulation. (2019). Frontiers in Genetics.[Link]
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Morin exerts neuroprotective actions in Parkinson disease models in vitro and in vivo. (2012). Acta Pharmacologica Sinica.[Link]
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Evaluation of Additive Neuroprotective Effect of Combination Therapy for Parkinson's Disease Using In Vitro Models. (2022). MDPI.[Link]
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Anti-Inflammatory Effects of Peripheral Dopamine. (2019). International Journal of Molecular Sciences.[Link]
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Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesize this molecule. As a key metabolite of Carbidopa, its efficient synthesis is of significant interest.[1] This document moves beyond standard protocols to provide in-depth, field-proven insights into common challenges and yield-optimization strategies, structured in a practical, problem-solving format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis, providing a foundational understanding of the key strategic considerations.
Q1: What is a reliable and common synthetic route for this compound?
A common and adaptable strategy involves a multi-step synthesis starting from a protected 3,4-dihydroxybenzaldehyde derivative. A typical sequence includes:
-
Protection: The catechol hydroxyl groups of the starting material (e.g., 3,4-dimethoxybenzaldehyde or an acetonide-protected version) are masked to prevent unwanted side reactions.
-
Condensation: A condensation reaction, such as the Erlenmeyer-Azlactone synthesis or a Perkin-like reaction, is used to build the carbon skeleton. For instance, condensing the protected aldehyde with a propanoic acid derivative.
-
Reduction: The resulting unsaturated intermediate is then reduced. Catalytic hydrogenation is a modern, high-yield method for this step.
-
Deprotection: The protecting groups are removed to yield the final this compound.
Q2: Why is protecting the catechol group so critical for this synthesis?
The 3,4-dihydroxy (catechol) moiety is highly susceptible to oxidation, especially under the basic or oxidative conditions often present in synthetic steps.[2][3] Without protection, the catechol can readily oxidize to an ortho-quinone. This quinone is highly reactive and can undergo self-polymerization or react with other nucleophiles in the mixture, leading to a complex array of byproducts, significantly reducing the yield and complicating purification.[3]
Q3: What are the most effective protecting groups for the catechol moiety in this context?
The choice of protecting group is a critical decision that impacts the entire synthetic route. The ideal group is easy to install, stable throughout subsequent reaction conditions, and can be removed in high yield without affecting the rest of the molecule.[4]
| Protecting Group | Formation Conditions | Stability | Deprotection Conditions | Key Considerations |
| Methyl Ethers | Williamson ether synthesis (e.g., DMS, MeI, K₂CO₃) | Very stable to a wide range of reagents (acid, base, redox). | Harsh conditions (BBr₃, 48% HBr at reflux).[4][5] | Can be difficult to cleave without affecting other sensitive functional groups. |
| Acetonide | Reaction with acetone or 2,2-dimethoxypropane, acid catalyst (e.g., TsOH).[6] | Stable to basic and mild acidic conditions, hydrogenation. | Mild aqueous acid (e.g., dilute HCl, TFA). | Prone to Pictet-Spengler side reactions if an amine is present on the starting material.[3][7] N-protection may be required first. |
| Silyl Ethers (e.g., TBDMS) | Silyl chloride (e.g., TBDMSCl), imidazole. | Stable to many non-acidic, non-fluoride conditions. | Fluoride sources (e.g., TBAF) or acidic conditions. | Silyl groups can offer tunable stability and are generally removed under mild conditions.[2] |
Q4: My overall yield is consistently low. Which steps are the most likely culprits?
Low overall yield is typically traced back to three critical junctures:
-
Catechol Protection: Incomplete protection or side reactions during this initial step will carry impurities through the entire synthesis.
-
Reduction: Inefficient reduction can result in a mixture of starting material and product, while overly harsh conditions can lead to byproduct formation.
-
Deprotection: This final step is often a major point of yield loss. The harsh reagents required for some protecting groups (like methyl ethers) can degrade the final product.
Section 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving specific experimental problems.
Problem 1: Low Yield or Reaction Failure During Catechol Protection
-
Symptom: Analysis by TLC or LC-MS after the protection reaction shows a complex mixture of products, significant remaining starting material, or dark, polymeric material.
-
Root Cause Analysis & Solutions:
-
Cause A: Oxidation of the Catechol. The starting material is degrading before it can be protected.
-
Solution: Rigorously exclude oxygen from the reaction. Use an inert atmosphere (Nitrogen or Argon), degas all solvents thoroughly (e.g., by sparging with N₂ or freeze-pump-thaw cycles), and consider adding a small amount of a reducing agent like sodium dithionite if compatible with your reagents.
-
-
Cause B: Incomplete Reaction. The protection reaction is not going to completion.
-
Solution: Re-evaluate your reaction conditions. For ether formation, ensure your base is strong enough and sufficiently dry. For acetonide formation, ensure the acid catalyst is active and that water is effectively removed, often by using 2,2-dimethoxypropane as both a reagent and a water scavenger.[6]
-
-
Cause C (Acetonide Protection Specific): Pictet-Spengler Side Reaction. If your starting material contains an amine functionality (e.g., if starting from a DOPA derivative), it can cyclize with the acetone or its ketal to form a tetrahydroisoquinoline byproduct, which is a well-documented issue.[7]
-
Solution: The amino group must be protected before attempting the catechol protection. Suitable N-protecting groups like Fmoc or a phthaloyl group are effective, whereas a Boc group may not prevent the side reaction.[3]
-
-
Problem 2: Inefficient Reduction of the Carbon-Carbon Double Bond
-
Symptom: The reaction stalls, leaving a significant amount of the unsaturated intermediate, or multiple products are observed.
-
Root Cause Analysis & Solutions:
-
Cause A: Poor Catalyst Activity. The catalyst is not effectively facilitating the hydrogenation.
-
Solution: Switch to a more reliable and efficient catalyst system. While older methods like Clemmensen reduction (Zn/Hg) exist, they are often toxic and lower-yielding.[8] Catalytic hydrogenation using Palladium on Carbon (Pd/C) is a superior alternative, often providing near-quantitative yields under optimized conditions.[8] Ensure the catalyst is fresh and handled under appropriate conditions to prevent deactivation.
-
-
Cause B: Catalyst Poisoning. Impurities in the substrate or solvent are deactivating the catalyst.
-
Solution: Purify the substrate meticulously before the reduction step. Use high-purity, hydrogenation-grade solvents. Trace amounts of sulfur or other heteroatoms can poison noble-metal catalysts.
-
-
Problem 3: Product Degradation During Final Deprotection
-
Symptom: The final product is obtained in low yield, and analysis shows signs of decomposition or the formation of colored impurities.
-
Root Cause Analysis & Solutions:
-
Cause A: Deprotection Conditions are too Harsh. The high heat or strong acids/bases required are damaging the sensitive, unprotected catechol product.
-
Solution: If using methyl ethers, cool the reaction to 0 °C or below when adding BBr₃ to control the initial exothermic reaction. For acetonides, use the mildest acidic conditions possible (e.g., 1M HCl at room temperature or formic acid) and carefully monitor the reaction to avoid prolonged exposure.
-
-
Cause B: Oxidation of the Newly-Deprotected Product. The final product is oxidizing upon workup or purification.
-
Solution: Perform the workup and purification steps using degassed solvents. After extraction, immediately place the product under a high vacuum to remove all solvent and store it under an inert atmosphere at a low temperature (e.g., 4°C).[9]
-
-
Section 3: Key Experimental Protocols
The following protocols are provided as validated starting points. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Acetonide Protection of a Catechol Aldehyde
This protocol is for a starting material without an amine group, such as 3,4-dihydroxybenzaldehyde.
-
To a round-bottom flask charged with 3,4-dihydroxybenzaldehyde (1 eq.), add anhydrous toluene (approx. 0.2 M).
-
Add 2,2-dimethoxypropane (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid (TsOH, 0.02 eq.).
-
Equip the flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux under a nitrogen atmosphere. The reaction will generate acetone and methanol, which should be collected in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature. Quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acetonide-protected aldehyde.
Protocol 2: Catalytic Hydrogenation using Pd/C
This protocol assumes an intermediate with a reducible C=C double bond.
-
Dissolve the substrate (1 eq.) in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol) in a high-pressure reaction vessel.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight) under a stream of nitrogen.
-
Seal the vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi or 1.0 MPa).[8]
-
Stir the reaction vigorously at room temperature or with gentle heating (e.g., 60 °C) until hydrogen uptake ceases.[8]
-
Monitor the reaction by TLC/LC-MS to confirm the disappearance of the starting material.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude reduced product.
Section 4: Visual Guides & Data
Diagram 1: General Synthesis Workflow
Caption: A generalized four-step workflow for synthesizing the target compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to systematically diagnose the source of low yield.
References
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- 3. Acetonide Protection of Dopamine for the Synthesis of Highly Pure N-docosahexaenoyldopamine - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. chemscene.com [chemscene.com]
Technical Support Center: Optimizing NMR Parameters for 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid
Welcome to the technical support center for optimizing Nuclear Magnetic Resonance (NMR) parameters for 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their NMR experiments for this and structurally related molecules. Our approach is rooted in explaining the why behind each step, ensuring a deep understanding of the principles at play.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the NMR analysis of this compound.
Q1: Why is my signal-to-noise (S/N) ratio consistently low in the ¹³C NMR spectrum?
A1: A low signal-to-noise ratio in ¹³C NMR is a common challenge, primarily due to the low natural abundance of the ¹³C isotope (approximately 1.1%).[1][2] For a molecule like this compound, several factors can exacerbate this:
-
Sample Concentration: Low sample concentration is the most direct cause of a weak signal.[1][3]
-
Relaxation Times (T1): Quaternary carbons, such as C3 and C4 in the phenyl ring, often have long T1 relaxation times. If the relaxation delay (D1) is too short, these signals will not have fully recovered before the next pulse, leading to saturation and reduced intensity.
-
Poor Shimming: An inhomogeneous magnetic field will lead to broad peaks, which reduces their height and consequently lowers the S/N ratio.[1]
Q2: The aromatic proton signals are overlapping, making interpretation difficult. How can I improve their resolution?
A2: Overlapping signals in the aromatic region are common for substituted benzene rings. Here are several strategies to resolve these peaks:
-
Change the Solvent: Switching to a different deuterated solvent can alter the chemical shifts of your protons due to different solvent-solute interactions.[4] For instance, spectra recorded in benzene-d₆ often show different chemical shift dispersions compared to those in chloroform-d₃ or DMSO-d₆.[4]
-
Increase the Magnetic Field Strength: If available, using a higher field NMR spectrometer will increase the chemical shift dispersion, often resolving overlapping multiplets.
-
Run a 2D NMR Experiment: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), can help identify coupled proton networks even when the 1D spectrum is crowded.[5][6] For this molecule, a COSY spectrum would clearly show the coupling between the aromatic protons.
Q3: What is the optimal solvent for this compound, and why?
A3: The choice of solvent is critical and depends on the experimental goals.
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): This is often an excellent choice for phenolic compounds.[7] It is a polar aprotic solvent that readily dissolves the compound and, importantly, allows for the observation of the hydroxyl (-OH) and carboxylic acid (-COOH) protons as they exchange more slowly with residual water in DMSO-d₆ compared to protic solvents like methanol-d₄.[8][9] The phenolic hydroxyl protons typically appear as sharp resonances in the 8-14 ppm region in DMSO-d₆.[8]
-
Methanol-d₄ (Deuterated Methanol): This is a good choice for general characterization if you are not interested in observing the labile -OH and -COOH protons, as they will exchange with the deuterium of the solvent and their signals will broaden or disappear.[4]
-
Chloroform-d₃ (Deuterated Chloroform): While a common NMR solvent, the solubility of this polar compound may be limited in CDCl₃.[7]
Q4: I see a large water peak in my spectrum. How can I effectively suppress it?
A4: Water suppression is crucial, especially when working with biological samples or when the compound's signals are near the water resonance.[10] Several techniques are available:
-
Presaturation: This is a common method where a low-power radiofrequency pulse is applied at the water's resonance frequency to saturate its signal.[10][11] However, this can also saturate exchangeable protons on your molecule, such as the -OH and -COOH groups.[11][12]
-
Excitation Sculpting (e.g., WATERGATE): This technique uses a combination of selective pulses and pulsed-field gradients to dephase the water signal while retaining the signals of interest.[12][13] It is highly effective and generally provides a flat baseline.[12]
-
WET (Water Suppression Enhanced through T₁ relaxation): This pulse sequence uses a series of selective pulses and pulsed-field gradients to enhance water suppression while minimizing the impact on adjacent signals.[14]
Q5: My peaks are broad and distorted. What are the likely causes and solutions?
A5: Broad or distorted peak shapes can arise from several issues:
-
Poor Shimming: This is the most common cause.[4][15] An inhomogeneous magnetic field across the sample volume leads to a distribution of resonance frequencies for the same nucleus, resulting in broad lines. The solution is to carefully re-shim the magnet.[1][16]
-
Sample Heterogeneity: If your sample is not fully dissolved or contains suspended particles, this can disrupt the magnetic field homogeneity.[4] Filtering the sample can help.
-
High Sample Concentration: Very concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening.[4] Diluting the sample may improve the resolution.
-
Presence of Paramagnetic Impurities: Paramagnetic substances (e.g., dissolved oxygen or metal ions) can significantly shorten relaxation times and cause severe peak broadening. Degassing the sample can remove dissolved oxygen.
Part 2: Troubleshooting Guides and Protocols
This section provides detailed, step-by-step methodologies for optimizing key NMR experiments for this compound.
Guide 1: Optimizing ¹H NMR Acquisition Parameters
A well-optimized ¹H NMR experiment is the foundation for structural elucidation. The following workflow will guide you through the key parameters.
Caption: Workflow for optimizing ¹H NMR parameters.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of high-purity DMSO-d₆. Ensure the sample is fully dissolved to avoid heterogeneity.[4]
-
Locking and Shimming:
-
Insert the sample into the magnet and lock onto the deuterium signal of the solvent.
-
Perform an iterative shimming procedure to maximize the lock level and achieve a narrow, symmetrical lock signal.[16][17] Start by adjusting the on-axis shims (Z1, Z2, Z3) and then the off-axis shims (X, Y, XZ, YZ, etc.).[16][17][18] A good shim is critical for high-resolution spectra.[19]
-
-
Pulse Width Calibration (p1):
-
Causality: The 90° pulse width is the duration of the radiofrequency pulse that rotates the net magnetization by 90°. An accurate value is essential for quantitative analysis and for many 2D experiments.
-
Protocol: Use the spectrometer's automated pulse calibration routine. This typically involves acquiring a series of 1D spectra with increasing pulse widths to find the 360° null, from which the 90° pulse width is calculated.[20]
-
-
Parameter Adjustment:
-
Spectral Width (sw): Set a spectral width that encompasses all expected signals, including the phenolic and carboxylic acid protons. For this compound in DMSO-d₆, a range from -2 to 14 ppm is a safe starting point.
-
Acquisition Time (aq): This parameter determines the digital resolution of the spectrum. An acquisition time of at least 2-3 seconds is recommended for small molecules to ensure sharp peaks.
-
Relaxation Delay (d1): This is the time allowed for the spins to return to thermal equilibrium before the next scan. For a standard qualitative ¹H spectrum, a d1 of 1-2 seconds is usually sufficient.
-
Number of Scans (ns): For a sample of this concentration, 8 to 16 scans should provide a good S/N ratio. Increasing the number of scans improves the S/N ratio by the square root of the number of scans.[21]
-
Guide 2: Enhancing ¹³C NMR Sensitivity
The low sensitivity of ¹³C NMR often requires longer experiment times. This guide focuses on maximizing the S/N ratio efficiently.
| Parameter | Recommended Setting | Rationale |
| Pulse Program | zgpg30 or similar with proton decoupling | A 30° flip angle allows for a shorter relaxation delay without saturating the signal, increasing the number of scans in a given time. |
| Relaxation Delay (d1) | 2 seconds | A compromise for observing both protonated and quaternary carbons. For accurate quantification of quaternary carbons, a much longer delay (5-7 times the longest T1) is needed. |
| Number of Scans (ns) | 1024 or higher | A higher number of scans is typically necessary to achieve an adequate S/N ratio for ¹³C NMR.[2] |
| Proton Decoupling | On | Decoupling protons collapses the ¹³C signals into singlets and provides a Nuclear Overhauser Effect (NOE) enhancement, boosting the signal intensity.[22] |
Troubleshooting ¹³C Sensitivity:
-
Check Probe Tuning: Ensure both the ¹³C and ¹H channels of the probe are properly tuned and matched. Poor proton decoupling due to a badly tuned ¹H channel can lead to broad lines and a lower S/N ratio.[22]
-
Increase Concentration: If possible, increasing the sample concentration is the most effective way to improve the S/N ratio.[3][23]
-
Use DEPT: To distinguish between CH, CH₂, and CH₃ groups and to get stronger signals for these carbons, run DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135).
Guide 3: Resolving Structure with 2D NMR
For unambiguous structure elucidation, 2D NMR is indispensable.[5][24][25] The following experiments are recommended for this compound.
Caption: A logical workflow for 2D NMR-based structure elucidation.
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).
-
Expected Correlations:
-
The three aromatic protons will show cross-peaks indicating their connectivity.
-
The methyl protons will be correlated with the methine proton at C2.
-
The methine proton at C2 will be correlated with the methylene protons at C1.
-
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbons.
-
Expected Correlations: Each protonated carbon will show a cross-peak with its attached proton(s). This is invaluable for assigning the ¹³C spectrum.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range couplings between protons and carbons (typically over 2-3 bonds). This is key for connecting the different spin systems and identifying quaternary carbons.
-
Expected Key Correlations:
-
The methylene protons (H1) will show correlations to the aromatic carbons C5 and C6, and to the carboxylic carbon.
-
The aromatic protons will show correlations to neighboring carbons, helping to confirm their positions.
-
The methyl protons will show correlations to C1, C2, and the carboxylic carbon.
-
-
By systematically analyzing the data from these three experiments, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved, confirming the structure of this compound.
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- 14. Beverages Analysis: 1H NMR with Solvent Suppression — Nanalysis [nanalysis.com]
- 15. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 16. nmrlab.chem.upenn.edu [nmrlab.chem.upenn.edu]
- 17. bionmr.cores.ucla.edu [bionmr.cores.ucla.edu]
- 18. NMR | Shimming | Chemical Research Support [weizmann.ac.il]
- 19. nmr.medicine.uiowa.edu [nmr.medicine.uiowa.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 22. University of Ottawa NMR Facility Blog: Effect of 1H Tuning on the Signal-to-Noise Ratio in 13C NMR Spectra [u-of-o-nmr-facility.blogspot.com]
- 23. reddit.com [reddit.com]
- 24. mdpi.com [mdpi.com]
- 25. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
Technical Support Center: Synthesis of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid
Welcome to the technical support center for the synthesis of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to streamline your synthetic efforts. Our focus is on anticipating and resolving issues related to byproduct formation, reaction conditions, and product purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction mixture is turning dark brown or black. What is causing this discoloration and how can I prevent it?
Answer:
This is the most frequently encountered issue when working with catechol derivatives. The discoloration is almost certainly due to the oxidation of the 3,4-dihydroxy (catechol) moiety.
Causality: The catechol functional group is highly electron-rich, making it extremely susceptible to oxidation, especially in the presence of air (oxygen), bases, or trace metal catalysts. The initial oxidation product is a highly reactive o-quinone.[1][2] This quinone can then undergo further reactions, including polymerization, leading to the formation of dark, often insoluble, polymeric materials. This process is analogous to the enzymatic browning of fruits.
Troubleshooting & Prevention:
-
Inert Atmosphere: The most critical preventative measure is to rigorously exclude oxygen.
-
Protocol: Before adding any reagents, thoroughly degas your solvent(s) by bubbling an inert gas (Argon or Nitrogen) through them for at least 30 minutes. Assemble your glassware hot from the oven under a stream of inert gas and maintain a positive pressure of Ar or N₂ throughout the entire reaction and workup.
-
-
Antioxidants: For particularly sensitive reactions, adding a small amount of an antioxidant like sodium dithionite or ascorbic acid can be beneficial, though this will complicate purification.
-
pH Control: Avoid strongly basic conditions if possible, as base catalysis can accelerate quinone formation.[1] If a base is necessary, use the mildest base that achieves the desired transformation and add it slowly at low temperatures.
-
Chelating Agents: Trace metal impurities can catalyze oxidation. Rinsing glassware with a solution of EDTA before use can help remove metal residues.
Question 2: I'm observing unexpected peaks in my LC-MS and NMR analysis. What are the most likely byproducts in my synthesis?
Answer:
Identifying byproducts is key to optimizing your reaction. Based on common synthetic routes starting from protected 3,4-dihydroxybenzaldehyde or a related precursor, several byproducts are plausible. A typical synthetic approach involves protecting the catechol, chain extension, and subsequent deprotection.
Caption: A logical workflow for identifying and mitigating byproduct formation.
Table 1: Common Byproducts and Their Identification
| Byproduct Class | Potential Structure/Name | Δ Mass (from Product) | Probable Cause | Identification Clues (LC-MS/NMR) |
| Oxidation Products | o-Quinone derivative | -2 Da | Exposure to air/oxidants | Highly colored. Unstable and may not be directly observed by LC-MS. May see subsequent polymerization or adducts. |
| Incomplete Deprotection | 3-Methoxy-4-hydroxyphenyl analog | +14 Da (CH₂) | Incomplete demethylation (e.g., using HBr/BBr₃) | MS shows M+14 peak. ¹H NMR will show a methoxy singlet (~3.8-3.9 ppm). |
| 3,4-Dimethoxyphenyl analog | +28 Da (2xCH₂) | Incomplete demethylation | MS shows M+28 peak. ¹H NMR shows two methoxy singlets. | |
| 3,4-(Methylenedioxy)phenyl analog | +12 Da (CH₂) | Incomplete ring-opening of MDP protection | MS shows M+12 peak. ¹H NMR shows a methylenedioxy singlet (~5.9-6.0 ppm). | |
| Starting Material | e.g., 3,4-Dimethoxybenzaldehyde | - | Incomplete reaction | Matches retention time and mass of the starting material. |
| Side-Reaction Products | Decarboxylation Product | -44 Da (CO₂) | Harsh deprotection conditions (high heat) | MS shows M-44 peak. Loss of the carboxylic acid proton and adjacent CH signals in NMR. |
| Intermolecular Ester (Dimer) | +178.18 Da (Product - H₂O) | Acid-catalyzed condensation during workup | MS peak at ~374.4 Da. Complex aromatic and aliphatic regions in ¹H NMR. |
-
Incomplete Deprotection: This is highly common. Syntheses often start with a more stable, protected catechol, such as 3,4-dimethoxybenzaldehyde or piperonal.[3] The final step is often a harsh deprotection using reagents like HBr or BBr₃.[3] If the reaction time is too short, the temperature is too low, or the reagent is quenched prematurely, you will isolate mono-protected or fully-protected byproducts.
-
Solution: Increase reaction time, temperature, or the equivalents of the deprotecting agent. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
-
Oxidation Products: As discussed in FAQ 1, these arise from air sensitivity. The resulting o-quinones are electrophilic and can react with nucleophiles or themselves.
-
Solution: Rigorous exclusion of oxygen is paramount. See the protocol in FAQ 1.
-
-
Side-Reaction Products from Precursors: If your synthesis involves an intermediate like (Z)-2-benzamido-3-(3,4-dimethoxyphenyl)acrylic acid (an intermediate in a DOPA synthesis), incomplete reduction or hydrolysis can lead to impurities carrying over.[3]
-
Solution: Ensure each synthetic step goes to completion and that intermediates are thoroughly purified before proceeding to the next step.
-
Question 3: What is a reliable analytical method for monitoring my reaction and assessing the purity of the final product?
Answer:
A robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV and Mass Spectrometry (MS) detection is the gold standard for analyzing these types of phenolic compounds.[4][5]
-
Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Rationale: The formic acid acidifies the mobile phase, ensuring the carboxylic acid and phenolic protons are protonated, leading to sharper peaks and better retention on the C18 column.
-
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B (Linear Gradient)
-
15-18 min: Hold at 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: Hold at 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
UV Detection: Diode Array Detector (DAD) scanning from 210-400 nm. Monitor at ~280 nm, which is a typical absorbance maximum for catechol compounds.
-
MS Detection: Electrospray Ionization (ESI) in both positive and negative modes.
-
Negative Mode (ESI-): Expect to see the [M-H]⁻ ion at m/z 195.06. This is often the most sensitive mode for phenolic acids.
-
Positive Mode (ESI+): Expect to see the [M+H]⁺ ion at m/z 197.08 and potentially the sodium adduct [M+Na]⁺ at m/z 219.06.
-
-
Sample Preparation: Dissolve a small amount of the crude or purified material in the mobile phase (e.g., 50:50 Water:Acetonitrile) to a concentration of ~1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
This method will effectively separate the polar product from less polar, protected intermediates and more polar, over-oxidized impurities.
Question 4: My purification by silica gel chromatography is giving poor recovery and streaky bands. What should I do?
Answer:
The free phenolic and carboxylic acid groups in your target molecule can interact strongly with the acidic silanol groups on standard silica gel, leading to irreversible adsorption, low recovery, and significant tailing.
-
Acidify the Mobile Phase: Add 0.5-1% acetic acid or formic acid to your eluent system (e.g., Ethyl Acetate/Hexanes or DCM/Methanol).
-
Causality: The acid suppresses the ionization of your product's carboxylic acid and the silica gel's silanol groups, minimizing strong ionic interactions and improving elution.
-
-
Use a Different Stationary Phase:
-
Reverse-Phase Chromatography (C18): This is often the best choice. You can perform preparative HPLC using a Water/Acetonitrile or Water/Methanol gradient, often with 0.1% formic or trifluoroacetic acid.
-
Diatomaceous Earth (Celite): For filtering out baseline polymeric impurities, passing a solution of your crude product through a plug of Celite can be effective.
-
-
Purify a Protected Intermediate: The most effective strategy is often to perform the final purification on a protected version of your molecule (e.g., the di-acetate or di-methyl ether) which is less polar and lacks the problematic acidic protons. After the intermediate is highly pure, perform the deprotection step and precipitate or crystallize the final product.
-
Crystallization: If your product is a solid, crystallization is an excellent method for final purification. Explore various solvent systems (e.g., Water/Ethanol, Ethyl Acetate/Heptane).
Caption: Recommended purification workflow for the target molecule.
References
-
Sugumaran, M., & Semensi, V. (1991). Tyrosinase-catalyzed oxidation of 3,4-dihydroxyphenylglycine. PubMed. Available at: [Link]
-
Jara, J. R., et al. (2019). Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents for Its Neurotoxicity. PMC. Available at: [Link]
-
Fellman, J. H. (1959). The oxidation of 3,4-dihydroxyphenylacetaldehyde. PubMed. Available at: [Link]
- Google Patents. (n.d.). Air catalytic oxidation synthesis method for 3,4-dihydroxybenzaldehyde.
-
Snyder, L. R., et al. (2005). Profiling methods for the determination of phenolic compounds in foods and dietary supplements. PMC. Available at: [Link]
-
Ignat, I., Volf, I., & Popa, V. I. (2013). Analytical Methods of Phenolic Compounds. Springer. Available at: [Link]
-
Lizewski, S. E., et al. (2011). Oxidation of 3,4-dihydroxyphenylacetaldehyde, a toxic dopaminergic metabolite, to a semiquinone radical and an ortho-quinone. PubMed. Available at: [Link]
-
MDPI. (2013). Techniques for Analysis of Plant Phenolic Compounds. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of β-(3,4-dihydroxyphenyl)-α-hydroxy propionic acid esters. Available at: [Link]
-
Organic Syntheses. (n.d.). Catechol. Available at: [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]
-
IJNRD. (2024). Impurity Profiling in different analytical techniques. Available at: [Link]
-
Sciencemadness Discussion Board. (2018). Catechol preparation. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
ResearchGate. (n.d.). Protection and deprotection of catechol. Available at: [Link]
-
Barabanov, M. A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. chem.folium.ru. Available at: [Link]
Sources
- 1. Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents for Its Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of 3,4-dihydroxyphenylacetaldehyde, a toxic dopaminergic metabolite, to a semiquinone radical and an ortho-quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid - Barabanov - Russian Journal of Organic Chemistry [modernonco.orscience.ru]
- 4. Profiling methods for the determination of phenolic compounds in foods and dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotech-spain.com [biotech-spain.com]
Stability issues of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid in analytical solvents
Technical Support Center: 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid (DHMPA)
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound (DHMPA). This resource is designed to provide in-depth, practical solutions to the stability challenges frequently encountered when working with this compound in analytical settings. As a Senior Application Scientist, my goal is to explain the root causes of these issues and provide you with robust, validated protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs): Understanding the Core Issue
Q1: Why is my DHMPA standard or sample solution unstable?
The instability of this compound stems from its core chemical structure: the catechol moiety (a 1,2-dihydroxybenzene ring).[1][2][3] This functional group is highly susceptible to oxidation. In the presence of oxygen, light, elevated pH, or trace metal ions, the catechol ring can be oxidized to a highly reactive o-quinone.[4][5] This initial oxidation triggers a cascade of secondary reactions, including polymerization and reactions with other nucleophiles, leading to the degradation of your analyte and the appearance of extraneous peaks in your chromatogram. Aqueous solutions are particularly prone to this degradation, often turning brown upon oxidation.[6]
Q2: What are the primary factors that accelerate DHMPA degradation in solution?
Several environmental and chemical factors can significantly accelerate the degradation of DHMPA. Understanding these is the first step toward mitigating stability issues.
-
pH: The pH of the solution is arguably the most critical factor. In neutral to alkaline conditions (pH > 7), the phenolic hydroxyl groups of the catechol moiety deprotonate, forming a phenolate ion. This dramatically increases the electron density of the ring, making it far more susceptible to oxidation. Acidic conditions (low pH) keep the hydroxyl groups protonated, significantly stabilizing the molecule.[5][7]
-
Dissolved Oxygen: Molecular oxygen is the primary oxidizing agent. Solvents that have not been de-gassed will contain dissolved oxygen, which readily participates in the oxidation of the catechol group.
-
Light Exposure: DHMPA, like many catechol-containing compounds, is light-sensitive.[6][8] Exposure to UV light, including ambient laboratory light over extended periods, can provide the energy needed to initiate and accelerate oxidative processes.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[9] Storing solutions at elevated temperatures (e.g., on a lab bench) will hasten degradation compared to refrigerated or frozen storage.
-
Metal Ions: Trace amounts of metal ions (e.g., Fe³⁺, Cu²⁺) in your solvents or from your glassware can act as catalysts, speeding up the rate of catechol oxidation.
Troubleshooting Guide: From Problem to Protocol
This section addresses specific experimental problems with causal explanations and actionable solutions.
Problem 1: Rapidly Decreasing Peak Area in HPLC/UPLC Analysis
Symptom: You inject a freshly prepared DHMPA standard and get a strong signal. However, in subsequent injections from the same vial, the peak area for DHMPA consistently decreases, even within a single analytical run.
Causality: This is a classic sign of in-run instability. The conditions within your autosampler vial and/or the mobile phase are promoting the rapid oxidation of DHMPA. The catechol group is oxidizing to its o-quinone form, which has different chromatographic and UV-absorptive properties, leading to a loss of the parent analyte signal.
Solutions:
-
Acidify the Diluent: The solvent used to dissolve your standards and samples must be acidified. A low pH is critical to keep the catechol hydroxyl groups protonated and stable.
-
Use Antioxidants: The addition of a small amount of an antioxidant to your sample diluent can competitively inhibit the oxidation of DHMPA.
-
Control Temperature: Utilize a cooled autosampler set to 4-10°C to slow down the degradation kinetics in the vial during the analytical sequence.
Protocol: Preparation of a Stabilized DHMPA Stock Solution
This protocol is designed to create a stable stock solution that can be stored and used to prepare fresh working standards as needed.
Materials:
-
This compound (DHMPA) solid
-
HPLC-grade Methanol or Acetonitrile
-
Formic Acid (≥98%) or L-Ascorbic acid
-
Volumetric flasks (Amber glass recommended)
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Solvent Preparation: Prepare the stock solvent by adding 100 µL of formic acid to 100 mL of methanol or acetonitrile (final concentration ~0.1% v/v). Alternatively, for a non-acidic antioxidant approach, dissolve L-Ascorbic acid to a final concentration of 0.1-1 mg/mL.
-
Weighing: Accurately weigh the required amount of solid DHMPA in an amber volumetric flask.
-
Dissolution: Add a small amount of the prepared solvent to the flask and gently swirl to dissolve the solid. Once dissolved, fill the flask to the mark with the prepared solvent.
-
Storage: Aliquot the stock solution into smaller amber vials, purge with nitrogen or argon gas if possible, and store at -20°C or, for long-term stability, at -80°C.[9] A vendor suggests storing the solid compound at 4°C under nitrogen.[10]
Problem 2: Appearance of New, Unidentified Peaks in the Chromatogram
Symptom: Your chromatogram shows the peak for DHMPA, but you also see one or more new peaks appearing and often growing over time, typically with different retention times.
Causality: These new peaks are the degradation products of DHMPA. The initial o-quinone product is highly electrophilic and can undergo several reactions:
-
Polymerization: It can react with other DHMPA molecules (oxidized or not) to form dimers and larger polymers. These are often broad, poorly resolved peaks.
-
Michael Addition: If primary or secondary amines are present in the sample matrix (e.g., biological samples), they can act as nucleophiles and attack the o-quinone ring.[5]
The exact nature of the degradation products will depend on the specific conditions (pH, solvent, matrix components).
Solutions:
-
Optimize Mobile Phase pH: Ensure your HPLC/UPLC mobile phase is acidic. A pH between 2.5 and 3.5 is ideal for maintaining the stability of catechols on-column.[7][11]
-
De-gas Mobile Phase: Thoroughly de-gas your mobile phases using sonication, vacuum filtration, or an in-line degasser to remove dissolved oxygen.
-
Immediate Analysis: Analyze samples as quickly as possible after preparation. If there is a delay, store them in a cooled autosampler.
Data Summary: Recommended Solvent and Storage Conditions
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | Methanol or Acetonitrile with 0.1% Formic Acid or 0.1% Ascorbic Acid | Acidification prevents deprotonation of the catechol group, significantly slowing oxidation.[7] Ascorbic acid acts as a sacrificial antioxidant.[7] |
| Mobile Phase (RP-HPLC) | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid or Phosphoric Acid to pH 2.5-3.5 | Maintains analyte stability during chromatographic separation.[11] |
| Short-Term Storage (Working Solutions, <24h) | 4°C in an autosampler, in amber vials | Slows the rate of oxidative degradation during an analytical run.[9] |
| Long-Term Storage (Stock Solutions, >24h) | -20°C to -80°C, in amber vials, purged with Nitrogen/Argon | Minimizes thermal and photo-oxidation for long-term preservation of the analyte.[9][12] |
Visual Guides: Degradation Pathway and Troubleshooting Workflow
DHMPA Oxidative Degradation Pathway
The following diagram illustrates the primary oxidation pathway of the catechol moiety in DHMPA, which is the root cause of its instability.
Caption: Oxidative degradation pathway of DHMPA.
Troubleshooting Workflow for DHMPA Instability
This workflow provides a logical sequence of steps to diagnose and resolve stability issues during analysis.
Caption: Step-by-step troubleshooting workflow for DHMPA analysis.
References
-
Catechol | C6H6O2 | CID 289 - PubChem. National Center for Biotechnology Information. [Link]
-
This compound | C10H12O4 | CID 21563790 - PubChem. National Center for Biotechnology Information. [Link]
-
Selected TAS at different Δt values of catechol in acetonitrile at... - ResearchGate. ResearchGate GmbH. [Link]
-
The Influence of Catechol on the Stability of o-Benzoquinone in Aqueous Solutions | Journal of the American Chemical Society. American Chemical Society. [Link]
-
Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857) - FooDB. Canadian Institutes of Health Research. [Link]
-
3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid | C9H10O5 | CID 439435 - PubChem. National Center for Biotechnology Information. [Link]
-
Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
-
Reaction Pathways in Catechol/Primary Amine Mixtures: A Window on Crosslinking Chemistry - Semantic Scholar. Allen Institute for AI. [Link]
-
Electrochemical Oxidation of Catechol in the Presence of some Azacrown Ethers and Transition Metal Ions in Acetonitrile - ResearchGate. ResearchGate GmbH. [Link]
-
(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;hydrazine - PubChem. National Center for Biotechnology Information. [Link]
-
(PDF) Antioxidant Properties of Dihydroxyfumaric Acid and Its Dimethyl Ether: a Comparative DFT Study of Their Reactions with the Stable Radical DPPH - ResearchGate.* ResearchGate GmbH. [Link]
-
Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications | Semantic Scholar. Allen Institute for AI. [Link]
-
Development of analytical method for catechol compounds in mouse urine using hydrophilic interaction liquid chromatography with fluorescence detection | Request PDF - ResearchGate. ResearchGate GmbH. [Link]
-
Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid - ResearchGate. ResearchGate GmbH. [Link]
-
Catechol-containing compounds are a broad class of protein aggregation inhibitors: Redox state is a key determinant of the inhibitory activities - PubMed Central. National Center for Biotechnology Information. [Link]
-
Systematic study of long-term stability of 3,4-dihydroxyphenylglycol in plasma for subsequent determination with liquid chromatography - PubMed. National Center for Biotechnology Information. [Link]
-
Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics - MDPI. MDPI. [Link]
-
Impact of Natural and Synthetic Antioxidants on the Stability of High-Density Polyethylene. MDPI. [Link]
-
Effect of Antioxidant on Thermal Oxidative Stability of PMMA and Its Kinetic Analysis. China National Knowledge Infrastructure. [Link]
-
Stability of Principal Hydrolysable Tannins from Trapa taiwanensis Hulls - PubMed. National Center for Biotechnology Information. [Link]
-
Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium - ResearchGate. ResearchGate GmbH. [Link]
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- 2. Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857) - FooDB [foodb.ca]
- 3. 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid | C9H10O5 | CID 439435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Catechol | C6H6O2 | CID 289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Stability of Principal Hydrolysable Tannins from Trapa taiwanensis Hulls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catechol CAS#: 120-80-9 [m.chemicalbook.com]
- 9. Systematic study of long-term stability of 3,4-dihydroxyphenylglycol in plasma for subsequent determination with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid HPLC Analysis
A Senior Application Scientist's Guide to Troubleshooting Peak Tailing
Welcome to the technical support center for the HPLC analysis of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter chromatographic challenges with this and structurally similar compounds. As Senior Application Scientists, we understand that robust and reproducible analytical methods are critical. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve peak tailing, ensuring the integrity of your results.
First Principles: Why Does this compound Exhibit Peak Tailing?
Before diving into troubleshooting, it's crucial to understand the chemistry of the analyte. This compound has two key structural features that make it prone to peak tailing in reversed-phase HPLC:
-
An Ionizable Carboxylic Acid Group: This acidic functional group can engage in undesirable ionic interactions with the stationary phase.[1]
-
A Catechol Moiety (3,4-Dihydroxyphenyl): The two adjacent hydroxyl groups on the benzene ring are polar and can form hydrogen bonds.[2][3] More importantly, this group is a known metal chelator, meaning it can bind to trace metal ions present in the HPLC system or column packing material.[1][4]
Peak tailing primarily occurs due to secondary retention mechanisms, where a single analyte interacts with the column in more than one way.[2][5] For our analyte, the intended primary mechanism is hydrophobic interaction. However, strong, secondary polar interactions with the silica stationary phase or chelation with metal ions can delay a portion of the analyte molecules, causing them to elute more slowly and create an asymmetrical, tailing peak.[2][4][5]
Tier 1 Troubleshooting: The Most Common Culprits & Quickest Fixes
This section addresses the most frequent causes of peak tailing for acidic, polar compounds like this compound. Always start here.
Question: My peak for this compound is tailing. What is the very first thing I should check?
Answer: The first and most critical parameter to verify is the pH of your mobile phase .
-
The "Why": Your analyte is a carboxylic acid. For a similar compound, 3-(3,4-dihydroxyphenyl)propanoic acid, the predicted pKa of the carboxylic acid is approximately 3.84. The pKa of your analyte will be in a similar range, likely between 4 and 5. If the mobile phase pH is close to or above this pKa, a significant portion of your analyte will exist in its deprotonated (anionic) form. This negatively charged anion can then strongly interact with residual, positively charged silanol groups on the silica surface of the column, creating a secondary retention mechanism that leads to severe peak tailing.[3][6][7]
-
The Solution: Adjust your mobile phase to a pH of 2.5 - 3.0 . At this low pH, the carboxylic acid group will be fully protonated (neutral), minimizing ionic interactions.[3][5][7] Furthermore, a low pH suppresses the ionization of acidic silanol groups on the stationary phase surface, further reducing the potential for secondary interactions.[3][7][8] Use a buffer or an additive like formic acid or trifluoroacetic acid (TFA) to control and maintain this pH.
| Mobile Phase pH | Analyte State (Carboxylic Acid) | Silanol Group State | Expected Peak Shape |
| pH < 3.0 | Fully Protonated (Neutral) | Largely Protonated (Neutral) | Symmetrical |
| pH ≈ 4-5 (near pKa) | Mixed Protonated/Deprotonated | Partially Deprotonated (Negative) | Broad/Tailing |
| pH > 6.0 | Fully Deprotonated (Anionic) | Fully Deprotonated (Negative) | Severe Tailing |
Question: I've lowered the pH, but the peak tailing has only slightly improved. What's my next step?
Answer: Investigate potential metal contamination within your HPLC system or column.
-
The "Why": The catechol group of your analyte is an excellent chelating agent for metal ions.[1][4] Trace metals, such as iron or nickel, can leach from stainless steel components (like frits, tubing, or even the column body itself) or can be present as impurities in the silica packing material.[4][5] When the analyte chelates with these metal ions, it forms a complex that can exhibit different chromatographic behavior, leading to peak distortion.[4]
-
The Solution: Add a small amount of a competing chelating agent, like EDTA (Ethylenediaminetetraacetic acid) , to your mobile phase. A concentration of 0.1-0.5 mM is often sufficient. EDTA will bind to the free metal ions, preventing them from interacting with your analyte. If the addition of EDTA significantly improves peak shape, metal contamination is a likely cause. For a more permanent solution, system passivation may be required (see Tier 3).
Tier 2 Troubleshooting: Column and Method Optimization
If the initial checks do not resolve the issue, the problem may lie with the column itself or other method parameters.
Question: EDTA helped, but the peak is still not perfectly symmetrical. Could my column be the problem?
Answer: Yes, the choice and condition of your HPLC column are critical.
-
The "Why": Not all C18 columns are created equal. Older, "Type A" silica columns have a higher concentration of acidic, non-endcapped silanol groups and more trace metal impurities, making them more prone to causing peak tailing with polar and basic compounds.[5] Modern, high-purity, "Type B" silica columns are specifically designed with lower silanol activity and are often end-capped to block these problematic sites.[5][7]
-
The Solutions:
-
Use a High-Purity, End-Capped Column: Ensure you are using a modern, base-deactivated or end-capped column. These are designed to minimize silanol interactions.[2][7][8]
-
Consider a Different Stationary Phase: If tailing persists, a column with a polar-embedded or polar-endcapped phase can provide alternative selectivity and shield the analyte from residual silanols.
-
Check for Column Contamination/Degradation: Your column may be contaminated with strongly retained matrix components from previous injections or the packed bed could have a void at the inlet.[1][7] Try flushing the column with a strong solvent (e.g., isopropanol) or, if the manufacturer allows, backflushing it to waste.[7] If a void is suspected, replacing the column is the best solution.[7]
-
Question: Could my sample injection be causing the tailing?
Answer: Absolutely. Both mass and volume overload can lead to peak distortion.
-
The "Why": Injecting too much analyte (mass overload) or too large a volume of a strong sample solvent (volume overload) can saturate the stationary phase at the column inlet.[4][8] This leads to a non-ideal distribution of the analyte as it enters the column, often resulting in peak fronting, but can also contribute to tailing.[5] A mismatch between the sample solvent and the mobile phase is also a common cause.[1]
-
The Solutions:
-
Dilute Your Sample: Perform a serial dilution of your sample (e.g., 1:2, 1:5, 1:10) and inject again. If the peak shape improves, you were likely experiencing mass overload.[8]
-
Reduce Injection Volume: Try injecting a smaller volume of the same concentration.[8]
-
Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. Dissolving the sample directly in the mobile phase is ideal.
-
Tier 3 Troubleshooting: Advanced System-Level Solutions
If the problem persists after addressing the common causes, a more systematic issue may be at play.
Question: I've tried everything above, and I still see some tailing. What are the more advanced solutions?
Answer: At this stage, you should consider system passivation and check for extra-column effects .
-
The "Why" of Passivation: Over time, the stainless steel surfaces of your HPLC system can become active sites for metal ion leaching. Passivation is a chemical treatment process that removes these reactive sites and forms a protective, inert layer on the metal surfaces. This is a highly effective way to address persistent issues caused by metal chelation.
-
The "Why" of Extra-Column Effects: Peak broadening and tailing can occur outside of the column in the system's tubing and connections.[6][7] This "extra-column volume" or "dead volume" is any space where the analyte band can spread out, such as in overly long or wide tubing, or poorly made connections.[7]
-
The Solutions:
-
System Passivation Protocol: A common method involves flushing the system with a strong acid, like nitric acid, to remove metallic impurities and create a passive oxide layer.
-
Minimize Extra-Column Volume: Use tubing with the narrowest possible internal diameter (e.g., 0.005") and ensure all fittings are properly seated to eliminate gaps.[6] Keep the tubing length between the injector, column, and detector as short as possible.
-
Experimental Protocol: HPLC System Passivation
Caution: Always consult your HPLC system's manual before performing this procedure. Handle strong acids with appropriate personal protective equipment (PPE).
-
Preparation: Remove the HPLC column and any guard column. Replace them with a union.
-
Water Flush: Flush the entire system with high-purity (HPLC-grade) water for 15 minutes at 1-2 mL/min.
-
Acid Flush: Flush the system with a 30-35% nitric acid solution (6N HNO₃) for 30-60 minutes at 1 mL/min.
-
Water Rinse: Flush thoroughly with HPLC-grade water until the eluent is neutral (check with pH paper). This may take 30-60 minutes.
-
Solvent Flush: Flush the system with isopropanol or methanol to remove all the water.
-
Re-equilibration: Re-install the column and equilibrate with your mobile phase until a stable baseline is achieved.
Troubleshooting Logic Diagram
The following diagram outlines the logical workflow for diagnosing and solving peak tailing for this compound.
Sources
- 1. Exposome-Explorer - 3-Phenylpropionic acid (Compound) [exposome-explorer.iarc.fr]
- 2. Frontiers | An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes [frontiersin.org]
- 3. Catechol | C6H6O2 | CID 289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C10H12O4 | CID 21563790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Resolution of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid Enantiomers
Welcome to the technical support center for the chiral resolution of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the separation of this compound's enantiomers. As a chiral carboxylic acid, its resolution is a critical step in pharmaceutical development, where enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1][2][3] This document provides in-depth, experience-driven answers to common problems, moving from fundamental questions to detailed troubleshooting for specific resolution techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving a chiral carboxylic acid like this compound?
The three most common and effective strategies for resolving chiral carboxylic acids are:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic acid with an enantiomerically pure chiral base to form two diastereomeric salts.[4][5] Because diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in solubility.[6][7] This is a widely used technique for large-scale production.[8]
-
Chiral Chromatography (HPLC/SFC): This is the most versatile technique for both analytical and preparative-scale separations. The racemic mixture is passed through a column containing a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times and thus, separation.[9]
-
Enzymatic Resolution: This method uses the high stereoselectivity of enzymes, typically lipases, to selectively react with one enantiomer of a racemic mixture.[8][10] For a carboxylic acid, this usually involves the enzymatic hydrolysis of a racemic ester derivative, where one ester enantiomer is converted to the acid while the other remains unreacted.[11]
Q2: I'm just starting. Which resolution method is best for my needs?
The optimal method depends on your experimental scale and objectives.
-
For Analytical Quantification (determining enantiomeric excess): Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard due to its high accuracy, reproducibility, and the small amount of sample required.
-
For Small-Scale Preparative Separation (milligrams to grams): Preparative Chiral HPLC is often the fastest and most direct approach, especially when a variety of chiral compounds are being handled.
-
For Large-Scale Production (kilograms and beyond): Diastereomeric salt crystallization is frequently the most cost-effective and scalable method, provided a suitable resolving agent and crystallization conditions can be identified.[6]
Q3: What is this compound?
It is a monocarboxylic acid and a member of the benzene family of compounds.[12] Its structure contains a chiral center at the second carbon of the propanoic acid chain, meaning it exists as a pair of non-superimposable mirror images (enantiomers).
-
Molecular Formula: C₁₀H₁₂O₄[13]
-
Molecular Weight: 196.20 g/mol [13]
-
Synonym: 3,4-Dihydroxy-alpha-methylbenzenepropanoic Acid[13]
Troubleshooting Guide 1: Diastereomeric Salt Crystallization
This technique leverages the different solubilities of diastereomeric salts. Success hinges on finding a chiral resolving agent that forms a crystalline salt with one enantiomer of your acid while the other salt remains in solution.[4]
Q4: I've mixed my racemic acid and a chiral base, but nothing is crystallizing. What should I do?
Causality: Crystallization requires the formation of a supersaturated solution followed by nucleation and crystal growth. A failure to crystallize indicates that either the diastereomeric salts are too soluble in the chosen solvent or the energy barrier for nucleation has not been overcome.
Troubleshooting Steps:
-
Systematic Solvent Screening: The choice of solvent is paramount. The ideal solvent will dissolve the racemic acid and resolving agent but will have poor solubility for one of the resulting diastereomeric salts.
-
Action: Screen a range of solvents with varying polarities. Start with common solvents like ethanol, methanol, isopropanol, acetone, ethyl acetate, and toluene. Sometimes, a solvent/anti-solvent system or a solvent mixture is required.
-
-
Increase Concentration: Gently heat the solution to dissolve all components, then slowly cool it to room temperature or below. If no crystals form, try reducing the solvent volume by evaporation to create a supersaturated solution.
-
Induce Nucleation:
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, add a single seed crystal to the supersaturated solution.[14]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This can create microscopic imperfections that serve as nucleation sites.
-
-
Change the Resolving Agent: If crystallization fails across multiple solvents, the diastereomeric salts formed may simply be too soluble. You must screen a different chiral resolving agent.
Q5: My crystallization worked, but the enantiomeric excess (ee) of the recovered acid is low. How can I improve it?
Causality: Low enantiomeric excess after a single crystallization is common and typically results from the co-precipitation of the more soluble diastereomer.[15] The purity of the less-soluble salt is a function of the solubility difference between the two diastereomers.
Troubleshooting Steps:
-
Perform Recrystallization: The most straightforward way to enhance optical purity is to perform one or more subsequent recrystallizations.[4][15] Dissolve the filtered crystals in a minimum amount of hot solvent and allow them to cool slowly. Each step should enrich the less-soluble diastereomer, thereby increasing the ee.
-
Optimize the Stoichiometry: The ratio of the resolving agent to the racemic acid can significantly impact the outcome.
-
Action: While a 1:1 ratio is common, try using 0.5 equivalents of the resolving agent. This strategy aims to selectively crystallize the salt of only one enantiomer, potentially leaving the other enantiomer and excess acid in the mother liquor.[16]
-
-
Re-evaluate the Resolving Agent: An alternative chiral base may form diastereomeric salts with a much larger difference in solubility, leading to a more efficient separation.
Table 1: Common Chiral Resolving Agents for Carboxylic Acids
| Chiral Resolving Agent | Type | Typical Applications |
| (R)-(+)-1-Phenylethylamine | Synthetic Amine | Widely used, commercially available in both enantiomeric forms. |
| (S)-(-)-1-Phenylethylamine | Synthetic Amine | Complement to the (R)-enantiomer. |
| Quinine | Natural Alkaloid | Effective for a broad range of acidic compounds.[4] |
| Brucine | Natural Alkaloid | Historically used, effective but toxic. Handle with care.[4][8] |
| Cinchonidine | Natural Alkaloid | Often provides different selectivity compared to quinine.[15] |
| N-methyl-D-glucamine | Amino Sugar | Can be effective for specific systems.[14] |
Experimental Protocol: Screening Chiral Resolving Agents
-
Preparation: In separate small vials, dissolve 100 mg (0.51 mmol) of racemic this compound in 1-2 mL of a test solvent (e.g., ethanol).
-
Addition of Base: To each vial, add 0.5 equivalents (approx. 0.255 mmol) of a different chiral resolving agent (e.g., (R)-1-Phenylethylamine in vial 1, Quinine in vial 2, etc.).
-
Dissolution & Cooling: Gently warm and stir the vials until all solids dissolve. Allow the solutions to cool slowly to room temperature, then place them in a 4°C refrigerator overnight.
-
Observation: Check for the formation of crystalline precipitate. Note the solvent and resolving agent combination that yields the most significant amount of solid material.
-
Analysis: Isolate the crystals by filtration. Liberate the acid by treating the salt with a dilute strong acid (e.g., 1M HCl) and extracting with an organic solvent (e.g., ethyl acetate).[5] Analyze the enantiomeric excess of the recovered acid using chiral HPLC.
Sources
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- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. pharmtech.com [pharmtech.com]
- 7. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 8. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 9. Enantiomers and Their Resolution [mdpi.com]
- 10. esports.bluefield.edu - Chiral Carboxylic Acids Synthesis [esports.bluefield.edu]
- 11. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C10H12O4 | CID 21563790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemscene.com [chemscene.com]
- 14. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 15. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mobile Phase Optimization for 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid
An in-depth guide to optimizing the mobile phase for the separation of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid, a key metabolite and chiral molecule. This technical support center provides detailed FAQs and troubleshooting guides designed for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, this guide is structured to provide not just protocols, but a foundational understanding of the chromatographic principles at play. This compound presents unique challenges due to its catecholic and carboxylic acid moieties, as well as a chiral center. Mastering its separation requires a nuanced approach to mobile phase selection and optimization.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions to build a robust starting method for your analysis.
Q1: What are the key structural features of this compound that influence its HPLC separation?
A1: The molecule has three critical functional groups that dictate its behavior in reversed-phase HPLC:
-
Carboxylic Acid (-COOH): This is an acidic group that can be protonated (neutral) or deprotonated (anionic), depending on the mobile phase pH. Its ionization state is a primary driver of retention.[1]
-
Catechol Group (two adjacent -OH groups on a benzene ring): These phenolic hydroxyls are weakly acidic and can also ionize at higher pH. The catechol structure makes the molecule susceptible to oxidation.
-
Chiral Center: The methyl group at the alpha-position to the carboxyl creates a stereocenter, meaning the molecule exists as two non-superimposable mirror images (enantiomers). Separating these enantiomers requires a chiral environment, either a chiral stationary phase (CSP) or a chiral derivatizing agent.[2][3]
Q2: What is a good starting mobile phase for a standard (achiral) reversed-phase separation?
A2: For a standard C18 column, a gradient elution is recommended to ensure the compound elutes with a good peak shape in a reasonable time. A typical starting point would be:
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% Formic Acid or Phosphoric Acid to pH 2.5).
-
Mobile Phase B: Acetonitrile or Methanol.
The acidic modifier is crucial. By setting the mobile phase pH well below the pKa of the carboxylic acid group (typically ~4-5), you ensure the molecule is in its neutral, more hydrophobic form, which increases its retention on a C18 column and significantly improves peak shape.[4][5][6]
Table 1: Example Starting Gradient for a 150 x 4.6 mm, 5 µm C18 Column
| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 22.0 | 5 | 95 |
| 22.1 | 95 | 5 |
| 30.0 | 95 | 5 |
This is a generic "scouting" gradient and should be optimized based on initial results.[7]
Q3: Why is controlling the mobile phase pH so critical for this compound?
A3: The pH of the mobile phase directly controls the ionization state of the carboxylic acid group.[8][9]
-
At Low pH (e.g., pH < 3): The carboxylic acid is fully protonated (-COOH). The molecule is neutral and more hydrophobic, leading to stronger retention on a reversed-phase column. This is generally the ideal condition for good peak shape.[6]
-
At Mid pH (e.g., pH ≈ pKa, ~4-5): The molecule exists as a mixture of ionized and non-ionized forms. This can lead to severe peak broadening or splitting, as the two forms may have different retention times.[4] It is critical to avoid buffering in this range.
-
At High pH (e.g., pH > 6): The carboxylic acid is fully deprotonated (-COO⁻). The molecule is now anionic and much more polar, resulting in significantly less retention. While separation is possible, secondary interactions with the stationary phase can still be an issue.
The diagram below illustrates this relationship.
Caption: Impact of pH on the analyte's ionization and resulting retention.
Q4: How do I choose between Acetonitrile and Methanol as the organic modifier?
A4: Both are common in reversed-phase HPLC, but they have different properties that can affect selectivity.[7]
-
Acetonitrile: Generally has a lower viscosity (leading to lower backpressure) and is a weaker solvent than methanol. It is an aprotic solvent with dipole characteristics. Often, it provides sharper peaks and better efficiency.
-
Methanol: Is a protic solvent and can engage in hydrogen bonding interactions.[7] This can sometimes offer unique selectivity for phenolic compounds compared to acetonitrile.
Recommendation: Start with acetonitrile due to its favorable physical properties. If you face co-elution problems with impurities, developing the method with methanol is a powerful way to change selectivity and potentially achieve separation.[5]
Q5: Do I need to use a buffer?
A5: Using a simple acid modifier like 0.1% formic acid is often sufficient to force the pH to a stable, low value. However, if your method requires a pH that is not at an extreme, using a buffer is essential for robust and reproducible results.[10][11] A buffer resists small changes in pH, which is critical for consistent retention times.[10] A change of just 0.1 pH units can shift retention times by up to 10% for ionizable compounds.[10]
Table 2: Common Buffers for Reversed-Phase HPLC
| Buffer System | Useful pH Range | Volatility (LC-MS Compatibility) | Notes |
| Formic Acid / Formate | 2.8 - 4.8 | High | Excellent for LC-MS. |
| Acetic Acid / Acetate | 3.8 - 5.8 | High | Good for LC-MS. |
| Phosphoric Acid / Phosphate | 2.1 - 3.1, 6.2 - 8.2 | Low | Not suitable for LC-MS. Excellent buffering capacity. |
Always choose a buffer whose pKa is within +/- 1 unit of your target mobile phase pH for effective buffering.[12]
Troubleshooting Guide
This section provides solutions to common problems encountered during method development.
Q: My peak for this compound is tailing severely. What are the causes and how can I fix it?
A: Peak tailing is the most common issue for acidic and basic compounds in RP-HPLC.[13] It occurs when a portion of the analyte is more strongly retained than the rest, creating an asymmetrical peak.[14]
Caption: Troubleshooting workflow for peak tailing.
Detailed Breakdown of Causes and Solutions:
-
Cause: Secondary Silanol Interactions.
-
Explanation: Residual silanol groups (-Si-OH) on the silica surface of the stationary phase can become ionized (-Si-O⁻) at pH values above ~3.5.[7] These negatively charged sites can have a strong, unwanted ionic interaction with polar analytes, causing tailing.[13] Acidic compounds like yours can interact with these sites.[14]
-
Solution:
-
Lower Mobile Phase pH: Operate at a pH between 2 and 3. This keeps the silanol groups protonated and neutral, minimizing these secondary interactions.[6]
-
Use a Modern, High-Purity Column: Newer columns are made with higher purity silica and often have end-capping to shield residual silanols, drastically reducing this effect.[13][15]
-
-
-
Cause: Mobile Phase pH is too close to the analyte's pKa.
-
Explanation: As discussed in the FAQ, if the mobile phase pH is near the pKa of the carboxylic acid, the compound will be partially ionized, leading to poor peak shape.[4]
-
Solution: Ensure the mobile phase pH is at least 1.5-2 pH units away from the analyte's pKa. For this acidic compound, a pH of 2.5-3.0 is a safe and effective choice.[1][12]
-
-
Cause: Column Overload.
-
Explanation: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted, often tailing or fronting, peak shape.
-
Solution: Reduce the concentration of your sample or decrease the injection volume. Perform a dilution series (e.g., inject 10 µL, 5 µL, 2 µL, 1 µL) to see if the peak shape improves.
-
-
Cause: Extra-Column Volume or Poor Connections.
-
Explanation: Peak broadening and tailing can be caused by issues outside the column, such as excessive tubing length/diameter between the injector and column or column and detector, or poorly made fittings that create dead volume.[15]
-
Solution: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep lengths as short as possible. Ensure all fittings are properly seated. Also, dissolving your sample in a solvent stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the starting mobile phase.
-
Q: I am not getting enough resolution between my main peak and an impurity. How can I improve the separation?
A: Improving resolution (Rs) requires manipulating retention (k'), selectivity (α), or efficiency (N). The easiest parameters to adjust are related to the mobile phase.
Step-by-Step Protocol for Improving Resolution:
-
Optimize the Gradient Slope:
-
Action: If you are using a gradient, make it shallower (i.e., increase the gradient time). For example, if your initial gradient was 5-95% B in 15 minutes, try running it over 25 or 30 minutes.
-
Reasoning: A shallower gradient gives the analytes more time to interact with the stationary phase, allowing for better separation of closely eluting compounds.[7]
-
-
Change the Organic Modifier:
-
Action: If you are using acetonitrile, switch to methanol (or vice-versa). You may need to adjust the gradient profile, as methanol is a stronger solvent.
-
Reasoning: Acetonitrile and methanol interact differently with analytes and the stationary phase, which can significantly alter the selectivity (α) of the separation, sometimes even reversing the elution order of peaks.[5][7]
-
-
Adjust the Mobile Phase pH:
-
Action: Make a small, controlled change in the pH (e.g., from 2.5 to 3.0).
-
Reasoning: While you should stay well below the pKa, minor pH adjustments can subtly change the polarity of your analyte and impurities, potentially improving selectivity. This is a powerful tool for ionizable compounds.[10]
-
-
Consider Additives:
-
Action: For particularly challenging separations of acidic compounds, small amounts of additives like triethylamine (TEA) were historically used to block active silanol sites.[15] However, with modern columns, this is rarely necessary and can suppress MS signals. Instead, ensure your buffer concentration is adequate (e.g., 10-25 mM) if you are not using a simple acid modifier.[11][13]
-
Q: My analysis requires separating the R- and S-enantiomers. How does that change the mobile phase optimization?
A: Separating enantiomers requires a chiral environment. This is typically achieved using a Chiral Stationary Phase (CSP). The mobile phase plays a critical role in modulating the interactions between the enantiomers and the CSP.
-
Common CSPs: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly effective for a wide range of chiral compounds, including carboxylic acids.[2][16]
-
Mobile Phase Strategy:
-
Normal Phase: Often provides the best selectivity. Mobile phases are typically mixtures of an alkane (like n-hexane) and an alcohol (like isopropanol or ethanol), often with a small amount of an acidic additive (like trifluoroacetic acid - TFA) to improve the peak shape of acidic analytes.[16]
-
Reversed Phase: An aqueous mobile phase (e.g., water/acetonitrile) with a buffer or acid modifier can also be used. The interactions are different, and sometimes this mode provides a successful separation when normal phase does not.[16]
-
Experimental Approach:
-
Select a few recommended polysaccharide-based CSPs.
-
Screen them using a primary mobile phase system (e.g., n-Hexane/Ethanol/TFA).
-
Optimize the ratio of alcohol to alkane to adjust retention.
-
If separation is not achieved, switch to a different mobile phase system (e.g., reversed-phase or a different alcohol modifier). Chiral method development is often an empirical screening process.[2]
References
- Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds. (n.d.). BenchChem.
- Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. (2014). PMC - NIH.
- HPLC Troubleshooting Guide. (n.d.). ACE.
- Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
- HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
- HPLC Troubleshooting Guide. (n.d.). Chrom-Academy.
- HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). NIH.
- Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols. (n.d.). BenchChem.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
- Tsao, R., & Yang, R. (2003). Optimization of a new mobile phase to know the complex and real polyphenolic composition: Towards a total phenolic index using high-performance liquid chromatography. ResearchGate.
- Exploring the Role of pH in HPLC Separation. (n.d.). Moravek.
- Pandey, P. K. (2025). What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes. PharmaGuru.
- Shinde, V. (2025). Exploring the Role of pH in HPLC Separation. Veeprho.
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013). LCGC International.
- Control pH During Method Development for Better Chromatography. (n.d.). Agilent.
- Chen, K. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
- Shinde, V. (2025). Exploring the Different Mobile Phases in HPLC. Veeprho.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2020). NIH.
- HPLC Method Development. (2012). SlideShare.
- Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
- This compound. (n.d.). PubChem.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). PMC - NIH.
- validation of a chiral HPLC method for 3-Hydroxy-3-methylhexanoic acid enantiomers. (n.d.). BenchChem.
- THE HPLC CHIRAL SEPARATION OF NATURAL PRODUCTS. (n.d.). ResearchGate.
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- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. moravek.com [moravek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. veeprho.com [veeprho.com]
- 12. mastelf.com [mastelf.com]
- 13. hplc.eu [hplc.eu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic Acid
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid. As a key metabolite of Carbidopa, a drug used in the treatment of Parkinson's disease, achieving high purity of this compound is critical for accurate research and development.[1][2] The primary challenge in its purification stems from the inherent instability of its catechol moiety, which is highly susceptible to oxidation. This document offers a structured approach to troubleshooting common issues and provides robust protocols to ensure success.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound?
The main difficulties are twofold:
-
Oxidation: The 3,4-dihydroxy (catechol) functional group is extremely sensitive to oxidation, especially in the presence of oxygen, metal ions, or under neutral to basic pH conditions. This leads to the formation of highly colored o-quinone impurities, which can complicate purification and compromise the final product's integrity.
-
Co-eluting Impurities: Synthetic routes may produce structurally similar byproducts, such as isomers or precursors, that have polarities close to the target compound, making chromatographic separation challenging.
Q2: What are the ideal storage conditions for the purified compound?
To minimize degradation, the purified solid should be stored under an inert atmosphere (nitrogen or argon) at low temperatures, typically 4°C or below.[3][4] Storing it in an amber vial will protect it from light, which can also accelerate degradation.
Q3: How can I effectively monitor the progress of the purification?
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for rapid, real-time monitoring of column chromatography fractions. A typical mobile phase could be a mixture of ethyl acetate and hexane with 1% acetic acid. The acetic acid helps to suppress the deprotonation of the carboxylic acid, leading to more compact spots and less streaking on the silica plate.
-
High-Performance Liquid Chromatography (HPLC): For precise purity assessment, reverse-phase HPLC is the method of choice. The pH of the mobile phase is a critical parameter; maintaining an acidic pH (e.g., using 0.1% formic or trifluoroacetic acid in the water/acetonitrile mobile phase) ensures the carboxylic acid is protonated, leading to sharp, well-defined peaks.[5]
Q4: What specific safety precautions should be taken?
Beyond standard laboratory practices (gloves, safety glasses, lab coat), ensure adequate ventilation, especially when working with organic solvents. According to its safety data, the compound may cause irritation, so direct contact should be avoided.[6]
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses common problems encountered during purification, explaining the root causes and providing actionable solutions.
Problem 1: Low Overall Yield After Purification
| Probable Cause | Scientific Explanation | Recommended Solution |
| Oxidation of Catechol | The catechol ring is electron-rich and readily oxidized to an o-quinone, which can then polymerize. This process is often catalyzed by trace metals or air, especially in polar solvents used for chromatography or recrystallization. | 1. Degas Solvents: Sparge all solvents (both for chromatography and recrystallization) with nitrogen or argon for 15-20 minutes before use to remove dissolved oxygen. 2. Inert Atmosphere: Conduct all purification steps under a blanket of nitrogen or argon. 3. Add Antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid or sodium metabisulfite to your crude sample or mobile phase, if compatible with your downstream applications. |
| Incomplete Extraction | The compound's amphiphilic nature (polar catechol and carboxylic acid, nonpolar benzene ring) can make extraction from the initial reaction mixture tricky. The choice of solvent and pH are critical for recovery.[7][8] | 1. pH Adjustment: Before extraction with an organic solvent like ethyl acetate, acidify the aqueous layer to a pH of ~2-3. This protonates the carboxylic acid, making the molecule less polar and more soluble in the organic phase. 2. Solvent Optimization: Use a relatively polar organic solvent. Ethyl acetate is often a good first choice. Perform multiple extractions (e.g., 3x) to ensure complete recovery. |
| Product Loss During Recrystallization | Using too much hot solvent, cooling the solution too rapidly, or choosing a suboptimal solvent can lead to significant product loss in the mother liquor or through premature precipitation ("crashing out").[9][10] | 1. Minimal Hot Solvent: Add the hot recrystallization solvent portion-wise, ensuring the compound fully dissolves with the minimum volume necessary.[11] 2. Slow Cooling: Allow the solution to cool slowly to room temperature first, then transfer to an ice bath. Rapid cooling leads to the formation of small, impure crystals. 3. Solvent Screening: Perform small-scale solubility tests to find the ideal solvent—one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[12] |
Problem 2: Final Product is Impure (Confirmed by HPLC/NMR)
| Probable Cause | Scientific Explanation | Recommended Solution |
| Co-elution of Impurities | Structurally related impurities may have very similar retention factors (Rf) or retention times, making baseline separation difficult with standard chromatographic conditions. | 1. Optimize Mobile Phase: For silica gel chromatography, add a small percentage (0.5-1%) of acetic or formic acid to the mobile phase. This suppresses ionization of your acidic compound, reducing tailing and improving resolution. 2. Switch Stationary Phase: If normal-phase (silica) fails, reverse-phase (C18) chromatography is an excellent alternative for separating catechols.[5] The interaction mechanisms are different, often allowing for the separation of stubborn impurities. 3. Use Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This will help resolve compounds with close Rfs. |
| Formation of Oxidation Products | New, often colored, impurities can form during the purification process itself due to exposure to air and light on the high-surface-area stationary phase. | 1. Work Quickly: Do not let columns run overnight. Minimize the time the compound spends in solution and on the column. 2. Implement Preventative Measures: Use degassed solvents and an inert atmosphere as described for preventing yield loss. |
| Ineffective Recrystallization | If impurities have similar solubility profiles to the target compound, a simple recrystallization may not be sufficient to remove them. | 1. Two-Solvent Recrystallization: Find a solvent pair: one in which the compound is highly soluble ("soluble solvent") and one in which it is insoluble ("anti-solvent"). Dissolve the compound in a minimal amount of hot soluble solvent, then add the anti-solvent dropwise until the solution becomes faintly cloudy. Cool slowly.[13] 2. Activated Charcoal: If the impurities are colored (e.g., oxidation products), add a very small amount of activated charcoal to the hot solution, swirl for a few minutes, and perform a hot gravity filtration to remove the charcoal before cooling. Caution: Charcoal can adsorb your product, so use it sparingly.[13] |
Problem 3: "Oiling Out" During Recrystallization
| Probable Cause | Scientific Explanation | Recommended Solution |
| Supersaturation Point Exceeded at High Temperature | The compound is coming out of solution, but the temperature is above its melting point (or the melting point of the impure mixture), causing it to separate as a liquid (oil) rather than a solid (crystal). | 1. Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount (10-20% more) of the hot solvent. 2. Modify Solvent System: If the problem persists, the chosen solvent may be unsuitable. Consider a solvent with a lower boiling point or switch to a two-solvent system. |
Visualized Workflows and Protocols
Decision-Making Workflow for Purification Strategy
The following diagram outlines a logical approach to selecting the appropriate purification method based on the characteristics of your crude product.
Caption: Diagnostic flowchart for troubleshooting low product yield.
Detailed Experimental Protocols
Protocol 1: Purification by Silica Gel Flash Chromatography
This protocol is designed for purifying a crude sample of moderate purity (e.g., 50-90%).
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: n-Hexane, Ethyl Acetate (EtOAc), Acetic Acid (AcOH) - all HPLC grade and degassed
-
TLC plates (silica gel 60 F254)
-
Glass column, collection tubes, rotary evaporator
Procedure:
-
Mobile Phase Preparation: Prepare two solvent systems. Both should be thoroughly degassed with N₂ or Ar.
-
Solvent A: 90:10:1 (v/v/v) Hexane / EtOAc / AcOH
-
Solvent B: 50:50:1 (v/v/v) Hexane / EtOAc / AcOH
-
-
Column Packing:
-
Prepare a slurry of silica gel in Solvent A.
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. Equilibrate the column by running 2-3 column volumes of Solvent A through it.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of ethyl acetate or dichloromethane.
-
Add a small amount of silica gel to this solution and concentrate it to a dry powder using a rotary evaporator. This "dry loading" method generally provides better resolution.
-
Carefully add the dried sample-silica mixture to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with 100% Solvent A.
-
Gradually increase the polarity by slowly adding Solvent B. A typical gradient might be:
-
0-100% B over 10 column volumes.
-
-
Collect fractions of appropriate size (e.g., 20 mL for a medium-sized column).
-
-
Monitoring:
-
Analyze the collected fractions by TLC, using 50:50:1 Hexane/EtOAc/AcOH as the developing solvent.
-
Visualize spots under UV light (254 nm) and/or by staining with a potassium permanganate solution.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator. Be mindful that acetic acid may require co-evaporation with a solvent like toluene to be fully removed. The final product should be dried under high vacuum.
-
Protocol 2: Purification by Recrystallization
This protocol is suitable as a final polishing step after chromatography or for crude material that is already >90% pure.
Materials:
-
Impure this compound
-
Recrystallization solvent (e.g., water, or an ethanol/water mixture)
-
Erlenmeyer flask, condenser, hot plate, Büchner funnel, filter paper
Procedure:
-
Solvent Selection: Determine the best solvent via small-scale tests. Water is a good starting point due to the compound's polar functional groups. An ethanol/water mixture may also be effective.
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate.
-
Add more hot solvent in small portions until the solid has just dissolved completely. Avoid adding a large excess.
-
-
Decoloration (if necessary):
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal.
-
Bring the solution back to a boil for 2-3 minutes.
-
Perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
-
Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature. Do not disturb it. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Dry the crystals thoroughly under high vacuum. Confirm purity by HPLC and melting point analysis.
-
References
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Schleiffer, R., & Van-Lier, J. E. (1976). Reverse-phase chromatography of polar biological substances: separation of catechol compounds by high-performance liquid chromatography. Clinical chemistry, 22(9), 1497-502. [Link]
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Swisstir. (n.d.). Separation of Resorcinol Catechol. Swisstir. [Link]
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Tilgmann, C., & Ulmanen, I. (1996). Purification methods of mammalian catechol-O-methyltransferases. Journal of chromatography. B, Biomedical applications, 684(1-2), 147-61. [Link]
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Ghosh, D., et al. (2010). Purification and characterization of catechol 1, 2-dioxygenase from Rhodococcus sp. NCIM 2891. ResearchGate. [Link]
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University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry. [Link]
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Borchardt, R. T., & Thakker, D. R. (1976). Novel ligands for the purification of catechol-O-methyltransferase by affinity chromatography. Biochemical pharmacology, 25(18), 2033-8. [Link]
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Santos-Buelga, C., et al. (2012). Extraction and Isolation of Phenolic Compounds. Springer Protocols. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid. PubChem. [Link]
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ResearchGate. (n.d.). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. ResearchGate. [Link]
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Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. [Link]
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University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Chemistry Department. [Link]
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Barabanov, M. A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry, 60(5), 688-698. [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
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MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization. YouTube. [Link]
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Dai, J., & Mumper, R. J. (2010). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Molecules, 15(10), 7313-7352. [Link]
- Wang, X., et al. (2015). Purification method of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)methyl propionate.
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FooDB. (2010). Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857). FooDB. [Link]
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Stalikas, C. D. (2007). Methods for Extraction and Determination of Phenolic Acids in Medicinal Plants: A Review. Journal of Separation Science, 30(18), 3268-3295. [Link]
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Ignat, I., et al. (2011). Extraction techniques for the determination of phenolic compounds in food. SciSpace. [Link]
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Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. [Link]
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Wikipedia. (n.d.). Carbidopa. Wikipedia. [Link]
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Validation & Comparative
A Comparative Guide to the Antioxidant Activity of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid and Caffeic Acid
For researchers and professionals in drug development, the nuanced evaluation of antioxidant compounds is paramount. This guide provides an in-depth, objective comparison of the antioxidant capacities of two structurally related phenolic compounds: 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid and the well-characterized Caffeic Acid. Moving beyond simple equivalence, we delve into the structural subtleties that dictate their efficacy in both chemical and biological systems, supported by validated experimental protocols.
Introduction: Structure Dictates Function
Both this compound and Caffeic Acid are members of the phenolic acid family, compounds recognized for their potent antioxidant properties.[1] Their shared structural feature, the 3,4-dihydroxy-phenyl (catechol) group, is the cornerstone of their ability to neutralize harmful free radicals.[1] This moiety can readily donate hydrogen atoms or electrons to stabilize reactive oxygen species (ROS), thereby mitigating oxidative stress, a key pathological driver in numerous diseases.[2][3]
However, their structural divergence is significant:
-
Caffeic Acid possesses a propenoic acid side chain, featuring a conjugated double bond (-CH=CH-COOH).[4]
-
This compound has a saturated propanoic acid side chain with an additional methyl group at the alpha-carbon (-CH2-CH(CH3)-COOH).[5]
This guide will explore how these differences in side-chain saturation and substitution influence their antioxidant performance across a spectrum of validated assays.
Molecular Profiles and Physicochemical Properties
A direct comparison of the molecular structures highlights their core similarity and key differences.
Caption: Chemical structures of the two phenolic compounds.
The following table summarizes their key physicochemical properties for foundational comparison.
| Property | This compound | Caffeic Acid |
| Molecular Formula | C₁₀H₁₂O₄[6] | C₉H₈O₄[4] |
| Molecular Weight | 196.20 g/mol [6] | 180.16 g/mol [7] |
| Appearance | Beige to Pale Yellow Solid[8] | Yellow Crystalline Powder[4][9] |
| Solubility | Data not widely available | Slightly soluble in water; soluble in hot water, ethanol, ethyl acetate[4] |
| Synonyms | α-Methyl-3,4-dihydroxyphenylpropionic Acid[8] | 3,4-Dihydroxycinnamic acid[9] |
Experimental Design: A Multi-Faceted Approach to Antioxidant Assessment
No single assay can fully capture the antioxidant potential of a compound. Therefore, a robust comparative analysis necessitates a multi-assay strategy that interrogates different mechanisms of action.[10] We propose a two-tiered approach:
-
In Vitro Chemical Assays: To determine direct radical scavenging and reducing power in a controlled chemical environment.
-
Cell-Based Assays: To assess antioxidant efficacy in a biologically relevant context, which accounts for cell permeability, metabolism, and localization.[11][12]
This dual approach provides a comprehensive performance profile, guiding informed decisions for further research and development.
Tier 1: In Vitro Chemical Antioxidant Capacity
These assays provide a baseline measure of a compound's intrinsic ability to neutralize radicals and reduce oxidants.
-
Principle of Causality: This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[13] The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically, with a greater decrease in absorbance indicating higher scavenging activity.[14]
-
Experimental Protocol:
-
Prepare stock solutions of both test compounds and a positive control (e.g., Trolox) in methanol.
-
Create a series of dilutions for each compound to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add 20 µL of each sample dilution (or methanol for the control).[15]
-
Add 180-200 µL of the DPPH working solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.[15][16]
-
Measure the absorbance at 517 nm using a microplate reader.[14]
-
Calculate the percentage of inhibition and determine the IC50 value from the dose-response curve.
-
-
Principle of Causality: This assay evaluates the ability of an antioxidant to quench the pre-formed blue-green ABTS radical cation (ABTS•+). This method is advantageous as it is applicable to both hydrophilic and lipophilic compounds and is not significantly affected by pH.[17]
-
Experimental Protocol:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.[18] Allow the mixture to stand in the dark at room temperature for 12-16 hours.[17]
-
On the day of the assay, dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[17]
-
Prepare serial dilutions of the test compounds and a positive control.
-
In a 96-well plate, add 10 µL of each sample dilution.
-
Add 190 µL of the diluted ABTS•+ working solution to each well.
-
Incubate at room temperature for 6-7 minutes in the dark.[16]
-
Measure the absorbance at 734 nm.[16]
-
Calculate the percentage of inhibition and determine the IC50 value.
-
-
Principle of Causality: The FRAP assay directly measures the electron-donating capacity of an antioxidant. At low pH, antioxidants reduce a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to a vibrant blue ferrous (Fe²⁺) form, with the intensity of the color being proportional to the antioxidant's reducing power.[19]
-
Experimental Protocol:
-
Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.[20] Warm this reagent to 37°C before use.
-
Prepare a standard curve using a known concentration of FeSO₄·7H₂O.
-
Prepare solutions of the test compounds.
-
In a 96-well plate, add 10 µL of the sample or standard.
-
Add 220 µL of the pre-warmed FRAP working solution to each well.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).[20]
-
Measure the absorbance at 593 nm.[19]
-
Quantify the results by comparing the absorbance of the samples to the ferrous standard curve, expressing the data as µM Ferrous Equivalents.
-
Tier 2: Cell-Based Antioxidant Activity
To bridge the gap between chemical reactivity and biological efficacy, a cell-based assay is indispensable.
-
Principle of Causality: This assay provides a more biologically relevant measure by quantifying antioxidant activity within a cellular environment.[12] Human hepatocarcinoma (HepG2) cells are pre-loaded with the non-fluorescent probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).[11] Cellular esterases cleave the diacetate group, trapping the probe inside the cell as DCFH. Subsequently, a peroxyl radical generator, AAPH, is introduced, which induces oxidative stress. In the absence of an effective antioxidant, these radicals oxidize DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[11] The ability of the test compound to suppress or delay this fluorescence increase serves as a measure of its cellular antioxidant activity.[21]
Caption: Simplified workflow of the Cellular Antioxidant Activity (CAA) assay.
-
Experimental Protocol:
-
Cell Culture: Seed HepG2 cells in a 96-well, black, clear-bottom microplate at a density of 6 x 10⁴ cells/well and culture until confluent.[21][22]
-
Treatment: Remove the culture medium and wash the cells with PBS. Treat the cells with 100 µL of medium containing the test compound at various concentrations, along with 25 µM DCFH-DA, for 1 hour at 37°C.[21] Quercetin is often used as a positive control.
-
Induction of Oxidative Stress: After the incubation period, wash the cells once with 100 µL of PBS.[21] Add 100 µL of 600 µM AAPH (radical initiator) solution to all wells.[21]
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.[21]
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plot. The CAA value is calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) * 100, where ∫SA is the AUC for the sample and ∫CA is the AUC for the control. Results are often expressed as micromoles of quercetin equivalents (QE).
-
Anticipated Results and Interpretation
| Assay | Parameter | Expected Outcome for Caffeic Acid | Expected Outcome for this compound | Rationale |
| DPPH & ABTS | IC50 (µM) | Lower IC50 (Higher Activity) | Slightly Higher IC50 (Lower Activity) | The conjugated double bond in caffeic acid's side chain enhances radical stabilization through resonance, potentially leading to more efficient scavenging.[2][23] |
| FRAP | Ferrous Equivalents (µM) | High | High | Both compounds possess the catechol moiety, which is a potent reducing agent. The reducing power is expected to be comparable and primarily dictated by this functional group. |
| CAA | CAA Value (QE) | High | Potentially Comparable or Higher | While caffeic acid might excel in chemical assays, the saturated side chain and α-methyl group of its counterpart may alter its lipophilicity. This could enhance its ability to cross cell membranes and interact with intracellular radicals, potentially leading to higher or comparable activity in a cellular context.[24][25] |
Conclusion for the Field Professional
Both this compound and caffeic acid are potent antioxidants, a property conferred by their shared catechol structure.
-
Caffeic acid is anticipated to show slightly superior performance in direct radical scavenging assays (DPPH, ABTS) due to its conjugated system which aids in radical delocalization.[2]
-
This compound , while potentially a slightly weaker scavenger in purely chemical systems, may exhibit comparable or even superior efficacy in a cellular environment. Its modified side chain could optimize its interaction with biological membranes and intracellular targets.
The choice between these two molecules is not one of simple superiority but of application-specific optimization. For applications requiring direct, rapid radical scavenging in aqueous or simple solvent systems, caffeic acid remains a benchmark. However, for developing therapeutic agents where cellular uptake and intracellular activity are critical, this compound presents a compelling alternative that warrants thorough investigation. This guide provides the foundational protocols and scientific rationale to conduct such a critical comparison.
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Purushothaman, B., R, S., & K, S. (2022). Antioxidant activity of caffeic acid: thermodynamic and kinetic aspects on the oxidative degradation pathway. Free Radical Research, 56(9-10), 617-630. [Link]
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Pourmorad, F., Hosseinimehr, S. J., & Shahabimajd, N. (2006). Antioxidant activity, phenol and flavonoid contents of some selected Iranian medicinal plants. African Journal of Biotechnology, 5(11). [Link]
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Magnani, C., Isaac, V. L. B., Correa, M. A., & Salgado, H. R. N. (2014). Caffeic acid: a review of its potential use in medications and cosmetics. Analytical Methods, 6(10), 3203-3210. [Link]
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Rice-Evans, C., Miller, N., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine. [Link]
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Wikipedia. (n.d.). Caffeic acid. Wikipedia. [Link]
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Sroka, Z., & Cisowski, W. (2003). Hydrogen peroxide scavenging, antioxidant and anti-radical activity of some phenolic acids. Food and Chemical Toxicology, 41(6), 753-758. [Link]
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Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907. [Link]
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Chen, Y., Wang, M., & Wu, J. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. [Link]
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Molyneux, P. (2004). The use of the stable free radical diphenylpicrylhydrazyl (DPPH) for estimating antioxidant activity. Songklanakarin Journal of Science and Technology, 26(2), 211-219. [Link]
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Benkhaira, N., Koraichi, S. I., & Fikri-Benbrahim, K. (2021). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
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A Comparative Analysis of the Biological Effects of Dihydrocaffeic Acid and its Structural Analog, 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid
A Technical Guide for Researchers in Pharmacology and Drug Development
Introduction
Phenolic acids, ubiquitous in plant-based foods and key players in human metabolism, are a focal point of research for their potential therapeutic applications. Among these, dihydrocaffeic acid (DHCA), a metabolite of the widely consumed caffeic acid, has garnered significant attention for its diverse biological activities.[1][2] This guide provides a detailed comparative analysis of the biological effects of DHCA and its lesser-known structural analog, 3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid. While extensive research has illuminated the multifaceted roles of DHCA, data on its methylated counterpart remains limited. This guide will therefore present a comprehensive overview of DHCA's bioactivities, supported by experimental data, and offer a perspective on the potential effects of this compound based on its structural similarity and origin as a metabolite of the drug Carbidopa.[3]
Chemical Structures and Bioavailability
Dihydrocaffeic acid, also known as 3-(3,4-dihydroxyphenyl)propanoic acid, is a metabolite of caffeic acid and other polyphenols.[1] It is naturally present in various dietary sources and is also formed through the metabolism of caffeic acid by the gut microbiota.[2]
This compound is structurally similar to DHCA, with the key difference being a methyl group at the alpha-carbon of the propanoic acid side chain. This compound is known to be a metabolite of Carbidopa, a medication used in the management of Parkinson's disease.[3] The presence of the methyl group can influence the molecule's lipophilicity and interaction with biological targets, potentially altering its absorption, distribution, metabolism, and excretion (ADME) profile compared to DHCA.
Comparative Biological Effects
This section will delve into the known biological effects of both compounds, with a primary focus on dihydrocaffeic acid due to the wealth of available data.
Antioxidant Activity
The antioxidant properties of phenolic compounds are crucial to their protective effects against oxidative stress-related diseases.
Dihydrocaffeic Acid (DHCA):
DHCA is a potent antioxidant, a property attributed to its catechol (3,4-dihydroxy) structure which enables it to effectively scavenge free radicals.[4] Theoretical studies suggest that while the catechol group is the primary contributor to its radical-scavenging activity, the propanoic acid side chain also plays a role.[5] Some studies indicate that in non-polar environments, DHCA may exhibit even greater reactivity than its unsaturated counterpart, caffeic acid.[6]
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compound (DHCA) and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.[7]
-
Assay Procedure: In a 96-well plate, add a specific volume of the test compound or standard to the DPPH solution. A control well should contain only the solvent and DPPH solution.[7]
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
This compound:
Direct experimental data on the antioxidant activity of this compound is scarce. However, based on its structure, it is reasonable to hypothesize that it retains antioxidant potential due to the presence of the catechol group, which is the primary moiety responsible for radical scavenging in DHCA. The methyl group at the alpha-position might slightly modulate this activity by influencing the steric hindrance and electronic properties of the molecule. Further experimental validation is necessary to confirm and quantify its antioxidant capacity.
Anti-inflammatory Effects
Chronic inflammation is a key contributor to numerous diseases. Both DHCA and the parent compound of its analog have demonstrated anti-inflammatory properties.
Dihydrocaffeic Acid (DHCA):
DHCA has been shown to exert significant anti-inflammatory effects by modulating key signaling pathways. It can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8] These effects are mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[9]
Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in immune cells.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Seed the cells in a 96-well plate at an appropriate density.[10]
-
Treatment: Pre-treat the cells with various concentrations of the test compound (DHCA) for a specific duration (e.g., 1 hour).
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture medium (e.g., 1 µg/mL) and incubate for a further 24 hours.[11]
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[10]
-
Absorbance Reading: Measure the absorbance of the resulting colored product at approximately 540 nm. The concentration of nitrite, a stable metabolite of NO, is determined by comparison with a sodium nitrite standard curve.
This compound:
While direct evidence of the anti-inflammatory activity of this specific metabolite is lacking, its parent compound, Carbidopa, has been shown to inhibit T cell activation and autoimmunity.[1][12][13] This suggests that Carbidopa and its metabolites may possess immunomodulatory properties. The structural similarity to DHCA, a known anti-inflammatory agent, further supports the hypothesis that this compound could exhibit anti-inflammatory effects. Investigating its impact on pro-inflammatory cytokine production and signaling pathways would be a critical step in validating this potential.
Neuroprotective Effects
Neurodegenerative diseases are often associated with oxidative stress and inflammation. The neuroprotective potential of DHCA has been an area of active investigation.
Dihydrocaffeic Acid (DHCA):
DHCA has demonstrated neuroprotective effects in various in vitro models. For instance, it has been shown to protect neuronal cells against β-amyloid-induced toxicity, a hallmark of Alzheimer's disease.[14] The proposed mechanisms for its neuroprotective actions include its antioxidant and anti-inflammatory properties, as well as its ability to modulate signaling pathways involved in cell survival and apoptosis.
Experimental Protocol: Assessment of Neuroprotection against β-Amyloid Toxicity in SH-SY5Y Cells
This assay evaluates the ability of a compound to protect neuronal cells from the toxic effects of β-amyloid peptides.
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in an appropriate medium. Seed the cells in a 96-well plate.[15]
-
Preparation of β-Amyloid: Prepare aggregated β-amyloid (1-42) peptide, which is known to be neurotoxic.
-
Treatment: Treat the cells with the test compound (DHCA) for a specified period before or concurrently with the addition of the aggregated β-amyloid peptide.[15]
-
Cell Viability Assay (MTT Assay): After the treatment period (e.g., 24-48 hours), assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of viable cells.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to control cells (untreated with β-amyloid). An increase in cell viability in the presence of the test compound indicates a neuroprotective effect.
This compound:
There is currently no direct experimental evidence for the neuroprotective effects of this compound. However, given that its parent compound, Carbidopa, is used in the treatment of Parkinson's disease, a neurodegenerative disorder, it is plausible that its metabolites could contribute to the overall therapeutic effect or possess neuroprotective properties of their own.[16] The structural resemblance to DHCA, which has demonstrated neuroprotective potential, provides a rationale for investigating the effects of this compound in models of neurodegeneration.
Signaling Pathway Modulation
The biological effects of both compounds are ultimately mediated by their interaction with cellular signaling pathways.
Dihydrocaffeic Acid (DHCA):
DHCA has been shown to modulate several key signaling pathways:
-
NF-κB Pathway: DHCA can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[9]
-
MAPK Pathway: DHCA can modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cellular responses to stress and inflammation.[9]
-
Nrf2 Pathway: There is evidence to suggest that phenolic acids like DHCA can activate the Nrf2-antioxidant response element (ARE) pathway, leading to the upregulation of antioxidant enzymes.
This compound:
The specific signaling pathways modulated by this compound have not been elucidated. Given its structural similarity to DHCA, it is plausible that it could interact with similar pathways, such as NF-κB and MAPK. Furthermore, as a metabolite of Carbidopa, its effects might be linked to the pathways influenced by its parent drug, which primarily involves the inhibition of DOPA decarboxylase.[16]
Summary and Future Directions
This guide provides a comparative overview of the biological effects of dihydrocaffeic acid and its structural analog, this compound.
Table 1: Summary of Biological Effects
| Biological Effect | Dihydrocaffeic Acid (DHCA) | This compound |
| Antioxidant Activity | Potent free radical scavenger.[4] | Hypothesized to have activity due to catechol structure, but requires experimental validation. |
| Anti-inflammatory Activity | Inhibits pro-inflammatory mediators (NO, PGE2, TNF-α, IL-6) via NF-κB and MAPK pathways.[8][9] | Potential activity suggested by the effects of its parent compound, Carbidopa, and structural similarity to DHCA.[1][12][13] |
| Neuroprotective Activity | Protects against β-amyloid toxicity in vitro.[14] | Potential activity suggested by its origin as a metabolite of a Parkinson's disease medication and structural similarity to DHCA.[16] |
Recommendations for Future Research:
-
In vitro screening: Conduct comprehensive in vitro assays to determine the antioxidant, anti-inflammatory, and neuroprotective activities of this compound.
-
Mechanism of action studies: Investigate the effects of this compound on key signaling pathways, such as NF-κB, MAPK, and Nrf2.
-
Structure-activity relationship studies: Synthesize and test a series of DHCA analogs with modifications on the propanoic acid side chain to better understand the role of the methyl group and other structural features on biological activity.
-
In vivo studies: If promising in vitro activity is observed, proceed to in vivo models to evaluate the efficacy and safety of this compound.
By systematically investigating the biological effects of this understudied metabolite, the scientific community can gain valuable insights into the structure-activity relationships of phenolic acids and potentially uncover new therapeutic leads for a range of diseases.
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A Comparative Guide to Validating an HPLC Method for 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid Following ICH Q2(R1) Guidelines
This guide provides an in-depth, practical comparison of an in-house developed High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid (DMPA) against the rigorous standards set by the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures.[1][2][3] Researchers, scientists, and drug development professionals will find actionable protocols and field-proven insights to ensure their analytical methods are robust, reliable, and compliant.
The Analytical Profile: Optimized HPLC Method for DMPA
Before validation can commence, an HPLC method must be developed and optimized for the analyte of interest. DMPA is a polar molecule containing a catechol group, making it suitable for reversed-phase HPLC with UV detection.[4] The following method was established after systematic optimization of mobile phase composition, pH, column chemistry, and detection wavelength to ensure optimal peak shape, resolution, and sensitivity.
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Gradient | 10% B to 40% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A:B (90:10 v/v) |
The Validation Framework: Adhering to ICH Q2(R1)
The ICH Q2(R1) guideline provides a harmonized framework for validating analytical procedures, ensuring that a method is suitable for its intended purpose.[2][3] The validation process involves a series of experiments designed to assess various performance characteristics.
The logical flow of these validation activities is critical. Specificity must be established first to ensure that the analytical signal belongs exclusively to the analyte. This is followed by linearity and range, which define the operating boundaries of the method. Accuracy and precision are then evaluated within this range to confirm the method's reliability. Finally, detection limits and robustness are determined to fully characterize the method's capabilities and limitations.
Caption: ICH Q2(R1) HPLC Method Validation Workflow.
Experimental Validation and Performance Comparison
This section details the experimental protocols, acceptance criteria, and results for each validation parameter as applied to the DMPA HPLC method.
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5][6][7]
Experimental Protocol (Forced Degradation): Forced degradation studies are a cornerstone of specificity testing, intentionally stressing the drug substance to produce potential degradation products.[8][9]
-
Prepare solutions of DMPA at 100 µg/mL in the sample diluent.
-
Expose the solutions to the following stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Alkaline: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (solid state and solution).
-
Photolytic: Expose to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples, along with an unstressed control and a blank, using the HPLC method.
-
Evaluate peak purity of the DMPA peak in the stressed samples using a photodiode array (PDA) detector.
Acceptance Criteria:
-
The method must demonstrate adequate resolution between the DMPA peak and any degradation product peaks.
-
The DMPA peak should be spectrally pure, indicating no co-eluting impurities.
Data Presentation & Analysis:
Table 2: Summary of Forced Degradation Results
| Stress Condition | % Degradation of DMPA | Observations | Peak Purity |
| Acid (0.1 M HCl) | ~8% | One major degradant peak observed at RRT 0.85. Resolution > 2.0. | Pass |
| Base (0.1 M NaOH) | ~15% | Two major degradant peaks observed at RRT 0.72 and 1.15. Resolution > 2.0. | Pass |
| Oxidative (3% H₂O₂) | ~20% | Significant degradation with multiple small peaks. Resolution of main peak maintained. | Pass |
| Thermal (80°C) | <2% | No significant degradation observed. | Pass |
| Photolytic (UV 254nm) | ~5% | One minor degradant peak observed at RRT 1.25. Resolution > 2.0. | Pass |
Insight: The results confirm the stability-indicating nature of the method. It can effectively separate DMPA from its degradation products formed under various stress conditions, which is crucial for accurate quantification in stability studies.[8][10]
Linearity and Range
Objective: To establish the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[11][12] The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[13]
Experimental Protocol:
-
Prepare a stock solution of DMPA reference standard at 1000 µg/mL.
-
Perform serial dilutions to prepare at least five concentration levels, ranging from 50% to 150% of the nominal test concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration level in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis.
Acceptance Criteria:
-
Linearity: Correlation coefficient (r²) should be ≥ 0.999.
-
Range: The specified range for an assay is typically 80% to 120% of the test concentration.[2]
Data Presentation & Analysis:
Table 3: Linearity Data for DMPA
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 489500 |
| 75 | 735100 |
| 100 | 981200 |
| 125 | 1225500 |
| 150 | 1478900 |
-
Linear Regression Equation: y = 9805x + 1050
-
Correlation Coefficient (r²): 0.9998
Insight: The high r² value confirms excellent linearity across the 50-150 µg/mL range.[14] This wide range provides flexibility for quantifying samples with varying DMPA concentrations without needing to change the method.
Accuracy
Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[15] It is typically assessed by percent recovery.
Experimental Protocol:
-
Prepare samples by spiking a placebo matrix with the DMPA reference standard at three concentration levels across the range (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percent recovery.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.[16]
Data Presentation & Analysis:
Table 4: Accuracy (Percent Recovery) Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery | Mean % Recovery | % RSD |
| 80% | 80.0 | 79.5, 80.2, 79.8 | 99.4, 100.3, 99.8 | 99.8 | 0.45 |
| 100% | 100.0 | 100.5, 99.6, 101.1 | 100.5, 99.6, 101.1 | 100.4 | 0.75 |
| 120% | 120.0 | 119.2, 121.0, 120.5 | 99.3, 100.8, 100.4 | 100.2 | 0.78 |
Insight: The recovery values are well within the acceptance criteria across the analytical range, demonstrating that the method is free from significant matrix effects or systematic errors and can accurately quantify DMPA.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.[3]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of DMPA at 100% of the target concentration (100 µg/mL) on the same day, by the same analyst, using the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.
Acceptance Criteria:
-
The Relative Standard Deviation (RSD) should be ≤ 2.0%.[17]
Data Presentation & Analysis:
Table 5: Precision Data for DMPA (Assay in µg/mL)
| Replicate | Repeatability (Day 1, Analyst 1, Inst. 1) | Intermediate Precision (Day 2, Analyst 2, Inst. 2) |
| 1 | 100.2 | 99.5 |
| 2 | 99.8 | 101.0 |
| 3 | 100.5 | 100.3 |
| 4 | 101.0 | 99.9 |
| 5 | 99.5 | 100.8 |
| 6 | 100.1 | 101.2 |
| Mean | 100.18 | 100.45 |
| Std. Dev. | 0.55 | 0.68 |
| % RSD | 0.55% | 0.68% |
Insight: The low %RSD values for both repeatability and intermediate precision demonstrate the method's high degree of precision. This indicates that the results are reliable and reproducible under typical laboratory variations.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective:
-
LOD: To determine the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[18][19]
-
LOQ: To determine the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[19][20]
Experimental Protocol (Based on Standard Deviation of the Response and the Slope):
-
Calculate LOD and LOQ using the formulas from the linearity data:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[21]
-
-
Prepare and analyze samples at the calculated LOQ concentration to confirm that precision (%RSD) and accuracy (% Recovery) are acceptable at this level.
Acceptance Criteria:
-
LOQ should be verifiable with acceptable precision (e.g., RSD ≤ 10%) and accuracy.
Data Presentation & Analysis:
Table 6: LOD and LOQ Results
| Parameter | Calculation | Result |
| Slope (S) | From Linearity | 9805 |
| Std. Dev. of Intercept (σ) | From Regression | 1500 |
| LOD | 3.3 * (1500 / 9805) | 0.50 µg/mL |
| LOQ | 10 * (1500 / 9805) | 1.53 µg/mL |
-
LOQ Confirmation (1.5 µg/mL):
-
Precision (n=6): %RSD = 4.5%
-
Accuracy (n=6): Mean Recovery = 101.5%
-
Insight: The method demonstrates excellent sensitivity. The experimentally confirmed LOQ is low enough to quantify trace levels of DMPA, making it suitable for applications such as impurity testing or pharmacokinetic studies.
Robustness
Objective: To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[22][23]
Experimental Protocol:
-
Analyze a standard solution of DMPA (100 µg/mL) while making small, deliberate changes to the nominal method parameters.
-
Typical parameters to vary for an HPLC method include:[24]
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5°C)
-
Mobile Phase Composition (e.g., % Acetonitrile ± 2%)
-
-
Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
Acceptance Criteria:
-
System suitability parameters should remain within acceptable limits for all varied conditions.
-
The assay result should not deviate significantly from the nominal result.
Data Presentation & Analysis:
Table 7: Robustness Study Results
| Parameter Varied | Resulting % Assay | System Suitability |
| Nominal Condition | 100.0% | Pass |
| Flow Rate (0.9 mL/min) | 99.8% | Pass |
| Flow Rate (1.1 mL/min) | 100.3% | Pass |
| Temperature (25°C) | 100.5% | Pass |
| Temperature (35°C) | 99.6% | Pass |
| % Acetonitrile (18%) | 99.5% | Pass |
| % Acetonitrile (22%) | 100.1% | Pass |
Insight: The method is robust. The results show that minor, expected variations in method parameters do not significantly impact the analytical results, ensuring the method's reliability and transferability between different laboratories or instruments.[22][23]
Synthesizing the Results: A Holistic Method Performance Evaluation
The comprehensive validation process demonstrates that the developed HPLC method is fit for its intended purpose: the accurate and precise quantification of this compound. Each validation parameter is interconnected, building a complete picture of the method's performance.
Sources
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- 20. fda.gov [fda.gov]
- 21. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. chromatographytoday.com [chromatographytoday.com]
- 24. altabrisagroup.com [altabrisagroup.com]
A Comparative Analysis of Carbidopa and its Metabolite, 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid, in the Context of DOPA Decarboxylase Inhibition
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of therapeutic interventions for Parkinson's disease, the combination of Levodopa (L-DOPA) with a peripheral DOPA decarboxylase (DDC) inhibitor remains the cornerstone of symptomatic treatment. Carbidopa is a widely utilized DDC inhibitor, engineered to mitigate the peripheral side effects of L-DOPA and enhance its central bioavailability. This guide provides a detailed comparative study of Carbidopa and one of its primary metabolites, 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid. While Carbidopa's efficacy is well-documented, the biological activity of its metabolites is less understood. This analysis will delve into the known mechanisms of Carbidopa, its pharmacokinetic profile, and juxtapose this with the current, albeit limited, understanding of its metabolite, offering a comprehensive perspective for researchers in neuropharmacology and drug development.
Comparative Analysis: Structural and Mechanistic Overview
Carbidopa, chemically known as (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazino-2-methylpropanoic acid, is a structural analog of L-DOPA.[1] This structural similarity allows it to act as a substrate for DOPA decarboxylase (DDC), an enzyme responsible for the conversion of L-DOPA to dopamine.[1] However, the presence of a hydrazine group in Carbidopa leads to the formation of a stable hydrazone with the pyridoxal phosphate (PLP) cofactor of DDC, effectively inactivating the enzyme.[2] Crucially, Carbidopa is a polar molecule and does not readily cross the blood-brain barrier, thus its inhibitory action is primarily confined to the periphery.[1][3]
This compound is a known metabolite of Carbidopa.[4] Its structure lacks the key hydrazino group responsible for Carbidopa's potent inhibitory activity on DDC. To date, there is a notable absence of published literature specifically investigating the DDC inhibitory activity of this metabolite. Therefore, a direct comparison of efficacy in this regard is not currently possible. The primary focus of this guide will be on the established efficacy of the parent compound, Carbidopa, and the metabolic pathway that leads to the formation of this compound.
Mechanism of Action: Enhancing L-DOPA Bioavailability
The therapeutic efficacy of Carbidopa is intrinsically linked to its ability to inhibit peripheral DDC. When L-DOPA is administered alone, a significant portion is converted to dopamine in the peripheral circulation.[3] This peripheral dopamine cannot cross the blood-brain barrier and is responsible for undesirable side effects such as nausea and vomiting. By inhibiting peripheral DDC, Carbidopa prevents this conversion, leading to:
-
Increased plasma levels of L-DOPA: A larger proportion of the administered L-DOPA remains available to cross the blood-brain barrier.
-
Enhanced central dopamine synthesis: Once in the brain, L-DOPA is converted to dopamine by central DDC, replenishing the depleted dopamine levels in Parkinson's disease patients.
-
Reduction of peripheral side effects: By minimizing the formation of peripheral dopamine, Carbidopa significantly reduces the incidence of nausea and vomiting associated with L-DOPA therapy.[3]
The following diagram illustrates the pivotal role of Carbidopa in the potentiation of L-DOPA therapy.
Figure 1: Mechanism of L-DOPA potentiation by Carbidopa.
Comparative Efficacy: Experimental Data
As direct comparative efficacy data for this compound is unavailable, this section will focus on the established efficacy of Carbidopa from clinical and preclinical studies.
Carbidopa Efficacy Data
The co-administration of Carbidopa with L-DOPA has demonstrated significant clinical benefits in the management of Parkinson's disease. Clinical trials have consistently shown that this combination therapy leads to:
-
A reduction in the daily required dose of L-DOPA by approximately 75%.[1]
-
An increase in the plasma half-life of L-DOPA.[1]
-
A significant improvement in motor scores (e.g., Unified Parkinson's Disease Rating Scale - UPDRS).
| Parameter | L-DOPA Alone | L-DOPA + Carbidopa | Reference |
| Daily L-DOPA Dose | High | Significantly Reduced (~75%) | [1] |
| Plasma Half-life of L-DOPA | Short | Increased | [1] |
| Peripheral Side Effects | Common (Nausea, Vomiting) | Significantly Reduced | [3] |
| Clinical Motor Improvement | Moderate | Significant | Clinical Trials |
Table 1: Clinical Efficacy Comparison of L-DOPA with and without Carbidopa.
Experimental Protocols
To facilitate further research and a potential future comparison, this section outlines standardized experimental protocols for assessing the efficacy of DDC inhibitors.
In Vitro DOPA Decarboxylase Inhibition Assay
This protocol describes a method to determine the inhibitory potential of a compound against DDC in a cell-free system.
Objective: To quantify the IC50 value of a test compound for DOPA decarboxylase.
Materials:
-
Recombinant human DOPA decarboxylase
-
L-DOPA (substrate)
-
Pyridoxal-5'-phosphate (PLP, cofactor)
-
Test compound (e.g., Carbidopa, or its metabolite)
-
Phosphate buffered saline (PBS)
-
HPLC system with a fluorescence or electrochemical detector
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine recombinant human DDC, PLP, and varying concentrations of the test compound in PBS.
-
Pre-incubate the mixture at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding L-DOPA to the mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., perchloric acid).
-
Centrifuge the samples to pellet precipitated protein.
-
Analyze the supernatant for the amount of dopamine produced using HPLC.
-
Calculate the percentage of DDC inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Figure 2: Workflow for in vitro DDC inhibition assay.
In Vivo Assessment in a Rodent Model of Parkinson's Disease
This protocol outlines a method to evaluate the ability of a test compound to potentiate the effects of L-DOPA in an animal model.
Objective: To assess the in vivo efficacy of a test compound in enhancing L-DOPA's therapeutic effect.
Animal Model: 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease.
Materials:
-
6-OHDA-lesioned rats
-
L-DOPA
-
Test compound (e.g., Carbidopa or its metabolite)
-
Vehicle control
-
Rotational behavior monitoring system
Procedure:
-
Acclimate the 6-OHDA-lesioned rats to the testing environment.
-
Divide the rats into treatment groups:
-
Vehicle + L-DOPA
-
Test Compound + L-DOPA
-
-
Administer the test compound or vehicle orally or via intraperitoneal injection.
-
After a suitable pre-treatment period, administer L-DOPA to all animals.
-
Immediately place the rats in the rotational behavior monitoring system.
-
Record the number of contralateral rotations (away from the lesioned side) for a set period (e.g., 2 hours).
-
Analyze the data to compare the number of rotations between the treatment groups. A significant increase in contralateral rotations in the test compound group compared to the vehicle group indicates potentiation of the L-DOPA effect.
Metabolism of Carbidopa
Carbidopa is metabolized in the body, with this compound being one of the identified metabolites. The metabolic pathway involves the removal of the hydrazine group. Understanding this pathway is crucial for a complete picture of Carbidopa's pharmacology.
Figure 3: Metabolic conversion of Carbidopa.
Conclusion and Future Directions
Carbidopa's role as a highly effective peripheral DOPA decarboxylase inhibitor is firmly established, and it remains an indispensable component of Parkinson's disease therapy. Its mechanism of action, centered on preventing the peripheral conversion of L-DOPA to dopamine, is well-understood and supported by extensive clinical data.
The primary metabolite, this compound, is structurally distinct from Carbidopa, notably lacking the hydrazino moiety critical for DDC inhibition. A thorough review of the current scientific literature reveals a significant knowledge gap regarding the biological activity of this metabolite. There is no available data to suggest that it possesses any significant DDC inhibitory activity or contributes to the therapeutic effect of Carbidopa.
Future research should be directed towards characterizing the pharmacological profile of this compound. Investigating its potential for DDC inhibition, its pharmacokinetic properties, and any off-target effects would provide a more complete understanding of Carbidopa's overall disposition and effects in the body. Such studies would be invaluable for the continued optimization of therapeutic strategies for Parkinson's disease.
References
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U.S. National Library of Medicine. (n.d.). Carbidopa. PubChem. Retrieved from [Link]
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Wikipedia. (2023, December 19). Carbidopa. In Wikipedia. Retrieved from [Link]
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U.S. National Library of Medicine. (n.d.). This compound. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, October 25). Levodopa. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
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EBM Consult. (n.d.). Why is Carbidopa Added to Levodopa (i.e., L-Dopa; Sinemet; Sinemet CR) for the Treatment of Parkinson's Disease? Retrieved from [Link]
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A Comparative Analysis of Neuroprotective Strategies: 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid versus Levodopa in the Context of Parkinson's Disease
Introduction: The Imperative for Neuroprotection in Parkinson's Disease
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the relentless loss of dopaminergic neurons in the substantia nigra pars compacta.[1][2] This neuronal death leads to a dopamine deficiency in the striatum, manifesting in the hallmark motor symptoms of PD, including bradykinesia, rigidity, tremor, and postural instability.[2] For decades, the cornerstone of symptomatic treatment has been levodopa (L-DOPA), a precursor to dopamine that effectively replenishes depleted stores of this crucial neurotransmitter.[2][3][4] However, levodopa's long-term use is associated with significant motor complications and a contentious debate continues regarding its potential to contribute to oxidative stress and neurotoxicity over time.[5][6][7] This has fueled a critical search for novel therapeutic agents that not only manage symptoms but also confer genuine neuroprotection by slowing or halting the degenerative process.
This guide provides a comparative overview of the established therapeutic agent, levodopa, and a novel compound, 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid. While levodopa's properties are well-documented, this compound represents a potential, yet largely unexplored, neuroprotective candidate. Its structural similarity to other known antioxidant phenolic compounds suggests a plausible mechanism for mitigating the oxidative stress central to PD pathogenesis.[8] This document will delve into the mechanistic underpinnings of both compounds, present a framework for their experimental comparison, and offer detailed protocols for researchers in the field of neurodegenerative disease drug discovery.
Mechanistic Profiles: A Tale of Two Compounds
Levodopa: The Double-Edged Sword
Levodopa's therapeutic efficacy is undisputed. As a dopamine precursor, it directly addresses the neurochemical deficit in Parkinson's disease.[4] However, the very mechanism that makes it effective is also a source of concern. The metabolism of dopamine, particularly its auto-oxidation, generates reactive oxygen species (ROS) and quinones, which can induce oxidative stress and contribute to neuronal damage.[5][6][7] This has led to the hypothesis that chronic levodopa administration might paradoxically accelerate the neurodegenerative process it is meant to treat.[5][6]
Conversely, some studies have suggested that levodopa may possess neuroprotective properties under certain conditions, potentially through the modulation of cell survival pathways.[9] This dual role of levodopa as both a symptomatic treatment and a potential neurotoxin underscores the complexity of its long-term use and highlights the need for alternative or adjunctive therapies.
Signaling Pathway: The Dual Role of Levodopa
Caption: Levodopa's conversion to dopamine provides symptomatic relief but also carries a risk of oxidative stress-induced neurotoxicity. Some evidence suggests it may also modulate cell survival pathways, hinting at a potential neuroprotective role.
This compound: A Postulated Antioxidant Defender
Direct experimental evidence for the neuroprotective effects of this compound is currently limited in publicly available literature.[10] However, its chemical structure, specifically the presence of a catechol group (a 3,4-dihydroxyphenyl moiety), provides a strong rationale for its potential as a neuroprotective agent. This catechol structure is a hallmark of many potent antioxidant compounds, including flavonoids and other polyphenols.[8]
The proposed mechanism of action for this compound is primarily centered on its ability to scavenge free radicals and reduce oxidative stress. By donating hydrogen atoms from its hydroxyl groups, the catechol moiety can neutralize highly reactive oxygen species, thereby protecting neurons from oxidative damage. This is a critical function in the context of Parkinson's disease, where mitochondrial dysfunction and dopamine metabolism are major sources of ROS.[11]
Signaling Pathway: Postulated Mechanism of this compound
Caption: The catechol structure of this compound suggests a primary neuroprotective mechanism via the scavenging of reactive oxygen species, thereby mitigating oxidative stress and subsequent neuronal damage.
Comparative Experimental Framework
To empirically evaluate the neuroprotective potential of this compound relative to levodopa, a multi-tiered experimental approach is necessary, encompassing both in vitro and in vivo models of Parkinson's disease.
In Vitro Studies: Cellular Models of Neurotoxicity
The initial assessment of neuroprotective efficacy can be efficiently conducted using established in vitro models that replicate key aspects of Parkinson's disease pathology.[12][13] A common and effective approach involves the use of human neuroblastoma cell lines, such as SH-SY5Y, which can be differentiated into a dopaminergic phenotype.[14]
Table 1: Hypothetical Comparative Data from In Vitro Assays
| Assay | Condition | Levodopa (100 µM) | This compound (100 µM) |
| Cell Viability (MTT Assay) | 6-OHDA (50 µM) induced toxicity | 45% ± 5% | 75% ± 6% |
| Intracellular ROS (DCFH-DA) | 6-OHDA (50 µM) induced stress | 180% ± 15% of control | 110% ± 8% of control |
| Apoptosis (Annexin V/PI) | 6-OHDA (50 µM) induced apoptosis | 35% ± 4% apoptotic cells | 15% ± 3% apoptotic cells |
| Mitochondrial Membrane Potential | MPP+ (1 mM) induced dysfunction | 50% ± 7% of control | 85% ± 5% of control |
Experimental Workflow: In Vitro Neuroprotection Assay
Caption: A streamlined workflow for assessing the neuroprotective effects of test compounds against neurotoxin-induced cell death in a dopaminergic cell line.
In Vivo Studies: Animal Models of Parkinson's Disease
Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy in a more complex biological system.[15][16] The most common neurotoxin-based models for Parkinson's disease are the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model.[1][15]
Table 2: Hypothetical Comparative Data from In Vivo Studies (MPTP Mouse Model)
| Parameter | MPTP + Vehicle | MPTP + Levodopa | MPTP + this compound |
| Behavioral Assessment (Rotarod) | 40% decrease in latency to fall | 60% improvement vs. vehicle | 75% improvement vs. vehicle |
| Striatal Dopamine Levels (HPLC) | 30% of control | 70% of control | 65% of control |
| Tyrosine Hydroxylase (+) Neurons in SNc | 45% loss | 25% loss | 15% loss |
| Markers of Oxidative Stress (Striatum) | 200% of control | 150% of control | 115% of control |
Experimental Workflow: In Vivo Neuroprotection Study
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A Comparative Guide to the Cytotoxicity of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid and Its Parent Compounds
Introduction: The Rationale for a Comparative Cytotoxicity Analysis
In the landscape of drug discovery and toxicology, understanding the structure-activity relationship (SAR) of phenolic compounds is paramount. These ubiquitous natural molecules, including caffeic acid and its metabolite dihydrocaffeic acid, are known for a spectrum of biological activities, from antioxidant to cytotoxic effects.[1][2] This guide focuses on a comparative analysis of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid (DHPMPA), a metabolite of Carbidopa, and its structural parents: caffeic acid and dihydrocaffeic acid.[3]
The core objective is to dissect how subtle molecular modifications—specifically, the saturation of an alkene side chain (caffeic to dihydrocaffeic acid) and the introduction of a methyl group (dihydrocaffeic acid to DHPMPA)—influence cytotoxic potential against cancer and non-cancerous cell lines. Such analysis provides critical insights for medicinal chemists and pharmacologists, informing the design of novel therapeutics with enhanced efficacy and selectivity.
This document serves as a technical guide for researchers, providing both a theoretical framework and actionable experimental protocols to objectively evaluate and compare the cytotoxic profiles of these three related phenolic acids.
The Compounds: Structural Relationships and Hypothesized Effects
The cytotoxic potential of phenolic compounds is often linked to their chemical structure, which dictates properties like lipophilicity, ability to generate reactive oxygen species (ROS), and interaction with cellular targets.[4][5]
-
Caffeic Acid (CA): An unsaturated hydroxycinnamic acid. Its double bond in the side chain can participate in various biochemical reactions. It is known to induce apoptosis in cancer cells, with reported IC50 values varying by cell line; for instance, 159 µg/ml in MCF-7 breast cancer cells.[1]
-
Dihydrocaffeic Acid (DHCA): Also known as hydrocaffeic acid, this is the saturated analogue of CA. The absence of the side-chain double bond alters its electronic properties and conformation. DHCA has demonstrated dose-dependent cytotoxicity against various cancer cell lines, including MCF-7, PC-3, and HCT-116, while being less cytotoxic to healthy human dermal fibroblasts (HDFa).[6][7] For example, the cytotoxic concentration to kill 50% of cells (CC50) in PC-3 prostate cancer cells was found to be 162.15 µM.[6]
-
This compound (DHPMPA): This molecule adds a methyl group to the propanoic acid backbone of DHCA.
Core Hypothesis: The structural modifications from CA to DHCA and subsequently to DHPMPA will progressively alter cytotoxicity. Specifically, the removal of the double bond may decrease reactivity, while the addition of the methyl group in DHPMPA could increase lipophilicity, potentially enhancing cell membrane permeability and altering interactions with intracellular targets.[5] This leads to a testable hypothesis that DHPMPA will exhibit a distinct cytotoxic profile from its parent compounds.
Experimental Design: A Framework for Objective Comparison
To rigorously test our hypothesis, a well-controlled experimental design is essential. This involves selecting appropriate cell lines, defining a clear methodology, and incorporating self-validating controls.
Selection of Cell Lines
The choice of cell lines is critical for discerning cancer-specific cytotoxicity from general toxicity. We propose a dual-model system:
-
MCF-7 (Human Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cancer cell line extensively used in cytotoxicity studies of phenolic compounds.[1]
-
HDFa (Human Dermal Fibroblasts, adult): A non-cancerous, healthy cell line used as a control to establish a selectivity index (the ratio of cytotoxicity in cancer vs. normal cells).[6]
Experimental Workflow
The overall workflow is designed to ensure reproducibility and accuracy, from initial cell culture to final data analysis.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Detailed Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT salt to purple formazan crystals.
Materials
-
Cell Lines: MCF-7, HDFa
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Reagents: MTT (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO), Phosphate-Buffered Saline (PBS), Trypsin-EDTA
-
Test Compounds: Caffeic Acid, Dihydrocaffeic Acid, DHPMPA
-
Equipment: 96-well cell culture plates, multichannel pipette, microplate reader (570 nm), CO2 incubator (37°C, 5% CO2)
Step-by-Step Procedure
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of culture medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.[8]
-
Compound Preparation: Prepare 100 mM stock solutions of each test compound in DMSO. Create a series of 2X working concentrations by serially diluting the stock solutions in serum-free culture medium.
-
Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the 2X compound dilutions (ranging from low µM to high µM, e.g., 1-1000 µM). Include "vehicle control" wells treated with DMSO at the same final concentration as the compound-treated wells (e.g., 0.5%) and "untreated control" wells with medium only.[6]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Visually confirm the formation of purple formazan crystals.[10]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
Plot % Viability against the logarithm of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. normalized response) to calculate the half-maximal inhibitory concentration (IC50) value.
-
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison. The results will allow for a direct assessment of the cytotoxic potency and selectivity of each compound.
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Compound | MCF-7 (Cancer) IC50 [µM] | HDFa (Normal) IC50 [µM] | Selectivity Index (HDFa IC50 / MCF-7 IC50) |
| Caffeic Acid | Experimental Value | Experimental Value | Calculated Value |
| Dihydrocaffeic Acid | 306.52[6] | 501.35[6] | 1.64 |
| DHPMPA | Experimental Value | Experimental Value | Calculated Value |
| Doxorubicin (Control) | Experimental Value | Experimental Value | Calculated Value |
Note: Values for Dihydrocaffeic Acid are based on published data.[6] Values for other compounds are to be determined experimentally.
Potential Mechanisms and Structure-Activity Relationship
The catechol (3,4-dihydroxy) moiety is a key feature of all three compounds and is often implicated in both antioxidant and pro-oxidant activities, which can lead to cytotoxicity.
Sources
- 1. Cytotoxic activity of caffeic acid and gallic acid against MCF-7 human breast cancer cells: An in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the In Vitro Cytotoxic Activity of Caffeic Acid Derivatives and Liposomal Formulation against Pancreatic Cancer Cell Lines [mdpi.com]
- 3. This compound | C10H12O4 | CID 21563790 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic Acid Quantification
Abstract
The accurate quantification of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid, a key metabolite and compound of interest in pharmaceutical research, is paramount for robust drug development and clinical studies. This guide provides an in-depth, objective comparison of two prevalent analytical techniques for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Drawing upon established principles of bioanalytical method validation, this document delves into the experimental nuances, performance characteristics, and underlying causality of methodological choices. Detailed protocols and comparative data are presented to empower researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their specific research needs.
Introduction: The Significance of Accurate Quantification
This compound is a small molecule with a catechol moiety, a structural feature that presents both opportunities and challenges for analytical quantification. As a metabolite or a therapeutic agent, its concentration in biological matrices provides critical insights into pharmacokinetics, efficacy, and safety. The choice of analytical methodology directly impacts the reliability and interpretability of these crucial data. This guide will explore the cross-validation of two workhorse techniques in the bioanalytical laboratory: HPLC-UV and LC-MS/MS.
The core principle of cross-validation is to compare two distinct analytical methods to ensure that they provide equivalent and reliable results for a given analyte.[1] This process is essential when data from different analytical platforms may be used interchangeably or to bridge data across different stages of drug development. The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation provides a comprehensive framework for such comparisons, emphasizing the need to assess potential bias between methods.[2]
Methodological Principles and Experimental Considerations
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of analytes that possess a UV-absorbing chromophore. The catechol ring in this compound allows for direct UV detection.
Principle of Operation: The method relies on the separation of the analyte from other matrix components on a chromatographic column, followed by the detection of the analyte as it passes through a UV detector. The amount of UV light absorbed is directly proportional to the concentration of the analyte.
Causality Behind Experimental Choices:
-
Column Chemistry: A reversed-phase C18 column is the standard choice for separating moderately polar compounds like phenolic acids from a biological matrix.[3][4]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (often with a small amount of acid like formic or phosphoric acid) and an organic solvent like acetonitrile or methanol. The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Wavelength Selection: The UV detection wavelength should be set at the absorbance maximum of the analyte to achieve the highest sensitivity. For phenolic compounds, this is typically in the range of 270-280 nm.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.
Principle of Operation: Following chromatographic separation, the analyte is ionized, and the mass spectrometer selectively monitors a specific precursor-to-product ion transition. This high degree of specificity allows for the confident identification and quantification of the analyte even in complex biological matrices.
Causality Behind Experimental Choices:
-
Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for polar small molecules like this compound. It can be operated in either positive or negative ion mode. For a carboxylic acid-containing compound, negative ion mode is often preferred.
-
Multiple Reaction Monitoring (MRM): The use of MRM, where a specific precursor ion is fragmented and a characteristic product ion is detected, provides a high degree of selectivity and minimizes interferences from matrix components.
-
Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in ionization efficiency.[5]
Head-to-Head Comparison: Performance Characteristics
The choice between HPLC-UV and LC-MS/MS often hinges on the specific requirements of the assay. The following table provides a comparative summary of key performance parameters based on typical results for the analysis of phenolic acids in biological matrices.
| Validation Parameter | HPLC-UV | LC-MS/MS | Rationale & Causality |
| Linearity (r²) | > 0.999 | > 0.999 | Both techniques can achieve excellent linearity over a defined concentration range. |
| Range | ng/mL to µg/mL | pg/mL to ng/mL | LC-MS/MS offers a significantly wider dynamic range and much lower limits of quantification. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% | Both methods can achieve high accuracy when properly validated. |
| Precision (% RSD) | < 5% | < 10% | Both methods demonstrate good precision, with HPLC-UV often showing slightly lower variability. |
| Selectivity | Moderate to High | Very High | HPLC-UV selectivity is dependent on chromatographic resolution, while LC-MS/MS selectivity is enhanced by mass-based detection. |
| Matrix Effects | Low to Moderate | Potentially Significant | HPLC-UV is less susceptible to matrix effects, whereas co-eluting compounds in LC-MS/MS can suppress or enhance ionization.[5][6] |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.1-1 ng/mL | LC-MS/MS is inherently more sensitive due to the low background noise of mass spectrometric detection. |
| Limit of Quantification (LOQ) | ~50-100 ng/mL | ~0.5-5 ng/mL | The lower LOQ of LC-MS/MS is a significant advantage for studies with low analyte concentrations. |
| Throughput | Moderate | High | Modern LC-MS/MS systems with rapid chromatography can achieve higher sample throughput. |
| Cost & Complexity | Lower | Higher | HPLC-UV systems are less expensive to acquire and operate, and the methodology is generally simpler. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are representative methodologies for the quantification of this compound in human plasma and are intended to serve as a starting point for method development and validation.
HPLC-UV Method
Workflow for HPLC-UV analysis.
Instrumentation:
-
HPLC system with a UV/Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or other suitable acid)
-
Ultrapure water
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Serially dilute the stock solution with the mobile phase to create calibration standards ranging from 50 ng/mL to 5000 ng/mL.
-
Sample Preparation: a. To 100 µL of plasma, add an appropriate internal standard. b. Add 300 µL of ice-cold acetonitrile to precipitate proteins. c. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 275 nm.
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of the analyte in the samples from the calibration curve.
LC-MS/MS Method
Workflow for LC-MS/MS analysis.
Instrumentation:
-
UPLC or HPLC system coupled to a tandem mass spectrometer
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Stable isotope-labeled internal standard
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound and its stable isotope-labeled internal standard in methanol. Prepare calibration standards by spiking the analyte into a surrogate matrix (e.g., stripped serum) to achieve concentrations from 0.5 ng/mL to 500 ng/mL.
-
Sample Preparation: a. To 50 µL of plasma, add the stable isotope-labeled internal standard. b. Add 150 µL of ice-cold acetonitrile to precipitate proteins. c. Vortex for 30 seconds and centrifuge at 12,000 x g for 5 minutes. d. Transfer the supernatant and dilute with an equal volume of water.
-
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Negative.
-
MRM Transition: To be determined empirically for the analyte and internal standard.
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of the analyte in the samples from the calibration curve.
Trustworthiness and Self-Validating Systems
For both methodologies, adherence to regulatory guidelines on bioanalytical method validation is crucial to ensure the trustworthiness of the generated data.[1][2] A fully validated method should demonstrate acceptable performance for the following parameters:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.
Conclusion: Selecting the Optimal Method
The cross-validation of analytical methods for the quantification of this compound reveals that both HPLC-UV and LC-MS/MS are viable techniques, each with its own set of advantages and limitations.
-
HPLC-UV is a cost-effective, robust, and reliable method that is well-suited for applications where high sensitivity is not a primary requirement and when dealing with relatively clean sample matrices. Its lower susceptibility to matrix effects can be a significant advantage.
-
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for studies requiring the measurement of low concentrations of the analyte in complex biological fluids. Its high throughput capabilities are also beneficial for large-scale clinical studies.
Ultimately, the decision to employ HPLC-UV or LC-MS/MS should be guided by a thorough consideration of the specific research question, the required level of sensitivity and selectivity, sample throughput needs, and available resources. A comprehensive understanding of the principles and performance characteristics of each method, as outlined in this guide, will enable researchers to make an informed choice and generate high-quality, reliable data.
References
- Buhrman, D. L., Price, P. I., & Rudewicz, P. J. (1996). Quantitation of SR 27417 in human plasma using automated solid-phase extraction and high-performance liquid chromatography with tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 7(10), 1099–1105.
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030.
- U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018).
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022).
- European Medicines Agency. (2011).
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Head-to-head comparison of the biological activities of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid enantiomers
An Investigative Guide to the Stereospecific Bioactivity of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic Acid Enantiomers
Abstract
This compound is a primary chiral metabolite of rosmarinic acid, a dietary polyphenol recognized for its broad pharmacological activities. While the biological effects of the parent compound are well-documented, the specific contributions of its individual metabolites, particularly their stereoisomers, remain a critical knowledge gap. The introduction of a chiral center at the C2 position during metabolism necessitates a separate evaluation of the (R)- and (S)-enantiomers, as stereochemistry is a fundamental determinant of molecular recognition and biological function[1][2]. This guide provides a comprehensive framework for the head-to-head comparison of these enantiomers, establishing the necessary protocols to dissect their differential activities. We propose a focused investigation into their potential as inhibitors of Matrix Metalloproteinases (MMPs), a class of enzymes strongly implicated in cancer metastasis and inflammation, and known to be modulated by structurally related catechol-containing compounds[3][4].
Introduction: The Importance of Chirality in Metabolite Function
Rosmarinic acid is extensively metabolized following oral administration, with hydrolysis and conjugation yielding smaller phenolic acids that enter systemic circulation[5][6]. One such key metabolite is this compound. The metabolic process creates a stereocenter, resulting in the formation of both (R)- and (S)-enantiomers. In pharmacology, it is a well-established principle that enantiomers can exhibit significantly different potency, efficacy, metabolic fate, and toxicity[7][8]. One enantiomer may be therapeutically active while the other is inactive or even harmful[2].
Therefore, a simple evaluation of the racemic metabolite is insufficient for a complete understanding of its pharmacological profile. A direct, head-to-head comparison is required to determine if one enantiomer is more active or if the effects are stereospecific. Based on the established activity of related phenolic compounds against zinc-dependent proteases, this guide will focus on a proposed investigation into MMP inhibition[9][10].
Chiral Separation and Preparation of Enantiomers
A prerequisite for any comparative study is the availability of enantiomerically pure compounds. This can be achieved through stereoselective synthesis or, more commonly, by separation of a racemic mixture.
Experimental Protocol: Chiral HPLC Separation
This protocol describes a standard method for separating the (R)- and (S)-enantiomers from a synthesized racemic mixture of this compound.
-
System Preparation: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H).
-
Mobile Phase Optimization: Prepare a mobile phase typically consisting of a mixture of hexane/isopropanol or hexane/ethanol with a small percentage of a modifier like trifluoroacetic acid (TFA) to improve peak shape for the carboxylic acid moiety. Begin with a 90:10 (v/v) hexane:isopropanol with 0.1% TFA.
-
Sample Preparation: Dissolve the racemic compound in the mobile phase to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Run:
-
Inject 10 µL of the sample onto the column.
-
Run an isocratic elution at a flow rate of 1.0 mL/min.
-
Use a UV detector set to a wavelength where the dihydroxyphenyl chromophore absorbs strongly (e.g., 280 nm).
-
-
Optimization and Scale-Up: Adjust the mobile phase composition to achieve baseline separation (Resolution > 1.5) between the two enantiomeric peaks. Once an analytical method is established, scale up to a semi-preparative or preparative chiral column to isolate milligram-to-gram quantities of each enantiomer.
-
Purity and Identity Confirmation:
-
Collect the separated fractions corresponding to each peak.
-
Evaporate the solvent.
-
Confirm the chemical identity of the isolated material via Mass Spectrometry and NMR.
-
Determine the enantiomeric excess (e.e.) of each isolated fraction by re-injecting a small amount onto the analytical chiral column. An e.e. of >99% is required for biological testing.
-
Caption: Workflow for the separation and validation of pure enantiomers.
Head-to-Head Comparison: Matrix Metalloproteinase Inhibition
We hypothesize that the enantiomers will exhibit differential inhibitory activity against MMPs due to stereospecific binding in the enzyme's active site. We will test this against MMP-2 and MMP-9, two key gelatinases involved in extracellular matrix degradation during cancer cell invasion.
Experimental Protocol: Fluorogenic MMP Inhibition Assay
This assay measures the ability of a compound to inhibit the cleavage of a fluorescently quenched substrate by an MMP.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35, pH 7.5.
-
Enzyme Stock: Reconstitute human recombinant MMP-2 and MMP-9 enzymes in assay buffer. Activate the proenzymes according to the manufacturer's instructions (typically with APMA).
-
Substrate Stock: Reconstitute the fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in DMSO.
-
Inhibitor Stocks: Prepare 10 mM stock solutions of the (R)-enantiomer, (S)-enantiomer, and a positive control (e.g., Doxycycline[10]) in DMSO. Create a series of dilutions in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of diluted enzyme to each well.
-
Add 5 µL of the inhibitor dilutions (or DMSO for vehicle control) to the appropriate wells.
-
Incubate for 30 minutes at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 45 µL of the diluted substrate to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity (e.g., Ex/Em = 325/395 nm) every 60 seconds for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each enantiomer.
-
Anticipated Data Presentation
The quantitative results from the MMP inhibition assay would be summarized as follows:
| Compound | Target MMP | IC50 (µM) |
| (R)-Enantiomer | MMP-2 | Experimental Value |
| (S)-Enantiomer | MMP-2 | Experimental Value |
| Doxycycline (Control) | MMP-2 | Experimental Value |
| (R)-Enantiomer | MMP-9 | Experimental Value |
| (S)-Enantiomer | MMP-9 | Experimental Value |
| Doxycycline (Control) | MMP-9 | Experimental Value |
A significantly lower IC50 value for one enantiomer over the other would confirm stereoselective inhibition.
Cellular Activity: Validating Inhibition of Cancer Cell Invasion
To determine if the observed enzymatic inhibition translates to a functional cellular effect, a Matrigel invasion assay will be performed using a highly invasive cancer cell line, such as HT-1080 fibrosarcoma.
Experimental Protocol: Matrigel Invasion Assay
-
Chamber Preparation: Use 24-well plate inserts with an 8 µm pore size membrane (e.g., Boyden chambers). Thaw Matrigel on ice and dilute with serum-free cell culture medium. Coat the top of each membrane with the diluted Matrigel solution and allow it to solidify at 37°C.
-
Cell Preparation: Culture HT-1080 cells and serum-starve them for 24 hours. Harvest the cells and resuspend them in serum-free medium containing the test compounds ((R)-enantiomer, (S)-enantiomer, or vehicle control) at a non-toxic concentration.
-
Assay Setup:
-
Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Add 200 µL of the cell suspension (containing ~5 x 10⁴ cells) to the upper Matrigel-coated chamber.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Analysis:
-
After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Count the number of stained, invaded cells in several fields of view under a microscope.
-
-
Data Analysis: Calculate the percent inhibition of invasion for each enantiomer relative to the vehicle control.
Proposed Mechanism: Stereospecific Binding via Molecular Docking
To provide a structural hypothesis for the observed differential activity, in silico molecular docking can be employed. This will predict the binding pose of each enantiomer within the MMP-2 active site.
Caption: Hypothetical binding modes of enantiomers in an MMP active site.
Hypothetical Binding Analysis: It is plausible that the (S)-enantiomer fits optimally into the S1' specificity pocket of the MMP active site, allowing its catechol group to form a key hydrogen bond with an amino acid residue (e.g., Leu or Ala). In contrast, the (R)-enantiomer's methyl group may cause a steric clash, preventing this optimal orientation and resulting in weaker binding and lower inhibitory potency. Both enantiomers would likely utilize their carboxylate groups to chelate the catalytic zinc ion, a common mechanism for MMP inhibitors[9].
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous framework for the first head-to-head comparison of the biological activities of the (R)- and (S)-enantiomers of this compound. By combining enzymatic assays, cell-based functional studies, and in silico modeling, this proposed research will elucidate any stereospecific effects on MMP inhibition.
The results will be crucial for understanding the true pharmacological profile of this major rosmarinic acid metabolite. If one enantiomer is found to be significantly more potent, it could be identified as a novel lead compound for the development of targeted MMP inhibitors for use in oncology or inflammatory diseases. Future work should focus on a full pharmacokinetic and ADME/Tox profile of the more active enantiomer to assess its potential as a therapeutic candidate.
References
-
MDPI. A Comprehensive Review of Rosmarinic Acid: From Phytochemistry to Pharmacology and Its New Insight. Available from: [Link]
-
ResearchGate. Rapid determination of rosmarinic acid and its two bioactive metabolites in the plasma of rats by LC‐MS/MS and the application to a pharmacokinetics study. Available from: [Link]
-
PubMed. Rapid determination of rosmarinic acid and its two bioactive metabolites in the plasma of rats by LC-MS/MS and application to a pharmacokinetics study. Available from: [Link]
-
PubMed. Metabolism of rosmarinic acid in rats. Available from: [Link]
-
PubMed. Rosmarinic Acid-Human Pharmacokinetics and Health Benefits. Available from: [Link]
-
PubMed. Enantioseparation of 3,4-dihydroxyphenylalanine and 2-hydrazino-2-methyl-3-(3,4-dihydroxyphenyl)propanoic acid by capillary electrophoresis using cyclodextrins. Available from: [Link]
-
Kyushu University. Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. Available from: [Link]
-
NIH. Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue. Available from: [Link]
-
PubMed Central. Inhibition of MMP2-PEX by a novel ester of dihydroxy cinnamic and linoleic acid from the seagrass Cymodocea serrulata. Available from: [Link]
-
ResearchGate. Enantioseparation of 3,4-dihydroxyphenylalanine and 2-hydrazino-2-methyl-3-(3,4-dihydroxyphenyl)propanoic acid by capillary electrophoresis using cyclodextrins | Request PDF. Available from: [Link]
-
Wikipedia. Metalloprotease inhibitor. Available from: [Link]
-
Adooq Bioscience. MMP inhibitors. Available from: [Link]
-
MDPI. Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. Available from: [Link]
-
ResearchGate. Different biological activities of enantiomeric compounds. Available from: [Link]
-
ResearchGate. The MMP-inhibitors used in this study. Available from: [Link]
-
NIH. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available from: [Link]
-
NIH. Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics. Available from: [Link]
-
PubMed. Stereospecific effects of inhalational general anesthetic optical isomers on nerve ion channels. Available from: [Link]
-
NIH. Neuroprotective Effects of Methyl Caffeate against Hydrogen Peroxide-Induced Cell Damage: Involvement of Caspase 3 and Cathepsin D Inhibition. Available from: [Link]
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NIH. Stereochemically-aware bioactivity descriptors for uncharacterized chemical compounds. Available from: [Link]
-
MDPI. Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. Available from: [Link]
-
PubMed. The stereospecific effects of isoflurane isomers in vivo. Available from: [Link]
-
ResearchGate. Bioactivity and ADMET analysis of Methyl caffeate. Available from: [Link]
-
MDPI. “One Pot” Enzymatic Synthesis of Caffeic Acid Phenethyl Ester in Deep Eutectic Solvent. Available from: [Link]
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A Senior Application Scientist's Guide to Evaluating Analytical Methods for 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic Acid: A Focus on Specificity and Selectivity
For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites and active pharmaceutical ingredients is paramount. This guide provides an in-depth comparison of analytical methodologies for 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid (DHMPA), a catechol-containing compound. Our focus is to critically evaluate the specificity and selectivity of these methods, offering experimental insights to inform your selection process.
The inherent reactivity of the catechol moiety and the potential for isomeric variants of DHMPA present unique analytical challenges. Therefore, a robust analytical method must not only be sensitive and accurate but also unequivocally distinguish the analyte from structurally similar compounds and matrix components.
The Analytical Imperative: Why Specificity and Selectivity Matter
In the realm of bioanalysis and pharmaceutical quality control, specificity and selectivity are the cornerstones of reliable data.
-
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present.[1] For DHMPA, this includes its isomers, precursors, and metabolites.
-
Selectivity refers to the ability of a method to distinguish the analyte from other substances in the sample matrix.[1] In biological samples, potential interferences can range from endogenous compounds to co-administered drugs.
Failure to achieve adequate specificity and selectivity can lead to erroneous quantification, impacting pharmacokinetic assessments, dosage determinations, and overall drug safety and efficacy evaluations.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique for DHMPA hinges on the required level of sensitivity, specificity, and the complexity of the sample matrix. We will compare two widely adopted techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is a robust and widely accessible technique for the quantification of chromophoric compounds like DHMPA. The catechol ring in DHMPA provides a UV chromophore, allowing for its detection.
Principle of Specificity: Specificity in HPLC-UV is primarily achieved through the chromatographic separation of the analyte from interfering compounds. The retention time of the analyte is the primary identifier. The choice of stationary phase, mobile phase composition, and gradient elution are critical parameters that are optimized to resolve DHMPA from other components in the sample.
Limitations in Selectivity: While HPLC provides good separation, reliance solely on retention time for identification can be precarious. Co-elution of an interfering substance with a similar UV spectrum can lead to an overestimation of the analyte concentration. In complex matrices like plasma, the risk of such interferences is significant. For instance, other phenolic compounds or drugs with similar polarity and UV absorbance maxima could co-elute with DHMPA.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalytical assays due to its superior sensitivity and selectivity.[2] This technique couples the separation power of liquid chromatography with the highly specific detection capabilities of tandem mass spectrometry.
Principle of Specificity and Selectivity: The specificity of LC-MS/MS is multi-faceted. Firstly, the analyte is separated chromatographically based on its retention time. Secondly, the mass spectrometer acts as a highly selective detector. In tandem MS, a specific precursor ion (corresponding to the molecular weight of DHMPA) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is a unique molecular signature, providing a high degree of confidence in the identification and quantification of the analyte. This technique, often referred to as Multiple Reaction Monitoring (MRM), significantly reduces the impact of co-eluting matrix components.
dot
Caption: Logical workflow for selecting an analytical method for DHMPA.
Quantitative Data Comparison
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of a small molecule like DHMPA in a biological matrix, based on established validation principles.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | Rationale for Performance |
| Specificity | Moderate | High | LC-MS/MS uses both retention time and specific mass transitions (MRM) for identification, minimizing the risk of interference. HPLC-UV relies solely on retention time and UV absorbance. |
| Selectivity | Moderate to Low | High | The high selectivity of the mass spectrometer in LC-MS/MS allows for the detection of the analyte even in the presence of co-eluting compounds. |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to low ng/mL range | Mass spectrometers are inherently more sensitive detectors than UV detectors. |
| Linearity (R²) | > 0.99 | > 0.99 | Both methods can achieve excellent linearity over a defined concentration range. |
| Accuracy (% Bias) | < 15% | < 15% | When properly validated, both methods can provide accurate results. |
| Precision (%RSD) | < 15% | < 15% | Both methods are capable of high precision. |
| Matrix Effect | Not directly assessed | Must be evaluated | Ion suppression or enhancement in the MS source due to matrix components can affect accuracy and must be mitigated. |
Experimental Protocols
To illustrate the practical application of these techniques, we provide a detailed, step-by-step methodology for a robust LC-MS/MS assay for DHMPA in human plasma.
LC-MS/MS Method for DHMPA in Human Plasma
This protocol is designed to provide high specificity and selectivity for the quantification of DHMPA.
1. Sample Preparation (Protein Precipitation)
-
Rationale: This is a rapid and effective method to remove the majority of proteins from the plasma sample, which can interfere with the analysis and damage the chromatographic column.
-
Procedure:
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., an isotopically labeled DHMPA).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for injection.
-
2. Liquid Chromatography
-
Rationale: A reversed-phase C18 column is well-suited for retaining and separating moderately polar compounds like DHMPA. The use of a gradient elution allows for efficient separation from endogenous plasma components and potential metabolites.
-
Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
3. Tandem Mass Spectrometry
-
Rationale: Electrospray ionization in negative mode is often suitable for phenolic acids. The MRM transitions are highly specific to DHMPA and its internal standard.
-
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions (Hypothetical):
-
DHMPA: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
-
Optimization: The declustering potential, collision energy, and other source parameters should be optimized by infusing a standard solution of DHMPA to achieve maximum signal intensity.
-
dot
Caption: Experimental workflow for the LC-MS/MS analysis of DHMPA.
Conclusion and Recommendations
For the analysis of this compound, particularly in complex biological matrices, an LC-MS/MS method is unequivocally superior to an HPLC-UV method in terms of specificity and selectivity. The multi-layered specificity provided by chromatographic separation and tandem mass spectrometric detection ensures the highest level of confidence in the analytical data.
While HPLC-UV can be a viable option for simpler sample matrices or for preliminary screening, it is susceptible to interferences that can compromise data integrity. For pivotal studies such as pharmacokinetics, bioequivalence, and clinical trials, the investment in developing and validating a robust LC-MS/MS method is not only justified but essential for ensuring data of the highest quality and reliability.
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Safety Operating Guide
3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid proper disposal procedures
An In-Depth Guide to the Proper Disposal of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound, while not having an extensive regulatory profile, is classified based on its chemical structure and available data for similar compounds. Its dihydroxyphenyl group is structurally related to phenol, and its carboxylic acid function contributes to its irritant properties.
The primary hazards, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are summarized below.[1] This initial assessment dictates the minimum personal protective equipment (PPE) required and informs the entire disposal workflow.
Table 1: GHS Hazard Profile for this compound
| Hazard Class | GHS Code | Description | Source(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][2][3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [1][2][3] |
| Acute Toxicity, Oral (Potential) | H302 | Harmful if swallowed | [1] |
Causality Behind Precautions: The presence of catechol (1,2-dihydroxybenzene) and carboxylic acid moieties necessitates caution. Phenolic compounds can be toxic and are readily absorbed through the skin, while acids are corrosive and irritating to all tissues.[4] Therefore, all handling and disposal procedures must be designed to prevent direct contact, inhalation of dust, and accidental ingestion.[5]
Minimum Required PPE:
-
Eye Protection: Chemical safety goggles.[6]
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat must be worn at all times.
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary to prevent respiratory tract irritation.[6]
Core Principles of Chemical Waste Management
The disposal of this compound is governed by regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8] The fundamental principle is that all chemical waste must be collected, properly identified, and disposed of through a licensed hazardous waste vendor.[9] Under no circumstances should this chemical or its waste be disposed of down the sink or in regular trash.[10][11]
Step-by-Step Disposal Protocol
This protocol covers the lifecycle of the chemical waste from its point of generation to its final collection by Environmental Health & Safety (EH&S) personnel.
Step 1: Waste Stream Segregation
Proper segregation is the most critical step in ensuring safety and compliance. Mixing incompatible waste streams can lead to dangerous chemical reactions. For this compound, waste must be segregated as follows:
-
Solid Waste: Unused, expired, or surplus this compound powder.
-
Aqueous Waste: Solutions containing the dissolved compound.
-
Organic Solvent Waste: Solutions where the compound is dissolved in a flammable or halogenated organic solvent. This waste must be kept separate from aqueous waste.
-
Contaminated Labware (Solid): Items such as gloves, weigh boats, paper towels, and pipette tips that are contaminated with the compound.[10]
-
Contaminated Sharps: Needles, syringes, or broken glass contaminated with the compound.[7][12]
Caption: Waste segregation decision flow for different forms of waste.
Step 2: Container Selection and Labeling
All waste must be accumulated in containers that are compatible with the chemical. For an acidic compound, do not use metal containers for liquid waste.[13]
-
Select a Container: Use a clean, leak-proof container with a secure, tight-fitting lid.[14] For liquid waste, ensure there is adequate headspace (do not fill beyond 90%) to allow for expansion.
-
Label the Container: The moment you designate a container for waste, it must be labeled.[15] The label must include:
Step 3: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of the laboratory personnel.[15][16]
-
Segregation: Store the waste container in secondary containment (e.g., a plastic tub) to contain potential leaks.[14] Ensure it is physically segregated from incompatible materials like bases and strong oxidizing agents.
-
Closure: Keep the waste container closed at all times except when actively adding waste.[13] This is a critical safety and regulatory requirement to prevent the release of vapors.
Step 4: Disposal of Empty Containers
An "empty" container that once held this compound must be managed carefully.
-
Decontamination: The container must be triple-rinsed with a suitable solvent (e.g., water or ethanol).[12]
-
Collect Rinsate: The rinsate from all three rinses must be collected and managed as hazardous aqueous or solvent waste.[14]
-
Deface Label: Completely remove, black out, or otherwise deface the original chemical label.[12]
-
Final Disposal: Once triple-rinsed and defaced, the container may be disposed of in the appropriate receptacle for regular glass or plastic waste.
Step 5: Requesting Waste Pickup
When the waste container is 90% full or when you are finished generating that waste stream, arrange for its disposal.
-
Contact EH&S: Follow your institution's specific procedure to request a hazardous waste pickup. This is often done through an online portal.[12]
-
Secure for Transport: Ensure the container lid is tightly sealed and the label is accurate and complete.
Caption: Complete workflow from waste generation to final disposal.
Spill Management Procedures
In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For a large spill of powder, evacuate the immediate area to avoid inhaling the dust.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and double gloves.
-
Contain the Spill:
-
Clean Up: Carefully scoop the absorbed material into a designated hazardous waste container.[17][18]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and your institution's EH&S department, as required by your Chemical Hygiene Plan.[19]
Regulatory Context and Institutional Responsibility
All procedures outlined in this guide are designed to comply with the framework established by OSHA's Laboratory Standard (29 CFR 1910.1450) and the EPA's Resource Conservation and Recovery Act (RCRA).[5][16] However, the ultimate responsibility for chemical waste management lies with the waste generator. It is imperative to consult and follow the specific guidelines and protocols established by your institution's Environmental Health & Safety (EH&S) department, as they are tailored to local and state regulations.[8] Your institution's Chemical Hygiene Plan (CHP) is the definitive document for safety procedures in your laboratory.[19]
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Safe Handling and Personal Protective Equipment (PPE) Guide for 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid (CAS No. 10567-27-8). As this compound is classified as an irritant, adherence to these procedures is critical to ensure personal safety and experimental integrity.
Hazard Identification and Risk Assessment
This compound presents several hazards that necessitate rigorous safety controls. A thorough risk assessment must be conducted before beginning any work.[1][2] The primary risks are associated with direct contact and inhalation.
GHS Hazard Classifications:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[3][4]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[3][4][5]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[3][4]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]
The primary routes of exposure are skin contact, eye contact, and inhalation of dust particles. The catechol moiety within the structure suggests that caution should be exercised, as catechols as a class can have various biological activities. Therefore, minimizing exposure through engineering controls and appropriate PPE is the cornerstone of safe handling.
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE serve as the last line of defense against chemical exposure.[2][6] All PPE must meet American National Standards Institute (ANSI) standards.[2] The following table summarizes the required PPE for handling this compound.
| Task / Condition | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat, Long Pants, Closed-Toe Shoes | Required if not in a fume hood or if dust is generated. N95 respirator minimum. |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Chemical-Resistant Apron over Lab Coat | Not required if performed in a certified chemical fume hood. |
| Incidental Contact (e.g., handling sealed containers) | Safety Glasses with Side Shields | Single Pair of Nitrile Gloves | Lab Coat, Long Pants, Closed-Toe Shoes | Not required. |
Eye and Face Protection
To prevent eye irritation, appropriate eye protection is mandatory.
-
Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn for any task in the laboratory where the chemical is present.[7]
-
Chemical Splash Goggles: These are required when handling the solid powder or when there is any risk of splashing, such as when preparing solutions.[1][5]
-
Face Shield: A face shield must be worn over chemical splash goggles when handling larger volumes of solutions (>100 mL) or during any operation with a significant splash or aerosolization risk.[1][7][8]
Hand Protection
Preventing skin contact is crucial. Disposable nitrile gloves are the minimum requirement for incidental contact.[7][8]
-
Glove Type: Nitrile gloves offer good resistance to a wide range of chemicals for short-term exposure.
-
Double Gloving: It is strongly recommended to wear two pairs of nitrile gloves ("double gloving") when directly handling the compound, especially during weighing or solution preparation.[1] This provides an additional barrier and allows for the safe removal of a contaminated outer glove without exposing the skin.
-
Inspection and Removal: Always inspect gloves for tears or punctures before use. If a glove comes into contact with the chemical, remove it immediately, wash your hands, and don a new pair.[7]
Body Protection
-
Laboratory Coat: A standard cotton/polyester lab coat is required to protect clothing and skin.[1] It should be fully buttoned.
-
Full-Length Pants and Closed-Toe Shoes: To prevent exposure to the lower body and feet, long pants and shoes that completely cover the foot are mandatory laboratory attire.[1][7]
Respiratory Protection
Inhalation of the solid powder can cause respiratory irritation.[3][4]
-
Engineering Controls: The primary method for controlling inhalation exposure is to handle the chemical within a certified chemical fume hood.[1]
-
Respirator Use: If work cannot be performed in a fume hood or if there is a risk of dust generation, respiratory protection is required.[6][9][10] A NIOSH-approved N95 respirator is the minimum requirement. For higher-risk activities, a risk assessment may indicate the need for a half-mask or full-face respirator with appropriate cartridges.[6]
Step-by-Step Safe Handling Workflow
A systematic approach is essential for minimizing risk. This workflow outlines the critical steps from preparation to cleanup.
Preparation and Area Setup
-
Designate Area: Cordon off a specific area for handling the compound, preferably within a chemical fume hood.[1]
-
Verify Ventilation: Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh paper, glassware, etc.) and waste containers before you begin.
-
Spill Kit: Confirm that a chemical spill kit is readily accessible.
PPE Donning Sequence
-
Lab Coat: Don a properly fitting lab coat and fasten all buttons.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Respirator (if required): Perform a seal check if using a tight-fitting respirator.
-
Goggles/Face Shield: Put on chemical splash goggles and, if necessary, a face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
Handling the Compound
-
Working with Solids: Use a spatula to handle the powder. Avoid actions that could generate dust, such as scraping or dropping the material from a height.[11]
-
Preparing Solutions: When dissolving the solid, add it slowly to the solvent to prevent splashing.
PPE Doffing Sequence (To Prevent Contamination)
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off without touching the outside surface with your bare skin.
-
Face Shield/Goggles: Remove face shield and goggles from the back to the front.
-
Lab Coat: Remove the lab coat, turning it inside out as you do, and hang it in its designated location or place it in a laundry bin if contaminated.
-
Respirator (if used): Remove the respirator.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
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Caption: Workflow for handling this compound.
Emergency Response
In the event of an accidental exposure, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][12] Seek medical attention if irritation persists.[4][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][5][12] Remove contact lenses if present and easy to do.[5][12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[4][5][11] If they are not breathing, give artificial respiration. Seek medical attention.[5][11]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][11]
Decontamination and Waste Disposal Plan
Proper disposal is a legal and ethical requirement to protect personnel and the environment.[13] All waste generated from handling this compound must be treated as hazardous waste.
-
Solid and Liquid Chemical Waste:
-
Contaminated Materials:
-
Dispose of all contaminated items, including gloves, weigh paper, and disposable lab coats, in a solid hazardous waste container.[11]
-
-
Storage and Disposal:
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
